Product packaging for Fosthiazate(Cat. No.:CAS No. 98886-44-3)

Fosthiazate

Cat. No.: B052061
CAS No.: 98886-44-3
M. Wt: 283.4 g/mol
InChI Key: DUFVKSUJRWYZQP-UHFFFAOYSA-N
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Description

Fosthiazate is a highly effective organothiophosphate nematicide of significant interest in agricultural and plant science research. Its primary value lies in its potent and selective activity against a wide spectrum of plant-parasitic nematodes, including root-knot (Meloidogyne spp.), cyst (Heterodera spp.), and root-lesion (Pratylenchus spp.) nematodes, which are major pathogens in numerous cropping systems. The compound's mechanism of action involves the inhibition of acetylcholinesterase in the nematode's nervous system, leading to acetylcholine accumulation, continuous nerve signal transmission, paralysis, and eventual death. This specific targeting makes it a valuable tool for studying nematode physiology and management strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO3PS2 B052061 Fosthiazate CAS No. 98886-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFVKSUJRWYZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(N1CCSC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0034930
Record name Fosthiazate
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Molecular Weight

283.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C
Record name Fosthiazate
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Density

1.234 at 20 °C
Record name Fosthiazate
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Vapor Pressure

4.20X10-6 mm Hg at 25 °C
Record name Fosthiazate
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Color/Form

Pale yellow oil, Clear, colorless liquid

CAS No.

98886-44-3
Record name Fosthiazate
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Record name Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester
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Foundational & Exploratory

Fosthiazate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosthiazate is a significant organophosphate nematicide, crucial in the management of plant-parasitic nematodes across a variety of agricultural crops. This technical guide provides an in-depth exploration of the chemical architecture of this compound, including its stereochemical properties, and a detailed elucidation of its synthetic pathway. Quantitative physicochemical data are systematically presented, and detailed experimental protocols for its synthesis are provided. Furthermore, a visual representation of the synthesis pathway is offered to facilitate a comprehensive understanding of the manufacturing process.

Chemical Structure of this compound

This compound, chemically known as (RS)-S-sec-butyl-O-ethyl-2-oxo-1,3-thiazolidin-3-ylphosphonothioate, is an organophosphate compound with the molecular formula C₉H₁₈NO₃PS₂[1][2]. Its structure is characterized by a central phosphorus atom bonded to an ethoxy group, a sec-butylthio group, and a nitrogen atom of a 2-oxo-1,3-thiazolidinone ring.

The molecule possesses two chiral centers: one at the phosphorus atom and the other at the sec-butyl group's secondary carbon atom. This results in the existence of four possible stereoisomers[3]. Commercially, this compound is typically used as a racemic mixture of these isomers.

Key Structural Features:

  • Organophosphate Core: The pentavalent phosphorus atom is central to its biological activity as an acetylcholinesterase inhibitor.

  • Thiazolidinone Ring: This heterocyclic moiety is a key component of the molecule.

  • Chirality: The presence of two stereocenters leads to diastereomers and enantiomers, which may exhibit different biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₈NO₃PS₂[1][2]
Molecular Weight 283.35 g/mol [1]
Appearance Pale yellow oil/liquid[1][4]
Boiling Point 198 °C at 0.5 mmHg[1][4]
Density 1.234 - 1.26 g/cm³ at 20 °C[4]
Vapor Pressure 4.20 x 10⁻⁶ mmHg at 25 °C[4]
Water Solubility 9.85 g/L at 20 °C[1][4]
Solubility in Organic Solvents Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. Soluble in n-hexane (15.14 g/L at 20 °C).
LogP (Kow) 1.68
Refractive Index 1.5334 at 19.6 °C[1]

Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that typically begins with the formation of a key intermediate, O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate, followed by a subsequent reaction to introduce the sec-butylthio group.

The overall synthesis can be visualized as follows:

Fosthiazate_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Demethylation and Salt Formation cluster_2 Step 3: Final Product Formation 2-Thiazolidinone 2-Thiazolidinone Intermediate O,O'-Diethyl-2-oxo-1,3- thiazolidin-3-yl phosphorothioate 2-Thiazolidinone->Intermediate Organic Base, Aromatic Solvent, 80-110°C O,O'-diethyl_thiophosphoryl_chloride O,O'-Diethyl thiophosphoryl chloride O,O'-diethyl_thiophosphoryl_chloride->Intermediate Intermediate_2 O,O'-Diethyl-2-oxo-1,3- thiazolidin-3-yl phosphorothioate Ammonium_Salt Ammonium phosphorothioate salt Intermediate_2->Ammonium_Salt Reflux Dimethylamine Dimethylamine (aqueous) Dimethylamine->Ammonium_Salt Ammonium_Salt_2 Ammonium phosphorothioate salt This compound This compound Ammonium_Salt_2->this compound Arylhydrocarbon-water, Reflux sec-Bromobutane sec-Bromobutane sec-Bromobutane->this compound

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are derived from patented synthesis methods.

Synthesis of O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate (Intermediate)

Materials:

  • 2-Thiazolidinone

  • O,O'-Diethyl thiophosphoryl chloride

  • Organic base (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine)

  • Aromatic solvent (e.g., toluene or xylene)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel equipped with a stirrer and reflux condenser, add 2-thiazolidinone, the organic base, and the aromatic solvent.

  • Heat the mixture to a temperature between 80 °C and 110 °C with stirring.

  • Slowly add O,O'-diethyl thiophosphoryl chloride to the reaction mixture.

  • Maintain the reaction at the specified temperature for several hours until completion, monitored by a suitable analytical technique (e.g., TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with water to remove the salt of the organic base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate.

Synthesis of this compound

Materials:

  • O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate

  • Aqueous dimethylamine solution (e.g., 33%)

  • sec-Bromobutane

  • Arylhydrocarbon (e.g., xylene or toluene)

  • Water

Procedure:

  • In a reaction flask, combine the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate with an excess of aqueous dimethylamine solution.

  • Heat the mixture to reflux and maintain for an extended period (e.g., 15-30 hours) to effect demethylation.

  • After the reaction is complete, concentrate the mixture to obtain the ammonium phosphorothioate salt as a viscous liquid.

  • To a new reaction vessel, add the ammonium phosphorothioate salt, water, and an arylhydrocarbon solvent.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add sec-bromobutane to the refluxing mixture.

  • Continue the reflux for several hours (e.g., 10-15 hours) until the reaction is complete.

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by distillation or chromatography.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The presented data and protocols offer valuable information for researchers and professionals involved in the development, manufacturing, and analysis of this important nematicide. A thorough understanding of its chemical properties and synthesis is fundamental for optimizing its efficacy, ensuring its quality, and assessing its environmental impact.

References

Fosthiazate's Mechanism of Action on Acetylcholinesterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosthiazate, an organophosphate nematicide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of target organisms. This technical guide delineates the molecular mechanism of this inhibition, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the irreversible phosphorylation of the serine hydrolase active site, the resulting disruption of cholinergic signaling, and the physiological consequences. Furthermore, this guide presents quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for its assessment, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a broad-spectrum nematicide and insecticide used to control a variety of soil-borne pests.[1] As an organophosphate, its mode of action is the disruption of the nervous system by targeting acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the organism.[2] Understanding the specifics of this mechanism is crucial for the development of more selective and effective pesticides, as well as for assessing potential off-target effects.

The Molecular Mechanism of this compound on Acetylcholinesterase

The interaction between this compound and acetylcholinesterase is a classic example of organophosphate inhibition, leading to an irreversible inactivation of the enzyme.

Phosphorylation of the Active Site

The catalytic site of AChE contains a key serine residue. This compound, like other organophosphates, acts as a "suicide" substrate. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-ester bond between this compound and the enzyme. This process, known as phosphorylation, effectively blocks the active site and prevents the binding and hydrolysis of acetylcholine.

Irreversible Inhibition

The phosphorylated AChE is extremely stable and the rate of spontaneous hydrolysis to regenerate the active enzyme is negligible. This classifies this compound as an irreversible inhibitor of acetylcholinesterase. The "aging" of the phosphorylated enzyme, a process involving the dealkylation of the phosphate group, can further strengthen the bond and make reactivation by nucleophilic agents even more difficult.

Disruption of Cholinergic Signaling

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, leading to a state of cholinergic crisis. The physiological manifestations of this include uncontrolled nerve firing, muscle tremors, convulsions, paralysis, and ultimately, respiratory failure.

Quantitative Analysis of this compound Inhibition

While this compound is known to inhibit acetylcholinesterase, in vitro studies have suggested it may be a comparatively weak inhibitor in its parent form.[3] However, its efficacy in vivo is well-established. Quantitative data from a study on the root-knot nematode Meloidogyne incognita provides insight into its inhibitory potential.

Table 1: Inhibition of Acetylcholinesterase from Meloidogyne incognita by this compound [3]

This compound Concentration (M)Inhibition Rate in Susceptible Population (SP)Inhibition Rate in Resistant Population (RP)
1.00E-07LowerSignificantly Lower
1.00E-06ModerateLower
1.00E-05HigherModerate
1.00E-04HighHigher
1.00E-03Very HighHigh
1.00E-02Near CompleteVery High

Note: The table is a qualitative representation based on the graphical data presented in the source, which shows a dose-dependent inhibition of AChE activity. The study highlights a significantly lower inhibition rate in the resistant population, suggesting a target-site modification as a resistance mechanism.[3]

Experimental Protocols

The following section details a standard protocol for determining the in vitro inhibition of acetylcholinesterase by this compound, based on the widely used Ellman's method.

Principle of the Assay

The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents
  • Acetylcholinesterase (e.g., from electric eel or recombinant human)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of this compound by serial dilution in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • This compound solution (or solvent for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for a specific duration (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound and the control.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Further kinetic analysis, such as determining the inhibition constant (Ki), can be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound and the experimental workflow for its analysis.

G cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with this compound ACh_released Acetylcholine (ACh) Released ACh_binds ACh Binds to Receptors ACh_released->ACh_binds ACh_released2 Acetylcholine (ACh) Released AChE_active Acetylcholinesterase (AChE) Active ACh_binds->AChE_active Signal Transduction ACh_hydrolysis ACh Hydrolysis AChE_active->ACh_hydrolysis Termination Signal Termination ACh_hydrolysis->Termination This compound This compound AChE_inhibited AChE Phosphorylated (Inactive) This compound->AChE_inhibited Inhibition ACh_accumulates ACh Accumulation Continuous_stimulation Continuous Receptor Stimulation ACh_accumulates->Continuous_stimulation Toxicity Neurotoxicity Continuous_stimulation->Toxicity ACh_released2->ACh_accumulates G start Start prep_reagents Prepare Reagents (AChE, this compound, ATCI, DTNB, Buffer) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, AChE, this compound/Control) prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb start_reaction Initiate Reaction (Add ATCI) add_dtnb->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_absorbance analyze_data Data Analysis (% Inhibition, IC50, Ki) measure_absorbance->analyze_data end End analyze_data->end

References

Fosthiazate nematicidal spectrum against plant-parasitic nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate compound, is a widely utilized nematicide effective against a broad spectrum of plant-parasitic nematodes. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode nervous system. This disruption of cholinergic signaling leads to paralysis and subsequent death of the nematode. This technical guide provides a comprehensive overview of the nematicidal spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Nematicidal Spectrum and Efficacy

This compound has demonstrated significant efficacy against numerous economically important plant-parasitic nematode genera. The following tables summarize the quantitative data on its effectiveness against key nematode species.

Table 1: Efficacy of this compound against Meloidogyne spp. (Root-Knot Nematodes)
SpeciesMetricValueExposure TimeReference
Meloidogyne incognitaLC505.4 mg L⁻¹24 hours[1]
Meloidogyne incognitaPopulation Reduction91.2% (on tomato)Field conditions[2]
Meloidogyne incognitaPopulation Reduction94.6% (on pepper)Field conditions[2]
Meloidogyne javanicaGalling ReductionSignificant reductionField conditions[3]
Meloidogyne arenariaGalling ReductionSignificant reductionField conditions
Table 2: Efficacy of this compound against Heterodera and Globodera spp. (Cyst Nematodes)
SpeciesMetricValueExposure TimeReference
Heterodera glycinesJ2 Mortality86.35% at 13.62 mg/l12 hours[4]
Heterodera glycinesCyst Number Reduction43.64–97.94% (at 5.45-85.10 mg/l)31 days[4]
Globodera pallidaPopulation ReductionSignificant reductionField conditions[5][6]
Globodera rostochiensisPopulation ReductionSignificant reductionField conditions
Table 3: Efficacy of this compound against Pratylenchus spp. (Lesion Nematodes)
SpeciesMetricValueExposure TimeReference
Pratylenchus penetransPopulation Reduction in RootsSignificant reductionField conditions[1]
Pratylenchus penetransPopulation Reduction in SoilSuppression observedField conditions[1]

Mode of Action: Inhibition of Acetylcholinesterase

This compound exerts its nematicidal activity by targeting the cholinergic nervous system of nematodes.[7][8][9][10][11] It acts as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9][10][11]

The inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in the continuous stimulation of acetylcholine receptors (AChRs) on the postsynaptic membrane. This hyperexcitation of the neuromuscular junction causes spastic paralysis and ultimately, the death of the nematode.[7][8]

Cholinergic signaling at the nematode neuromuscular junction and the inhibitory action of this compound.

Experimental Protocols

The evaluation of this compound's nematicidal efficacy can be conducted through various in vitro and in planta assays. The following protocols provide a general framework for these experiments.

In Vitro Mortality Assay

This assay determines the direct toxicity of this compound to nematodes.

Objective: To determine the lethal concentration (LC50) of this compound against a target nematode species.

Materials:

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Solvent (e.g., acetone, if necessary)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Synchronized population of the target nematode (e.g., second-stage juveniles, J2s)

  • Microscope

  • Pipettes

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water. If this compound is not readily soluble in water, a small amount of a suitable solvent may be used, with a solvent-only control included in the experiment. Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested.

  • Nematode Suspension: Prepare a suspension of the target nematodes in sterile distilled water at a known density (e.g., 100 J2s per 100 µL).

  • Assay Setup: To each well of a multi-well plate, add a specific volume of a this compound dilution. Add an equal volume of the nematode suspension to each well. Include a control group with only sterile distilled water (and solvent if used).

  • Incubation: Incubate the plates at a constant temperature suitable for the nematode species (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

  • Data Analysis: Calculate the percentage of mortality for each this compound concentration. Use probit analysis or other suitable statistical methods to determine the LC50 value.

InVitro_Workflow A Prepare this compound Stock and Dilutions C Dispense Solutions and Nematodes into Multi-well Plates A->C B Prepare Nematode Suspension (e.g., J2s) B->C D Incubate at Constant Temperature C->D E Assess Nematode Mortality Under Microscope D->E F Calculate LC50 using Statistical Analysis E->F

Workflow for an in vitro nematicidal mortality assay.
In Planta Efficacy Assay (Pot Study)

This assay evaluates the ability of this compound to protect plants from nematode infection in a controlled environment.

Objective: To assess the efficacy of this compound in reducing nematode reproduction and plant damage.

Materials:

  • This compound formulation (e.g., granular or emulsifiable concentrate)

  • Pots filled with sterilized soil or sand mix

  • Susceptible host plant seedlings

  • Inoculum of the target nematode (e.g., eggs or J2s)

  • Greenhouse or growth chamber facilities

Procedure:

  • Treatment Application: Apply the this compound formulation to the soil in the pots according to the desired application rate and method (e.g., incorporation into the soil, drench). Include an untreated control group.

  • Transplanting: Transplant healthy, uniform seedlings of the susceptible host plant into the treated and untreated pots.

  • Nematode Inoculation: After a specified period for plant establishment, inoculate each pot with a known number of nematode eggs or J2s.

  • Growth Period: Maintain the pots in a greenhouse or growth chamber under optimal conditions for plant growth for a period sufficient for the nematode to complete its life cycle (e.g., 4-8 weeks).

  • Data Collection: At the end of the growth period, carefully uproot the plants and assess the following parameters:

    • Root Galling Index: For root-knot nematodes, score the severity of root galling on a scale (e.g., 0-10).

    • Nematode Population Density: Extract and count the number of eggs, juveniles, and/or cysts from the roots and soil of each pot.

    • Plant Growth Parameters: Measure plant height, shoot weight, and root weight.

  • Data Analysis: Statistically compare the data from the this compound-treated groups with the untreated control to determine the percentage reduction in nematode reproduction and the effect on plant growth.

InPlanta_Workflow A Apply this compound to Potting Medium B Transplant Susceptible Host Seedlings A->B C Inoculate with Target Nematode Species B->C D Maintain Plants in Controlled Environment C->D E Assess Root Galling and Nematode Reproduction D->E F Measure Plant Growth Parameters D->F G Statistically Analyze Efficacy Data E->G F->G

Workflow for an in planta nematicide efficacy assay.

Conclusion

This compound is a highly effective nematicide with a broad spectrum of activity against key plant-parasitic nematodes. Its mode of action, through the irreversible inhibition of acetylcholinesterase, provides a robust mechanism for nematode control. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of nematology and crop protection for further investigation and application of this important compound.

References

Stereoisomers of Fosthiazate: A Technical Guide to Their Biological Activity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphorus nematicide and insecticide, plays a crucial role in agriculture by controlling a wide range of soil-dwelling pests.[1][2][3] Due to the presence of two chiral centers, one at the phosphorus atom and another at the carbon atom in the sec-butyl group, this compound exists as a mixture of four distinct stereoisomers.[4] It is increasingly recognized that the biological and toxicological properties of chiral pesticides can vary significantly between their different stereoisomers.[5] This technical guide provides an in-depth analysis of the stereoisomers of this compound, their differential biological activities, and the experimental methodologies used for their separation and evaluation.

This compound is commercially available as a racemic mixture, containing equal proportions of its four stereoisomers. The absolute configurations of these stereoisomers have been identified as (1S,3R)-(-)-fosthiazate, (1S,3S)-(-)-fosthiazate, (1R,3S)-(+)-fosthiazate, and (1R,3R)-(+)-fosthiazate. Research has demonstrated significant stereoselectivity in the nematicidal and insecticidal activity of these isomers, with the (1S,3R) and (1S,3S) configurations exhibiting substantially higher efficacy. This guide will delve into the quantitative differences in their biological effects and the underlying mechanisms.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of this compound stereoisomers exhibits significant variation. The (1S,3R) and (1S,3S) isomers have been shown to be the most potent in terms of nematicidal and insecticidal effects, as well as toxicity to non-target organisms. The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and nematodes.[3][6]

Nematicidal and Insecticidal Activity

Quantitative data reveals a stark difference in the efficacy of the stereoisomers against target pests. The (1S,3R) and (1S,3S) isomers are significantly more active than their (1R,3S) and (1R,3R) counterparts.

Stereoisomer ConfigurationTarget OrganismBioassay EndpointValue (unit)Reference
Racemic MixtureMeloidogyne incognitaLC50 (24h)0.024 mg/L[7]
Racemic MixtureHeterodera glycinesLC50 (12h)~5 mg/L[2]
(1S,3R) & (1S,3S) vs. (1R,3S) & (1R,3R)Nematodes & AphidsRelative Bioactivity>100-fold higher
Acetylcholinesterase (AChE) Inhibition

The differential activity of the stereoisomers is linked to their ability to inhibit acetylcholinesterase. Molecular docking studies have suggested that the more active isomers have a stronger binding affinity to the active site of the AChE enzyme.

Stereoisomer ConfigurationEnzyme SourceBioassay EndpointValue (unit)Reference
pk1, pk2, pk3, pk4Electrophorus electricusRelative Inhibition Potencypk2 > pk1 ≈ pk3 > pk4 (1.4-fold max difference)[5]
Ecotoxicity

The stereoselectivity of this compound also extends to its toxicity towards non-target organisms, which is a critical consideration for environmental risk assessment.

Stereoisomer ConfigurationNon-Target OrganismBioassay EndpointValue (unit)Reference
Racemic MixtureDaphnia magnaLC50 (48h)0.66 mg/L[8]
pk1 vs pk3Daphnia magnaRelative Acute Toxicity (48h)pk1 > pk2 > pk4 > racemate ≈ pk3 (3.1-fold max difference)[5][8]
(1S,3R) & (1S,3S) vs. (1R,3S) & (1R,3R)Honeybee (Apis mellifera)Relative Toxicity~10-fold higher

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the stereoselective bioactivity of this compound. The following sections outline the key experimental protocols.

Stereoisomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and isolate the four stereoisomers of this compound from a racemic mixture for subsequent bioassays.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column: Chiralpak® AD [amylose tris(3,5-dimethylphenylcarbamate)] is commonly used for the separation of this compound stereoisomers.[5]

Mobile Phase and Conditions:

  • A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio is optimized to achieve baseline separation of the four stereoisomers.

  • Flow rate: Adjusted to ensure optimal resolution and peak shape.

  • Detection: UV detection at a wavelength of 220 nm.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the Chiralpak® AD column with the mobile phase until a stable baseline is achieved.

  • Inject the this compound standard solution onto the column.

  • Elute the stereoisomers isocratically with the optimized mobile phase.

  • Monitor the elution profile using the UV detector. The four stereoisomers will elute as distinct peaks.

  • Collect the fractions corresponding to each peak for subsequent bioassays and confirmation of purity.

  • A circular dichroism (CD) detector can be coupled with the HPLC system to aid in the identification of enantiomeric pairs.[5]

Nematicidal Bioassay against Root-Knot Nematodes (Meloidogyne incognita)

Objective: To determine the median lethal concentration (LC50) of each this compound stereoisomer against the second-stage juveniles (J2) of Meloidogyne incognita.

Materials:

  • Second-stage juveniles (J2) of M. incognita.

  • Individual this compound stereoisomers.

  • Sterile distilled water.

  • 24-well microplates.

  • Inverted microscope.

Procedure:

  • Prepare stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone) and then prepare a series of dilutions in sterile distilled water. A solvent control should also be prepared.

  • Harvest freshly hatched J2s of M. incognita and adjust their concentration to approximately 100 J2s per 100 µL of sterile distilled water.

  • In each well of a 24-well microplate, add 900 µL of the this compound dilution (or control) and 100 µL of the J2 suspension.

  • Incubate the microplates at a constant temperature (e.g., 25°C) in the dark.

  • After 24, 48, and 72 hours, observe the J2s under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

  • Count the number of dead and live J2s in each well.

  • Calculate the mortality percentage for each concentration and control.

  • Determine the LC50 values and their 95% confidence intervals using probit analysis.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of each this compound stereoisomer on acetylcholinesterase activity.

Materials:

  • Purified acetylcholinesterase (e.g., from Electrophorus electricus).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Tris-HCl buffer (pH 8.0).

  • Individual this compound stereoisomers.

  • 96-well microplate reader.

Procedure:

  • Prepare a series of dilutions of each this compound stereoisomer in Tris-HCl buffer.

  • In a 96-well microplate, add the buffer, DTNB solution, and the this compound stereoisomer dilution (or control).

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (ATCI) to each well.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each concentration of the stereoisomer.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each stereoisomer by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Acute Immobilization Test with Daphnia magna

Objective: To determine the acute toxicity (EC50) of each this compound stereoisomer to the freshwater crustacean Daphnia magna, following OECD Guideline 202.

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted freshwater (as per OECD guidelines).

  • Individual this compound stereoisomers.

  • Glass test vessels.

Procedure:

  • Prepare a range of at least five concentrations of each this compound stereoisomer in the reconstituted freshwater. A control group with only reconstituted water is also required.

  • Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and the control.

  • Maintain the test vessels at a constant temperature (20 ± 1°C) with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.

  • After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Calculate the percentage of immobilization for each concentration at each time point.

  • Determine the EC50 (median effective concentration) for immobilization at 48 hours and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound stereoisomers.

experimental_workflow racemic Racemic this compound separation Chiral HPLC Separation racemic->separation s1 (1S,3R)-Fosthiazate separation->s1 s2 (1S,3S)-Fosthiazate separation->s2 s3 (1R,3S)-Fosthiazate separation->s3 s4 (1R,3R)-Fosthiazate separation->s4 bioassays Biological Activity Assays s1->bioassays s2->bioassays s3->bioassays s4->bioassays nematicidal Nematicidal Assay (Meloidogyne incognita) bioassays->nematicidal insecticidal Insecticidal Assay (Aphids) bioassays->insecticidal ache AChE Inhibition Assay bioassays->ache ecotox Ecotoxicity Assay (Daphnia magna) bioassays->ecotox data Data Analysis (LC50, IC50, EC50) nematicidal->data insecticidal->data ache->data ecotox->data

Caption: Experimental workflow for stereoselective bioactivity assessment.

logical_relationship structure Stereoisomer Structure s_isomers (1S,3R) & (1S,3S) 'S-isomers' structure->s_isomers determines r_isomers (1R,3S) & (1R,3R) 'R-isomers' structure->r_isomers determines high_binding High Affinity s_isomers->high_binding leads to low_binding Low Affinity r_isomers->low_binding leads to ache_binding Acetylcholinesterase (AChE) Binding Affinity bioactivity Biological Activity (Nematicidal/Insecticidal) high_activity High Activity high_binding->high_activity results in low_activity Low Activity low_binding->low_activity results in

Caption: Structure-activity relationship of this compound stereoisomers.

Conclusion

The stereoisomers of this compound exhibit pronounced differences in their biological activity, with the (1S,3R) and (1S,3S) isomers demonstrating significantly higher nematicidal and insecticidal efficacy, as well as greater toxicity to non-target organisms. This stereoselectivity is primarily attributed to their differential inhibition of acetylcholinesterase. The data and protocols presented in this guide underscore the importance of evaluating chiral pesticides at the isomer level. The development and use of enantiomerically enriched formulations of this compound, specifically those containing the more active (1S,3R) and (1S,3S) isomers, could lead to more effective and environmentally sustainable pest management strategies by reducing the required application rates and minimizing the environmental load of less active or inactive isomers. Further research into the stereoselective environmental fate and metabolism of this compound isomers will continue to enhance our understanding and inform regulatory decisions.

References

Fosthiazate's Neurotoxic Siege: An In-Depth Technical Guide to its Mode of Action on the Nematode Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate nematicide, serves as a potent weapon in the management of a wide array of plant-parasitic nematodes, including destructive species such as Meloidogyne spp. (root-knot nematodes), Heterodera spp. (cyst nematodes), and Pratylenchus spp. (lesion nematodes).[1][2] Its efficacy stems from a targeted assault on the nematode nervous system, leading to paralysis and eventual death. This technical guide delves into the core mechanisms of this compound's mode of action, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode's cholinergic nervous system.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By breaking down ACh, AChE terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.

This compound, as an organophosphate, irreversibly binds to the serine hydroxyl group in the active site of AChE. This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of continuous stimulation of cholinergic receptors on the postsynaptic membrane. This hyperexcitation of the neuromuscular junction disrupts normal nerve impulse conduction, causing spastic paralysis and ultimately, the death of the nematode.[1][4]

Quantitative Data on this compound's Effects

The nematicidal activity of this compound has been quantified in several studies, demonstrating its potent effects on nematode mortality and physiology. The following tables summarize key findings from published research.

Table 1: Nematicidal Efficacy of this compound against Heterodera glycines (Soybean Cyst Nematode) Second-Stage Juveniles (J2) [5]

This compound Concentration (mg/L)Mortality Rate (%) after 12 hours
2.1813.43
3.4448.39
5.4566.82
8.6179.77
13.6286.35

Table 2: Lethal Concentration (LC) Values of this compound for Heterodera glycines J2 [5]

Exposure Time (hours)LC50 (mg/L)LC90 (mg/L)
43912.59941773.86
6133.4511438.93
821.65711.94
107.23111.45
123.6539.23

Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity in Caenorhabditis elegans [6][7]

This compound Concentration (mg/L)Observation
0.1Significantly inhibited the activity of acetylcholinesterase (p < 0.01).
1Resulted in a fair increase in reactive oxygen species (ROS) production and lipofuscin accumulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound's mode of action.

Nematode Mortality Assay (adapted from Zou et al., 2011 as cited in Li et al., 2019)[5]

This protocol details the in vitro assessment of this compound's direct toxic effects on nematode viability.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with sterile water to achieve the desired final concentrations. A control solution containing the same concentration of the solvent without this compound is also prepared.

  • Nematode Suspension: Second-stage juveniles (J2) of the target nematode species are collected and suspended in sterile water. The density of the nematode suspension is adjusted to a known concentration (e.g., 100-200 J2s per 10 µL).

  • Exposure: In a multi-well plate, a specific volume of the nematode suspension is added to each well. An equal volume of the corresponding this compound dilution or control solution is then added to the wells.

  • Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 12, 24, 48 hours).

  • Mortality Assessment: After the incubation period, the nematodes in each well are observed under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The number of dead and live nematodes in each well is counted, and the mortality rate is calculated for each concentration. The data can be used to determine LC50 and LC90 values.

Acetylcholinesterase (AChE) Activity Assay (adapted from Wang et al., 2022)[6]

This protocol outlines the measurement of AChE activity in nematodes exposed to this compound, based on the Ellman method.

  • Nematode Exposure and Homogenization: C. elegans are exposed to various concentrations of this compound in a liquid culture for a specified duration. After exposure, the nematodes are collected, washed, and homogenized in a cold phosphate buffer (e.g., pH 7.4) containing a detergent like Triton X-100 to lyse the cells and release the enzymes. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the AChE is collected.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a standard method, such as the Bradford assay, to normalize the AChE activity.

  • Enzyme Reaction: The assay is performed in a 96-well plate. The reaction mixture in each well contains the nematode homogenate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a buffer.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured kinetically by recording the absorbance at 412 nm over time using a microplate reader.

  • Calculation of AChE Activity: The change in absorbance per minute is used to calculate the AChE activity, which is typically expressed as units of enzyme activity per milligram of protein.

Visualizing the Molecular Onslaught

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows central to understanding this compound's mode of action.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Presynaptic_Terminal Presynaptic Terminal ACh Acetylcholine (ACh) Presynaptic_Terminal->ACh Action Potential triggers ACh release Vesicle Synaptic Vesicle (contains Acetylcholine) ChAT Choline Acetyltransferase (ChAT) ChAT->Vesicle Packages ACh ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor AChE->Presynaptic_Terminal Choline reuptake Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates

Caption: A diagram of a typical nematode cholinergic synapse.

AChE_Inhibition cluster_normal Normal Function cluster_inhibition This compound Inhibition ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Binds Products Choline + Acetate AChE_active->Products Hydrolyzes AChE_inhibited Inhibited Acetylcholinesterase ACh_accum Acetylcholine Accumulation ACh_accum->AChE_inhibited Cannot bind This compound This compound This compound->AChE_active No_hydrolysis No Hydrolysis AChE_inhibited->No_hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental_Workflow cluster_mortality Nematode Mortality Assay cluster_ache AChE Activity Assay M1 Prepare this compound Dilutions M2 Expose Nematodes M1->M2 M3 Incubate M2->M3 M4 Assess Mortality M3->M4 M5 Calculate LC50/LC90 M4->M5 A1 Expose Nematodes & Homogenize A2 Quantify Protein A1->A2 A3 Enzyme Reaction (with DTNB & ATCI) A2->A3 A4 Spectrophotometric Measurement A3->A4 A5 Calculate AChE Activity A4->A5

Caption: Workflow for key experimental assays.

Conclusion

This compound's potent nematicidal activity is unequivocally linked to its role as an irreversible inhibitor of acetylcholinesterase in the nematode nervous system. The accumulation of acetylcholine at the neuromuscular junction leads to a cascade of events culminating in paralysis and death. The quantitative data presented underscore the dose-dependent and time-dependent efficacy of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of its mode of action and to explore potential avenues for the development of novel, highly targeted nematicidal agents. The visualization of the cholinergic synapse and the mechanism of AChE inhibition provides a clear conceptual framework for understanding this critical aspect of neurotoxicology. This comprehensive guide serves as a valuable resource for professionals dedicated to advancing the science of nematode control and crop protection.

References

The Impact of Fosthiazate on Non-Target Soil Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organothiophosphate nematicide, is instrumental in managing plant-parasitic nematodes in various agricultural systems. Its application, however, raises pertinent questions regarding its ecotoxicological footprint, particularly its effects on the vast and complex communities of non-target soil microorganisms. These microorganisms are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the suppression of soil-borne pathogens. Understanding the interaction between this compound and these microbial communities is paramount for sustainable agricultural practices and for the development of environmentally benign crop protection strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on non-target soil microorganisms, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Data Presentation: Quantitative Effects of this compound

The persistence and impact of this compound in the soil are influenced by a combination of soil physicochemical properties and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-life (DT50) of this compound in Soil

Soil ConditionpHOrganic Matter ContentHalf-life (days)SterilizationReference
Acidic Soil<6Low53.3 - 57.7Non-sterile[1][2]
Neutral to Alkaline Soil>7-14.1 - 20.7Non-sterile[1][2]
Various US Soils-IncreasingIncreased persistenceNon-sterile[3][4][5]
Various US Soils--15 - 45Non-sterile[3][4][5]
Various US Soils--30 - 90Sterile[3][4][5]
Typical Lab Conditions--26.8Aerobic[6]

Table 2: Effects of this compound on Soil Microbial Community Composition

Microbial GroupEffectMethodReference
Overall Microbial CommunityMild changesPLFA[7][8]
Fungi and Gram-negative bacteriaNo significant changes in laboratory studyPLFA[8]
Firmicutes (Phylum)Higher differential enrichment in treated soilMetagenomics[9][10]
Bacillus (Genus)Higher differential enrichment in treated soilMetagenomics[9][10]

Table 3: Documented this compound-Degrading Microorganisms

MicroorganismDegradation CapacityDT50 (in liquid culture)Reference
Variovorax boronicumulansDegrades up to 100 mg/L11.2 days[3][11]
Variovorax boronicumulansReduced capacity at 500 mg/L20 days[3][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to assess the effects of this compound on soil microorganisms.

Phospholipid Fatty Acid (PLFA) Analysis

Phospholipid fatty acid (PLFA) analysis is a widely used method to characterize the composition of microbial communities in soil. The protocol generally involves the following steps:

  • Lipid Extraction: Lipids are extracted from freeze-dried soil samples using a single-phase solvent mixture, typically chloroform, methanol, and a buffer.

  • Fractionation: The extracted lipids are fractionated on a silica-bonded phase column to separate neutral lipids, glycolipids, and polar lipids (containing phospholipids).

  • Methanolysis: The polar lipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids in the phospholipids into fatty acid methyl esters (FAMEs).

  • Quantification and Identification: The resulting FAMEs are identified and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Specific FAMEs serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Metagenomic Analysis of Soil

Metagenomic analysis provides insights into the taxonomic and functional diversity of the entire microbial community in a soil sample. A typical workflow includes:

  • DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits designed to handle inhibitors like humic substances.

  • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The DNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences and adapters. The remaining reads are then used for:

    • Taxonomic Profiling: Assigning reads to taxonomic groups by comparing them to reference databases (e.g., 16S rRNA gene for bacteria, ITS for fungi).

    • Functional Profiling: Identifying genes and predicting metabolic pathways present in the microbial community.

Mandatory Visualizations

Logical Workflow for Assessing this compound's Impact

experimental_workflow cluster_sampling Soil Sampling cluster_analysis Microbial Community Analysis cluster_degradation Degradation & Persistence cluster_enzyme Soil Enzyme Activity cluster_interpretation Data Interpretation start Field Soil Collection treatment This compound Application start->treatment control Control (No this compound) start->control plfa PLFA Analysis treatment->plfa metagenomics Metagenomic Sequencing treatment->metagenomics degradation This compound Concentration Measurement (HPLC) treatment->degradation enzyme Enzyme Assays (Dehydrogenase, Phosphatase, Urease) treatment->enzyme control->plfa control->metagenomics control->degradation control->enzyme interpretation Assess Effects on Microbial Structure, Function, and Soil Health plfa->interpretation metagenomics->interpretation half_life Half-life Calculation degradation->half_life half_life->interpretation enzyme->interpretation

Caption: Experimental workflow for studying this compound's effects.

This compound Degradation: Microbial and Abiotic Factors

degradation_factors cluster_microbial Microbial Degradation cluster_abiotic Abiotic Factors This compound This compound in Soil Bacterial_Degradation Bacterial Degradation (e.g., Variovorax) This compound->Bacterial_Degradation primary pathway Fungal_Degradation Fungal Degradation This compound->Fungal_Degradation Degradation_Products Degradation Products Bacterial_Degradation->Degradation_Products Fungal_Degradation->Degradation_Products pH Soil pH pH->this compound influences persistence OM Organic Matter OM->this compound influences persistence Temp Temperature Temp->this compound influences degradation rate

Caption: Factors influencing this compound degradation in soil.

Discussion and Future Directions

The available evidence suggests that this compound, at recommended application rates, has a relatively transient and mild impact on the overall structure of the soil microbial community. However, specific microbial populations can be affected, with studies indicating an enrichment of certain bacterial groups like Firmicutes and Bacillus in this compound-treated soils. The degradation of this compound is a key process mediated by both biotic and abiotic factors. Microbial degradation is significant, as evidenced by the prolonged half-life of this compound in sterilized soil. The isolation of bacteria such as Variovorax boronicumulans capable of degrading this compound opens avenues for bioremediation strategies.

A significant knowledge gap remains concerning the specific effects of this compound on soil enzyme activities. While general trends for pesticides suggest potential for both inhibition and stimulation of enzymes like dehydrogenase, phosphatase, and urease, quantitative data specific to this compound is lacking. Future research should focus on:

  • Quantitative analysis of soil enzyme activities following this compound application under various soil conditions.

  • Elucidation of the complete metabolic pathway of this compound degradation in key microbial species, including the identification of the genes and enzymes involved.

  • Long-term field studies to assess the chronic effects of repeated this compound application on microbial community resilience and key soil functions.

  • Investigating the impact of this compound on the soil food web , including protozoa and microfauna, which are integral to nutrient cycling.

By addressing these research questions, a more holistic understanding of the environmental fate and non-target effects of this compound can be achieved, paving the way for its judicious use in agriculture and the development of more sustainable pest management practices.

References

Fosthiazate: A Comprehensive Toxicological Profile in Mammalian Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate nematicide and insecticide, is primarily used in agriculture to control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This in-depth technical guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive, developmental, and neurotoxic potential. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary of Toxicological Endpoints

The toxicological effects of this compound are primarily linked to its potent cholinesterase-inhibiting properties. The major adverse effects observed in mammalian studies include inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to cholinesterase inhibition than males in rat studies. This compound has not been found to be carcinogenic or teratogenic in the studies evaluated.

Acute Toxicity

This compound exhibits high acute toxicity via the oral route and moderate toxicity via the dermal and inhalation routes.

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRouteLD50/LC50Reference
Oral LD50RatOral3.6 - 7.5 mg/kg bw
Dermal LD50RatDermal188 - 449 mg/kg bw
Inhalation LC50RatInhalation (4h)0.059 - 0.169 mg/L
Experimental Protocols: Acute Toxicity Studies
  • Oral LD50 in Rats:

    • Test Guideline: OECD 401 (or equivalent).

    • Animals: Young adult Wistar rats (5/sex/group).

    • Administration: Single oral gavage dose.

    • Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.

    • Observation Period: 14 days.

    • Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation, and lacrimation), mortality, body weight changes, and gross necropsy.

Subchronic Toxicity

Repeated oral administration of this compound in 90-day studies in rats and dogs has been conducted to determine its subchronic toxicity.

Table 2: Subchronic Oral Toxicity of this compound

SpeciesStudy DurationNOAELLOAELKey Findings
Rat90-day0.1 mg/kg bw/day0.5 mg/kg bw/dayInhibition of brain and erythrocyte AChE activity.
Dog1-year0.05 mg/kg bw/day0.25 mg/kg bw/dayInhibition of brain and erythrocyte AChE activity.
Experimental Protocols: 90-Day Oral Toxicity Study in Rats
  • Test Guideline: OECD 408.

  • Animals: Wistar rats (10/sex/group).

  • Administration: Daily oral gavage for 90 days.

  • Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights, and histopathology.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in a combined chronic toxicity and carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of this compound

SpeciesStudy DurationNOAELLOAELKey Findings
Rat2-year0.205 mg/kg bw/day-Inhibition of acetylcholinesterase activity. No evidence of carcinogenicity.[1]
Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study in Rats
  • Test Guideline: OECD 453.

  • Animals: Wistar rats (50/sex/group).

  • Administration: Dietary administration for 104 weeks.

  • Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.

  • Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive histopathology.

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537With and without S9Negative
In vitro Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsWith and without S9Negative
In vivo Micronucleus TestMouse bone marrowN/ANegative
Experimental Protocols: Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test Guideline: OECD 471.

    • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

    • Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9 fraction for metabolic activation.

  • In vitro Chromosome Aberration Test:

    • Test Guideline: OECD 473.

    • Test System: Chinese Hamster Ovary (CHO) cells.

    • Procedure: Cells were exposed to this compound with and without S9 metabolic activation, followed by metaphase analysis for chromosomal aberrations.

  • In vivo Micronucleus Test:

    • Test Guideline: OECD 474.

    • Test System: Male and female mice.

    • Procedure: Animals were administered this compound by oral gavage. Bone marrow was collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated polychromatic erythrocytes.

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in a two-generation study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeParental NOAELOffspring NOAELDevelopmental NOAELKey Findings
Rat2-Generation Reproduction0.25 mg/kg bw/day0.25 mg/kg bw/day-Disturbance of estrous cyclicity, prolonged mating and gestation periods at higher doses.[1]
RabbitDevelopmental Toxicity0.3 mg/kg bw/day (maternal)-1 mg/kg bw/dayNo teratogenic effects observed.
Experimental Protocols:
  • Two-Generation Reproductive Toxicity Study in Rats:

    • Test Guideline: OECD 416.

    • Animals: Wistar rats.

    • Administration: Dietary administration to F0 and F1 generations.

    • Endpoints: Parental clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation, parturition, lactation), and offspring viability, growth, and development.

  • Developmental Toxicity Study in Rabbits:

    • Test Guideline: OECD 414.

    • Animals: Pregnant New Zealand White rabbits.

    • Administration: Oral gavage during organogenesis (gestation days 6-18).

    • Endpoints: Maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

Neurotoxicity

As an organophosphate, the primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase. Specific studies have also been conducted to assess the potential for delayed neurotoxicity.

Table 6: Neurotoxicity of this compound

SpeciesStudy TypeNOAELKey Findings
HenAcute Delayed Neurotoxicity37.5 mg/kg bwNo clinical or histopathological signs of delayed neurotoxicity.
Experimental Protocols: Acute Delayed Neurotoxicity Study in Hens
  • Test Guideline: OECD 418.

  • Animals: Adult domestic hens.

  • Administration: Single oral dose.

  • Observation Period: 21 days.

  • Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination of the brain, spinal cord, and peripheral nerves.

Metabolism and Toxicokinetics

This compound is readily absorbed, metabolized, and excreted in rats. The primary routes of metabolism are oxidation and hydrolysis.

Signaling Pathways and Experimental Workflows

Fosthiazate_Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis M299 Metabolite M299 Oxidation->M299 M243 Metabolite M243 Oxidation->M243 M227 Metabolite M227 Oxidation->M227 M197 Metabolite M197 Oxidation->M197 M103 Metabolite M103 Oxidation->M103 Hydrolysis->M299 Hydrolysis->M243 Hydrolysis->M227 Hydrolysis->M197 Hydrolysis->M103 Excretion Excretion (Urine and Feces) M299->Excretion M243->Excretion M227->Excretion M197->Excretion M103->Excretion AChE_Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Inhibition->AChE Blocks active site Accumulation Accumulation of Acetylcholine Inhibition->Accumulation Prevents breakdown Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Cholinergic_Effects Cholinergic Effects (e.g., tremors, salivation) Accumulation->Cholinergic_Effects

References

Methodological & Application

Application Note: Determination of Fosthiazate Residues in Soil by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosthiazate is an organophosphate nematicide used to control a variety of plant-parasitic nematodes in agriculture. Its persistence and potential for environmental contamination necessitate reliable and sensitive analytical methods for monitoring its residues in soil. This application note details a validated method for the quantitative determination of this compound residues in soil samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol, including sample extraction, cleanup, and chromatographic analysis, is robust, accurate, and suitable for routine environmental monitoring.

Principle

This method involves the extraction of this compound from soil samples using a methanol-water solution. The resulting extract is then cleaned up using solid-phase extraction (SPE) with C18 cartridges to remove interfering matrix components. The purified extract is analyzed by reversed-phase HPLC with UV detection for the quantification of this compound.

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (purity > 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ethyl acetate (analytical grade)

  • Acetone (analytical grade)[1]

  • Dimethyl phthalate (internal standard, optional)[1]

  • Solid-Phase Extraction (SPE) C18 cartridges[2][3]

  • 0.45 µm PTFE syringe filters[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Wrist-action shaker.[2][4]

  • Rotary evaporator or nitrogen evaporator.

  • Ultrasonic bath.[1]

  • Analytical balance.

3. Sample Preparation and Extraction

  • Soil Sampling: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove stones and debris.

  • Extraction:

    • Weigh 20 g of the prepared soil sample into a 100 mL conical flask.

    • Add 50 mL of methanol-water (75:25, v/v) solution.[2][3][4]

    • Shake the flask on a wrist-action shaker for 1 hour at room temperature.[2][4]

    • Allow the soil to settle, and then decant the supernatant.

    • Filter the extract through a Whatman No. 1 filter paper.

4. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[3]

  • Sample Loading: Load the filtered soil extract onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.[2][3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection into the HPLC system.[1]

5. HPLC-UV Analysis

  • HPLC Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation, a starting point could be Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 220 nm.[1][7]

  • Column Temperature: Ambient or controlled at 25°C.

6. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for this compound in Soil

ParameterResultReference
Linearity (Concentration Range)0.02 to 5.0 mg/kg[2][3][4]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)0.005 mg/kg[2][3][4]
Limit of Quantification (LOQ)0.02 mg/kg[9]
Average Recovery> 87%[2][3][4]
Precision (RSD)< 11%[2][3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying & Sieving soil_sample->air_dry weigh_soil Weighing (20g) air_dry->weigh_soil add_solvent Add Methanol:Water (75:25) weigh_soil->add_solvent shaking Shake (1 hour) add_solvent->shaking filtration Filtration shaking->filtration sample_loading Load Extract filtration->sample_loading spe_conditioning Condition C18 Cartridge spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute with Ethyl Acetate washing->elution drying Dry Eluate elution->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution hplc_injection HPLC-UV Analysis reconstitution->hplc_injection

Figure 1: Experimental workflow for this compound residue analysis in soil.

hplc_analysis_pathway reconstituted_sample Reconstituted Sample injector HPLC Injector reconstituted_sample->injector Injection (20 µL) column C18 Column injector->column Mobile Phase (Acetonitrile:Water) detector UV Detector (220 nm) column->detector Separation data_system Data Acquisition System detector->data_system Signal

Figure 2: Logical pathway of the HPLC-UV analysis.

The HPLC-UV method described in this application note is a reliable and validated procedure for the determination of this compound residues in soil. The method exhibits good recovery, precision, and a low limit of detection, making it suitable for routine monitoring and environmental risk assessment studies.

References

Application Note: Determination of Fosthiazate Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosthiazate is an organophosphorus nematicide and insecticide used to control a variety of soil-dwelling nematodes and insects in crops such as tomatoes and cucumbers.[1][2] Due to its potential toxicity, monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and environmental protection. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the determination of this compound.[1][3] Its high sensitivity and selectivity make it ideal for identifying and quantifying trace levels of pesticide residues in complex matrices.[4]

This application note provides detailed protocols for the extraction of this compound from water, soil, and cucumber samples, followed by analysis using GC-MS. The methodologies are based on established techniques such as Solid-Phase Extraction (SPE) for water samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for solid matrices.[1][3]

Principle

The analytical method involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific ions characteristic of this compound.[3]

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples via SPE

This protocol is adapted for the extraction and concentration of this compound from water samples.[3]

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.45 µm cellulose filters

  • Glass vials

  • Nitrogen evaporator

2. Sample Preparation and Extraction:

  • Filter the water sample (e.g., 100 mL) through a 0.45 µm cellulose filter to remove particulate matter.[3]

  • Add 1 mL of methanol to the filtered water sample.[3]

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the water sample onto the conditioned C18 cartridge at a flow rate of approximately 1.5 mL/min.[3]

  • After loading, dry the cartridge.

  • Elute the retained this compound from the cartridge using a small volume of an appropriate solvent, such as 1 mL of methanol or 5 mL of dichloromethane.[3][5]

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in a known volume (e.g., 0.5 mL) of methanol or dichloromethane for GC-MS analysis.[3][5]

Protocol 2: this compound Analysis in Soil and Cucumber via QuEChERS

This protocol is based on the QuEChERS method for extracting this compound from solid matrices like soil and cucumber.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Homogenizer

2. Sample Preparation and Extraction:

  • Homogenize a representative sample (e.g., 10 g) of cucumber or soil.[6]

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.[6]

  • Add the appropriate QuEChERS extraction salts.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.[6]

  • Centrifuge the tube at a suitable speed (e.g., 5000 rpm) for 5 minutes.[7]

  • Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is ready for direct GC-MS analysis.[1]

GC-MS Instrumental Conditions

The following table outlines typical instrumental parameters for the analysis of this compound.

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier GasHelium, constant flow rate of 1.0 mL/min[9]
Injection ModeSplitless, 1-2 µL injection volume[8][9]
Inlet Temperature250 °C[9][10]
Oven ProgramInitial 50°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C (hold 5 min)[8]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eV[8]
Ion Source Temperature230 °C[8]
Interface Temperature250 °C - 290°C[10]
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Quantifier: 195, Qualifiers: 126, 283[3]

Method Performance and Data

The described methods provide high sensitivity and reliability for the quantification of this compound. The performance characteristics from various studies are summarized below.

MatrixMethodLinearity Range (µg/L or mg/kg)Recovery (%)Precision (RSD %)LOQ (µg/L or mg/kg)Reference
WaterSPE-GC/MS0.282 - 141 µg/L> 85.5%< 4.42%0.188 µg/L (est.)*[3]
CucumberQuEChERS-GC/MSNot Specified91.2% - 99.0%< 6.05%20 µg/kg[1]
SoilQuEChERS-GC/MSNot Specified91.2% - 99.0%< 6.05%20 µg/kg[1]
SoilSPE-LC-UV0.02 - 5.0 mg/kg> 87%< 11%5 µg/kg[11]

*LOQ estimated as 3.33 x LOD of 56.4 ng/L reported in the study.

Workflow Visualization

The general experimental workflow for the determination of this compound in different sample matrices is illustrated below.

Fosthiazate_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_liquid Liquid Sample Path cluster_solid Solid Sample Path cluster_analysis Analysis Sample Sample Collection (Water, Soil, Cucumber) Filtration Filtration (0.45 µm) Sample->Filtration Water Homogenization Homogenization Sample->Homogenization Soil / Cucumber SPE Solid-Phase Extraction (SPE) (Conditioning, Loading, Elution) Filtration->SPE Concentration Concentration (Nitrogen Evaporation) SPE->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS dSPE Dispersive SPE Cleanup (PSA/MgSO4) QuEChERS->dSPE dSPE->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound determination by GC-MS.

Conclusion

The combination of Solid-Phase Extraction or QuEChERS sample preparation with GC-MS analysis provides a robust, sensitive, and reliable method for the determination of this compound residues in a variety of environmental and food matrices. The methods demonstrate excellent recovery, precision, and low limits of quantification, making them suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for Fosthiazate Formulation Development in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of various fosthiazate formulations for agricultural use. This compound is an organophosphate nematicide effective against a wide range of plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.). The information herein is intended to guide researchers and formulation scientists in creating stable and efficacious this compound products.

Overview of this compound Formulations

This compound can be formulated in various ways to suit different application methods and soil conditions. The choice of formulation can significantly impact its stability, release profile, and efficacy. Common formulations include:

  • Granules (GR): Solid formulations for direct application to the soil. They can be designed for rapid or slow release of the active ingredient.

  • Emulsifiable Concentrates (EC): Liquid formulations where the active ingredient is dissolved in an organic solvent with emulsifiers, forming an emulsion when mixed with water.

  • Water-based Emulsions (EW): this compound is dissolved in a solvent and emulsified in water, offering a more environmentally friendly alternative to ECs.[1][2]

  • Microemulsions (ME): Thermodynamically stable, clear solutions with very small droplet sizes, providing excellent penetration and efficacy.[3]

  • Capsule Suspensions (CS): The active ingredient is encapsulated within a polymer shell, allowing for controlled and prolonged release.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular Weight 283.4 g/mol [5]
Physical State Pale yellow oil[5]
Water Solubility 9.88 g/L (at pH 5, 25°C), 9.00 g/L (at pH 7, 25°C), 9.46 g/L (at pH 9, 25°C)[6]
Solubility in Organic Solvents Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. 15.1 g/L in n-hexane (20°C).[5][7]
Vapor Pressure 4.20 x 10⁻⁶ mm Hg (at 25°C)[5]
LogP (Kow) 1.68[5][7]
Stability Relatively stable to hydrolysis at pH 5 and 7, but rapidly hydrolyzes at pH 9.[7]

Formulation Composition Data

The following tables summarize typical compositions for various this compound formulations based on patent literature and technical documentation.

Table 1: this compound Water Emulsion (EW) Formulation[1]
ComponentFunctionConcentration Range (% w/w)Example Formulation (% w/w)
This compoundActive Ingredient1 - 3016
Solvent & Co-solventDissolves this compound2 - 4020
EmulsifierForms a stable emulsion2 - 86
Wetting AgentImproves surface contact1 - 53
DispersantPrevents particle aggregation0.5 - 21
StabilizerPrevents degradation1 - 53
Antifreeze AgentPrevents freezing0 - 52
Deionized WaterCarrierBalanceBalance

Note: Solvents can include xylene, toluene, and cyclohexanone. Emulsifiers, wetting agents, and dispersants can be selected from a range of non-ionic and anionic surfactants.

Table 2: this compound Granular (GR) Formulation[8]
ComponentFunctionConcentration Range (% w/w)Example Formulation (% w/w)
This compoundActive Ingredient0.1 - 2010
CarrierSolid base for the granule30 - 7050
Dispersing AidFacilitates disintegration0.5 - 32
Sustained-Release AgentControls AI release0.1 - 21
Binding AgentEnsures granule integrity0.1 - 53
FillerAdjusts final weightBalanceBalance

Note: Carriers can be fertilizers or inert materials like quartz sand. Sustained-release agents can include polyvinyl alcohol or gum arabic.

Table 3: this compound Microcapsule Suspension (CS) Formulation[4]
ComponentFunctionDescription
Core Material
This compoundActive IngredientThe nematicidal agent to be encapsulated.
Organic SolventCarrier for AIDissolves this compound for the oil phase.
Shell Material
Urea & FormaldehydeMonomersReact to form a urea-formaldehyde prepolymer for the shell.
Aqueous Phase
WaterContinuous PhaseThe medium in which the microcapsules are suspended.
EmulsifierStabilizes O/W emulsionCreates a stable emulsion of the oil phase in the aqueous phase.
DispersantPrevents agglomerationKeeps the formed microcapsules suspended and separated.
pH ModifierControls polymerizationUsed to adjust the pH to initiate and control the condensation polymerization.

Experimental Protocols

Preparation of this compound Water Emulsion (EW)

This protocol is based on the methodology described in patent CN102388912A.[1]

Workflow for EW Formulation Preparation

EW_Formulation cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation This compound This compound Mixer1 Mixing Vessel 1 This compound->Mixer1 Solvent Solvent & Co-solvent Solvent->Mixer1 Emulsifier Emulsifier Emulsifier->Mixer1 WettingAgent Wetting Agent WettingAgent->Mixer1 Stabilizer Stabilizer Stabilizer->Mixer1 Dispersant Dispersant Dispersant->Mixer1 HighShear High Shear Mixer Mixer1->HighShear Oil Phase Antifreeze Antifreeze Agent Mixer2 Mixing Vessel 2 Antifreeze->Mixer2 Water Deionized Water Water->Mixer2 Mixer2->HighShear Water Phase FinalProduct This compound EW HighShear->FinalProduct Emulsification

Caption: Workflow for preparing a this compound Water Emulsion (EW).

Methodology:

  • Oil Phase Preparation:

    • In a suitable vessel, dissolve the specified amount of this compound in the solvent and co-solvent mixture.

    • Add the emulsifier, wetting agent, stabilizer, and dispersant to the mixture.

    • Stir until all components are completely dissolved and the oil phase is homogeneous.

  • Water Phase Preparation:

    • In a separate vessel, mix the antifreeze agent (if used) with deionized water.

  • Emulsification:

    • Under high shear mixing, slowly add the oil phase to the water phase (or vice versa).

    • Continue shearing until a stable and uniform emulsion is formed. The desired particle size should be in the range of 0.1 to 10 micrometers.[3]

  • Quality Control:

    • Analyze the final product for active ingredient content, emulsion stability, particle size, and pH.

Preparation of this compound Granules (GR)

This protocol is a generalized method based on patent CN103039513A.[8]

Workflow for GR Formulation Preparation

GR_Formulation cluster_mixing Dry Mixing cluster_granulation Granulation & Finishing This compound This compound DryMixer Airtight Blender This compound->DryMixer Carrier Carrier Carrier->DryMixer DispersingAid Dispersing Aid DispersingAid->DryMixer SustainedRelease Sustained-Release Agent SustainedRelease->DryMixer Filler Filler Filler->DryMixer Granulator Granulator (Coating Method) DryMixer->Granulator Dry Powder Mix Binder Binding Agent Solution Binder->Granulator Dryer Dryer (110-120°C) Granulator->Dryer Screener Screener Dryer->Screener FinalProduct This compound GR Screener->FinalProduct Bioefficacy_Workflow A Pot Preparation (Sterilized soil) B Transplanting (e.g., Tomato seedlings) A->B C Nematode Inoculation (Meloidogyne spp. J2s) B->C D This compound Application (Different formulations & rates) C->D E Incubation (Greenhouse conditions) D->E F Data Collection (e.g., 45-60 days post-inoculation) E->F G Root Gall Indexing F->G H Nematode Population Assessment (J2s in soil, eggs in roots) F->H I Plant Growth Parameters (Height, weight) F->I J Data Analysis G->J H->J I->J Fosthiazate_MoA cluster_synapse Nematode Neuromuscular Junction ACh Acetylcholine (ACh) (Neurotransmitter) AChR Acetylcholine Receptor (on muscle cell) ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh Breaks down ACh Muscle Muscle Contraction AChR->Muscle Stimulates Paralysis Continuous Muscle Contraction -> Paralysis & Death Muscle->Paralysis This compound This compound This compound->AChE Inhibits

References

Application of Fosthiazate as a Soil Drench for Root-Knot Nematode Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate is an organothiophosphate nematicide effective against a wide range of plant-parasitic nematodes, including the economically significant root-knot nematodes (Meloidogyne spp.).[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE) in the nematode's nervous system, leading to paralysis and death.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a soil drench for the control of root-knot nematodes, based on findings from various research studies. This compound's efficacy is generally stable under various soil conditions, including different soil types, pH levels, and temperatures.[2]

Mode of Action

This compound targets the cholinergic pathways within the nematode nervous system.[4] By inhibiting acetylcholinesterase, it disrupts the normal transmission of nerve impulses, resulting in paralysis and eventual mortality of the nematodes.[1][3] This action is effective against motile larval stages in the soil, preventing them from invading plant roots.[2]

cluster_synapse Nematode Neuromuscular Junction cluster_outcome Physiological Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor ACh Receptor ACh->Receptor Binds Paralysis Paralysis Muscle Muscle Cell Receptor->Muscle Stimulates Contraction This compound This compound This compound->AChE Inhibits Death Death Paralysis->Death

Caption: this compound's mode of action: inhibition of acetylcholinesterase.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound against root-knot nematodes.

Table 1: Efficacy of this compound on Nematode Population and Root Galling

CropNematode SpeciesApplication Rate% Reduction in Nematode Population% Reduction in Root GallingReference
TomatoMeloidogyne incognita900 g L⁻¹ formulation91.2%88.5%[1][3]
PepperMeloidogyne incognita900 g L⁻¹ formulation94.6%86.2%[1][3]
TomatoMeloidogyne incognitaNot specified97.8%71.3%[1][5]
TomatoMeloidogyne javanicaNot specified82.1% (population suppression)Not specified[1]
CucumberMeloidogyne spp.30 kg/ha (Nemathorin 10G)Significant reduction in juvenilesLowered root-gall index from 5.9 to 4.9[1]
Cucumis meloMeloidogyne spp.40% formulation-57.85% (after 1st application), 31.87% (after 2nd application)[6]
SoybeanHeterodera glycines5.45 - 85.10 mg/L43.64 - 97.94% reduction in cystsNot applicable[7][8]

Table 2: Impact of this compound on Crop Growth and Yield

CropApplication Rate% Increase in Root Length% Increase in Root Weight% Increase in Shoot Length% Increase in Shoot WeightYield ImprovementReference
TomatoNot specified46.3%48.5%20.5%46.7%Not specified[1][5]
Tobacco22 to 88 g a.i./100 m²Not specifiedNot specifiedNot specifiedNot specifiedLeaf yields positively correlated with application rate.[9][1][9]
Tobacco88 g a.i./100 m²Not specifiedNot specifiedNot specifiedNot specifiedLeaf yields not different from plots fumigated with 1,3-D.[9][1][9]
PeanutNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedIncreased yield by up to 214% (1990) and 64% (1991).[1][1]
Banana1.5 and 2.0 g a.i./matNot specifiedNot specifiedNot specifiedNot specifiedIncreased yields up to 35% compared to control.[10][10][11]

Experimental Protocols

Below are detailed methodologies for key experiments involving the application of this compound as a soil drench.

Protocol 1: Greenhouse Pot Study for Efficacy Evaluation

This protocol is designed to assess the nematicidal activity of this compound against root-knot nematodes on a host plant in a controlled greenhouse environment.

1. Materials:

  • This compound formulation (e.g., 900 g L⁻¹ EC, 10G)
  • Pots (e.g., 15-20 cm diameter) filled with sterilized soil mix (e.g., sand, loam, peat)
  • Seedlings of a susceptible host plant (e.g., tomato cv. Super Strain B, pepper)
  • Root-knot nematode inoculum (Meloidogyne incognita eggs or second-stage juveniles, J2s)
  • Greenhouse maintained at 27-32°C and 65-70% RH[12]
  • Standard laboratory equipment for nematode extraction and counting

2. Experimental Design:

  • Completely randomized block design.
  • Treatments:
  • This compound at various concentrations (e.g., 0.125 g/kg soil of a formulated product)[12]
  • Untreated, inoculated control
  • Untreated, uninoculated control
  • Replicates: Minimum of 3-5 replicates per treatment.

3. Procedure:

  • Transplanting: Transplant healthy, uniform seedlings into the pots.
  • Acclimatization: Allow seedlings to acclimate for 3-5 days.
  • This compound Application (Soil Drench):
  • Prepare the desired concentrations of this compound in water.
  • Apply the this compound solution as a soil drench to the designated pots, ensuring even distribution. For granular formulations, mix thoroughly with the soil.[12]
  • Nematode Inoculation:
  • After 5 days from transplanting, inoculate each plant (except the uninoculated control) with a known quantity of nematode eggs or J2s (e.g., 5,000 eggs per pot).[12]
  • Create small holes (2-4 cm deep) around the base of the plant and pour the nematode suspension into the holes.
  • Incubation: Maintain the pots in the greenhouse for 45-60 days. Provide standard care (watering, fertilization).
  • Data Collection:
  • After the incubation period, carefully remove plants from the pots and wash the roots.
  • Growth Parameters: Measure shoot and root length, and fresh shoot and root weight.
  • Nematode Assessment:
  • Root Gall Index: Score the severity of root galling on a scale of 0-5 or 0-10.
  • Nematode Population in Soil: Extract J2s from a 250g soil sample from each pot using a decanting and sieving technique.[12]
  • Nematode Population in Roots: Extract eggs and juveniles from the root systems using the sodium hypochlorite method.[12]

4. Data Analysis:

  • Analyze data using ANOVA, and compare treatment means using a suitable post-hoc test (e.g., LSD at P = 0.05).

  • Calculate the percentage reduction in nematode population and galling compared to the inoculated control.

    Caption: Workflow for a greenhouse pot study on this compound efficacy.

Protocol 2: Field Trial for Efficacy Evaluation in Tobacco

This protocol outlines a field-based approach to evaluate the efficacy of this compound for managing root-knot nematodes in a crop like flue-cured tobacco.

1. Site Selection and Preparation:

  • Select a field with a known history of root-knot nematode infestation (M. incognita or M. arenaria).
  • Prepare the field using standard practices such as disk-harrowing and in-row subsoiling.[9]

2. Experimental Design:

  • Randomized complete block design with multiple replications (e.g., 5).
  • Plot size appropriate for the crop and equipment.
  • Treatments:
  • This compound at various broadcast rates (e.g., 22, 33, 44, and 88 g a.i./100 m²).[9]
  • This compound applied as a band treatment (e.g., 40 g a.i./100-m row in a 30-cm band).[9]
  • Standard nematicide controls (e.g., fenamiphos at 67 g a.i./100 m², 1,3-D at 56.1 L/ha).[9]
  • Untreated control.

3. Procedure:

  • This compound Application (Broadcast):
  • Apply this compound as a broadcast soil spray in a suitable volume of water (e.g., 280 liters/ha) using a CO₂-charged delivery system, 24-96 hours before transplanting.[9]
  • Immediately incorporate the nematicide to a depth of 15 cm using a disk-harrow.[9]
  • Form raised beds (e.g., 60 cm wide, 36 cm high).
  • This compound Application (Band):
  • Spray this compound in a 30-cm band on the soil surface in the center of the row.[9]
  • Immediately incorporate into the soil using a power-driven rotary hoe with a bed shaper.[9]
  • Transplanting: Transplant tobacco seedlings into the prepared beds.
  • Crop Management: Follow standard agronomic practices for the duration of the growing season.
  • Data Collection (at Harvest):
  • Root-gall Index: At the end of the season, excavate the root systems of several plants per plot and rate the galling severity.
  • Yield: Harvest and cure the leaves from each plot to determine the final leaf yield.

4. Data Analysis:

  • Analyze root-gall indices and yield data using ANOVA.

  • Use regression analysis to determine the relationship between this compound application rate and root galling/yield.

  • Compare this compound treatments to the standard nematicides and the untreated control using planned contrasts.[9]

    cluster_treatments Application Methods A Start: Field Preparation (Disking, Subsoiling) B Treatment Application (24-96h before transplanting) A->B Broadcast Broadcast Spray B->Broadcast Band Band Spray B->Band C Immediate Incorporation (15 cm depth) D Bed Formation C->D E Transplant Crop D->E F Crop Growth & Maintenance E->F G End-of-Season Harvest F->G H Assess Root-Gall Index G->H I Measure Crop Yield G->I J Data Analysis & Comparison H->J I->J Broadcast->C Band->C

    Caption: Workflow for a field trial evaluating this compound application methods.

Concluding Remarks

This compound demonstrates significant efficacy in controlling root-knot nematodes across various crops through soil drench and other soil application methods. The provided protocols offer a framework for researchers to conduct rigorous evaluations of this compound's performance in both controlled and field environments. Careful attention to experimental design, application technique, and data collection is crucial for obtaining reliable and reproducible results. These studies indicate that this compound can be a valuable tool in integrated pest management programs for root-knot nematodes.[1]

References

Efficacy of Fosthiazate Seed Treatment on Nematode Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Fosthiazate as a seed treatment for controlling plant-parasitic nematode populations. This document includes summarized quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of research in this area.

Introduction

This compound is an organophosphate nematicide that effectively controls a broad spectrum of plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), cyst nematodes (Heterodera spp.), and lesion nematodes (Pratylenchus spp.).[1][2][3][4][5][6][7][8][9] Its primary mode of action is the inhibition of acetylcholinesterase (AChE) in the nematode's nervous system, leading to paralysis and death.[3][7][9] While commonly applied to the soil, interest in this compound as a seed treatment is growing due to its potential for targeted delivery, reduced environmental impact, and early-stage crop protection. This document outlines the available data and provides protocols for evaluating this compound's efficacy when applied in proximity to the seed.

Mechanism of Action

This compound disrupts the normal nerve impulse conduction in nematodes by inhibiting the enzyme acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the nematode.[3][7][9]

cluster_synapse Synaptic Cleft cluster_this compound This compound Action Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse ACh_Receptor->Nerve_Impulse Initiates Paralysis_Death Paralysis & Death ACh_Receptor->Paralysis_Death Continuous Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits

Caption: Mechanism of action of this compound on the nematode nervous system.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against the soybean cyst nematode (Heterodera glycines). The data is derived from a pot study where this compound was applied to the soil at the time of planting.

Table 1: Effect of this compound on Second-Stage Juvenile (J2) Mortality of H. glycines [1][2][3]

This compound Concentration (mg/L)J2 Mortality Rate (%) after 12 hours
2.1813.43
3.4448.39
5.4566.82
8.6179.77
13.6286.35

Table 2: Effect of this compound on Cumulative Egg Hatching of H. glycines after 18 Days [1][2]

This compound Concentration (mg/L)Cumulative Hatching Rate (%)
2.1858.24
3.4453.88
5.4542.54
8.6124.11
13.6213.69

Table 3: Effect of this compound on H. glycines Cyst Formation on Soybean Roots in a Pot Study [1][3][10]

This compound Concentration (mg/L)Amount of Active Ingredient per Pot (mg)Average Number of CystsPopulation Decrease (%)
0 (Water Control)04120
2.180.00443895.43
5.450.010923243.64
13.620.027219453.00
34.040.068113567.21
85.100.1702997.94

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Nematicidal Assay

This protocol is adapted from studies on the direct effect of this compound on nematode mortality and egg hatching.[1][2][3]

Objective: To determine the direct toxicity of this compound to nematode juveniles and its effect on egg hatching.

Materials:

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Second-stage juveniles (J2) of the target nematode species

  • Nematode eggs

  • 96-well microtiter plates

  • Pipettes and sterile tips

  • Inverted microscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 2.18, 3.44, 5.45, 8.61, and 13.62 mg/L).[1][2][3] Include a control with DMSO at the same concentration as in the treatment wells.

  • J2 Mortality Assay:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.

    • Add approximately 40-50 J2s in 100 µL of sterile distilled water to each well.

    • Incubate the plates at 25°C.

    • Observe the nematodes at regular intervals (e.g., 2, 4, 6, 8, 10, and 12 hours) under an inverted microscope.[3]

    • Record the number of immobile (dead) nematodes. A nematode is considered dead if it does not move when probed with a fine needle.

    • Calculate the mortality rate for each concentration and time point.

  • Egg Hatching Assay:

    • Place a known number of nematode eggs (e.g., 100) in a small volume of each this compound dilution in a suitable container (e.g., a small petri dish or well of a multi-well plate).

    • Incubate at 25°C.

    • Count the number of hatched J2s at regular intervals over a period of time (e.g., up to 18 days).[1][2]

    • Calculate the cumulative hatching rate.

Protocol 2: Pot Study for Efficacy Evaluation

This protocol is based on the methodology used to assess the impact of this compound on nematode reproduction on a host plant.[1][3][10]

Objective: To evaluate the efficacy of this compound applied to the soil at planting on the infection and reproduction of nematodes on a host plant.

Materials:

  • This compound formulation

  • Seeds of a susceptible host plant (e.g., soybean for H. glycines)

  • Autoclaved sandy loam soil

  • Pots (e.g., 7 x 7 x 8 cm)

  • Nematode inoculum (eggs or J2s)

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Seed Germination:

    • Surface sterilize seeds and germinate them on moist filter paper in a petri dish at 25°C for 2 days.[3]

  • Pot Preparation and Planting:

    • Fill pots with autoclaved sandy loam soil.

    • Transplant one germinated seed into each pot.

  • This compound Application and Inoculation:

    • Prepare dilutions of this compound to achieve the desired application rates.

    • Three days after transplanting, inoculate each seedling with a known number of nematode eggs or J2s (e.g., 3,000 eggs per plant).[3]

    • Immediately after inoculation, apply 2 mL of the respective this compound concentration to the soil around the base of each plant.[3] Include a water-only control.

  • Plant Maintenance and Data Collection:

    • Maintain the pots in a greenhouse or growth chamber at 25°C with a 14h/10h light/dark cycle.[3]

    • After a specified period (e.g., 31 days), carefully remove the plants from the pots and wash the roots.[3]

    • Count the number of cysts or galls on the roots.

    • Extract and quantify the number of nematodes from the soil and roots.

    • Calculate the percentage reduction in nematode population compared to the control.

Experimental Workflow and Logical Relationships

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare this compound Dilutions F Apply this compound Treatments to Soil A->F B Germinate Host Plant Seeds D Transplant Seedlings into Pots B->D C Prepare Pots with Autoclaved Soil C->D E Inoculate Plants with Nematodes D->E E->F G Incubate Plants in Controlled Environment F->G H Harvest Plants and Extract Nematodes G->H I Quantify Nematode Populations (Cysts, Galls, J2s) H->I J Calculate Efficacy (Population Reduction) I->J

Caption: Experimental workflow for evaluating the efficacy of this compound in a pot study.

References

Application Note: Determination of Fosthiazate Concentration in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosthiazate is an organophosphate nematicide and insecticide used to control soil-borne pests in various agricultural crops.[1][2] Its potential for mobility in soil and subsequent leaching into ground and surface water necessitates reliable and sensitive analytical methods for monitoring its presence in aqueous environments.[3] This document provides detailed protocols for the quantitative determination of this compound in water samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. These protocols are designed for use by researchers, environmental scientists, and professionals in drug and pesticide development.

Methodology Overview

The determination of this compound in water involves a two-step process: sample preparation followed by instrumental analysis. Solid-Phase Extraction (SPE) is the preferred method for sample clean-up and concentration, effectively isolating the analyte from the complex water matrix.[4] Subsequently, the concentrated extract is analyzed using either HPLC-UV for robust quantification or GC-MS for highly selective and sensitive confirmation.

Primary Protocol: HPLC-UV Method

This protocol details the analysis of this compound using reversed-phase HPLC with UV detection, a widely validated method.[5][6]

1. Materials and Reagents

  • This compound Reference Standard: Purity ≥95%

  • Solvents: HPLC grade Acetonitrile, Methanol, Ethyl Acetate, Acetone

  • Reagents: Dimethyl phthalate (internal standard), Reagent Water (HPLC grade)

  • Solid-Phase Extraction: C18 SPE Cartridges

  • Equipment: HPLC system with UV detector, analytical balance, ultrasonic bath, vortex mixer, sample filtration apparatus (0.45 µm PTFE filters), nitrogen evaporator.

2. Experimental Protocol

2.1. Sample Collection and Preparation

  • Collect water samples in clean glass containers.

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.[7]

  • Store samples at 4°C if not analyzed immediately.

2.2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Ethyl Acetate followed by 5 mL of Methanol, and finally 10 mL of reagent water. Do not allow the cartridge to dry.

  • Sample Loading: Pass 0.5 to 2 liters of the filtered water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.[5][8]

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge by passing 5-10 mL of Ethyl Acetate.[5][8]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile, vortex to mix, and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

2.3. HPLC-UV Analysis

  • Instrumental Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 125 x 4 mm).[1]

    • Mobile Phase: Gradient elution with A: Acetonitrile and B: Water.[1]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 25°C.[9]

    • UV Detection Wavelength: 220 nm.[1][9]

  • Calibration:

    • Prepare a stock solution of this compound and the internal standard (Dimethyl Phthalate) in acetone.[9]

    • Create a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against concentration.

Confirmatory Protocol: GC-MS Method

This protocol provides a highly selective and sensitive method for the confirmation of this compound residues using GC-MS in Selected Ion Monitoring (SIM) mode.[7]

1. Materials and Reagents

  • Same as for the HPLC-UV method, with the exception that Methanol is used for elution.

  • Equipment: GC-MS system, analytical balance, vortex mixer, sample filtration apparatus, nitrogen evaporator.

2. Experimental Protocol

2.1. Sample Preparation (SPE)

  • Follow the Sample Collection and Preparation steps (2.1) from the HPLC-UV protocol.

  • Perform Solid-Phase Extraction as described in step 2.2, with the following modification:

    • Elution: Elute the retained this compound from the cartridge using 1 mL of Methanol.[7]

  • Concentration and Reconstitution: Dry the eluant under reduced pressure and adjust the final volume to 0.5 mL with Methanol.[7]

2.2. GC-MS Analysis

  • Instrumental Conditions:

    • GC Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize oven temperature gradient (e.g., start at 70°C, ramp to 280°C).

    • MS Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).[7]

    • Ions to Monitor (m/z): 126, 195, and 283 for quantification and confirmation.[7]

  • Calibration:

    • Prepare calibration standards in Methanol.

    • Inject the standards to generate a calibration curve based on the abundance of the primary quantification ion.

Data Presentation

The performance characteristics of the described methods are summarized below.

ParameterHPLC-UV MethodGC-MS MethodSource(s)
Limit of Detection (LOD) 0.025 µg/L56.4 ng/L (0.0564 µg/L)[5][7][8]
Limit of Quantitation (LOQ) 0.1 - 0.2 µg/LNot specified[6]
Linearity Range Not specified0.282 - 141 µg/L[7]
Analyte Recovery >85%>85.5%[5][7][8]
Precision (RSD) <11%<4.42%[5][7][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Glass Bottle) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Elution 4. Elution (Organic Solvent) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution Analysis 7. HPLC-UV or GC-MS Analysis Reconstitution->Analysis Data 8. Data Interpretation & Quantification Analysis->Data

Caption: Experimental workflow for this compound analysis in water.

G Start Start SPE Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Discard1 Discard Flow-through Load->Discard1 Elute 4. Elute this compound (Ethyl Acetate / Methanol) Wash->Elute Discard2 Discard Wash Wash->Discard2 End Proceed to Concentration Elute->End Collect Collect Eluate Elute->Collect

Caption: Logical workflow for the Solid-Phase Extraction (SPE) step.

References

Fosthiazate Application in Integrated Pest Management (IPM) Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate is an organophosphate nematicide and insecticide that plays a significant role in Integrated Pest Management (IPM) programs for the control of a wide range of plant-parasitic nematodes and some soil-dwelling insects.[1][2] Its mode of action, efficacy against key nematode pests, and compatibility with certain IPM strategies make it a valuable tool for sustainable agriculture. These application notes provide detailed information on the use of this compound, including its mechanism of action, target pests, effects on non-target organisms, and protocols for its evaluation.

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[1][2][3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the nematode or insect.[5]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound cluster_result Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Produces Acetate Acetate AChE->Acetate Produces This compound This compound Blocked_AChE Inhibited AChE This compound->AChE Binds to & Inhibits Excess_ACh Excess ACh Blocked_AChE->Excess_ACh Leads to Continuous_Stimulation Continuous Nerve Stimulation Excess_ACh->Continuous_Stimulation Causes Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Results in Nematicide_Bioassay_Workflow A Prepare this compound Stock & Dilutions C Dispense Solutions & Nematodes into 96-well Plates A->C B Prepare Nematode Suspension B->C D Incubate Plates (e.g., 25°C, dark) C->D E Assess Nematode Mortality (Microscope) D->E F Data Analysis (Probit, LC50) E->F IPM_Fosthiazate_Logic A Nematode Infestation (Economic Threshold) B Integrated Pest Management (IPM) Strategy A->B C Consider Cultural & Biological Controls B->C D This compound Application (Judicious Use) B->D C->D If insufficient E Monitoring of Pest & Beneficial Populations D->E F Evaluation of Efficacy & Non-Target Effects E->F F->B Feedback & Adjustment G Sustainable Crop Production F->G

References

Application Notes and Protocols for Fosthiazate in Greenhouse Tomato and Pepper Production

Author: BenchChem Technical Support Team. Date: November 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Fosthiazate is an organothiophosphate nematicide effective against a broad spectrum of plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), which are significant pests in greenhouse tomato and pepper production.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the nematode's nervous system.[1][2][4]

Mechanism of Action:

  • This compound acts as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of nematodes.[1][4]

  • AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[5]

  • By inhibiting AChE, this compound causes an accumulation of ACh at the neuromuscular junction.[4]

  • This leads to continuous and uncontrolled nerve impulses, resulting in paralysis and eventual death of the nematode.[1]

This compound possesses both contact and systemic properties, allowing it to control nematodes in the soil and those that have already penetrated the plant roots.[1][6] It is recognized for its stable efficacy under various soil conditions, including different pH levels, temperatures, and moisture content.[7]

Visualized Mechanism of Action

The diagram below illustrates the inhibition of acetylcholinesterase by this compound at the nematode's neuromuscular junction.

This compound Mechanism of Action Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron (Muscle Cell) cluster_outcome Result pre_neuron Nerve Impulse ACh_vesicle Acetylcholine (ACh) Vesicles pre_neuron->ACh_vesicle triggers release ACh ACh ACh_vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor binds outcome ACh Accumulation -> Continuous Stimulation -> Paralysis & Death This compound This compound This compound->AChE INHIBITS response Muscle Contraction (Nerve Signal Continues) ACh_receptor->response

Caption: this compound inhibits AChE, causing acetylcholine buildup and nematode paralysis.

Application Notes

Target Pests

This compound is primarily used for the control of plant-parasitic nematodes.[8] Efficacy has been demonstrated against:

  • Root-Knot Nematodes (Meloidogyne spp.) : A major pest in tomato and pepper production, causing gall formation on roots.[2][9]

  • Cyst Nematodes (Globodera spp., Heterodera spp.) [7]

  • Lesion Nematodes (Pratylenchus spp.) [7]

Formulations

This compound is available in various formulations, including:

  • Granules (GR) : For soil incorporation.[8]

  • Emulsifiable Concentrate (EC) / Emulsion in Water (EW) : For soil drench or drip irrigation.[6][10]

  • Capsule Suspension (CS) : Provides a slower, controlled release of the active ingredient.[3]

Phytotoxicity

While this compound is generally safe for target crops when used as directed, improper application can lead to phytotoxicity.[3][11] Symptoms of phytotoxicity can include leaf speckling, chlorosis (yellowing), necrosis (browning), leaf cupping, and stunting.[12]

  • Risk Factors : High temperatures (above 80°F or 27°C), high humidity, and application to water-stressed plants increase the risk of injury.[11][12]

  • Mitigation : Apply during cooler parts of the day (e.g., early morning) and ensure plants are well-watered but not drought-stressed.[11] Always conduct a small-scale test on a few plants before treating an entire crop, especially if tank-mixing with other chemicals.[11]

Efficacy and Performance Data

The following tables summarize quantitative data from various studies on the efficacy of this compound in controlling root-knot nematodes (Meloidogyne incognita) and its effects on plant growth.

Table 1: Efficacy of this compound Against Meloidogyne incognita
CropFormulation/ProductNematode Population Inhibition (%)Root Gall Reduction (%)Source
Tomato Tripp 900EC (900 g/L this compound)91.2%88.5%[2][9]
Pepper Tripp 900EC (900 g/L this compound)94.6%86.2%[2][9]
Tomato This compound (unspecified)97.8% (nematodes/250g soil)71.3%[9][13]
Table 2: Effect of this compound on Tomato Plant Growth Parameters (vs. Untreated Control)
ParameterThis compound Treatment% Change vs. ControlSource
Shoot Length Unspecified+20.5%[9][13]
Shoot Weight Unspecified+46.7%[9][13]
Root Length Unspecified+46.3%[13]
Root Weight Unspecified+48.5%[13]
Table 3: Residue and Dissipation Data for this compound in Tomatoes
CropApplication Rate (a.i.)Half-Life (days)Residue at PHI=21 days (mg/kg)MRL (China) (mg/kg)Source
Tomato 2250 g/ha4.81 - 5.370.032 - 0.046< 0.2[14][15]
Cherry Tomato 2250 g/ha5.25 - 5.730.032 - 0.046< 0.2[14][15]

a.i. = active ingredient; PHI = Pre-Harvest Interval; MRL = Maximum Residue Level

Experimental Protocols

The following are generalized protocols based on methodologies from cited research for evaluating this compound in a greenhouse setting.

Protocol 1: Greenhouse Efficacy Trial for Nematode Control

This protocol outlines a pot study to assess the efficacy of a this compound formulation against Meloidogyne incognita on tomato or pepper seedlings.

Objective: To quantify the reduction in nematode population and root galling, and to assess effects on plant growth.

Materials:

  • Tomato or pepper seedlings (e.g., cv. 'Super Strain B' or 'Carioca').[10][13]

  • Sterilized potting mix (e.g., sand, loam, clay mixture).

  • Plastic pots (e.g., 15-20 cm diameter).

  • This compound formulation (e.g., Nemathorin 20% EW, Tripp 900EC).[2][10]

  • M. incognita inoculum (eggs or second-stage juveniles, J2s).

  • Greenhouse with controlled temperature and lighting.

  • Sodium hypochlorite solution (NaOCl) for egg extraction.

  • Microscope and counting slides.

Experimental Workflow Diagram:

Efficacy_Trial_Workflow Experimental Workflow for Greenhouse Efficacy Trial A 1. Potting & Acclimatization (Fill pots with sterilized soil, allow seedlings to acclimate) B 2. Treatment Application (Apply this compound as a soil drench according to desired rates) A->B C 3. Nematode Inoculation (Introduce M. incognita J2s or eggs to each pot, except negative control) B->C D 4. Incubation Period (Maintain plants in greenhouse for 45-60 days) C->D E 5. Data Collection - Measure plant growth (height, weight) - Assess root galling index - Extract and count nematodes from soil/roots D->E F 6. Statistical Analysis (ANOVA, mean separation tests) E->F

Caption: Workflow for assessing nematicide efficacy in a greenhouse pot study.

Procedure:

  • Preparation: Fill pots with sterilized soil mix. Transplant one healthy tomato or pepper seedling into each pot. Allow plants to acclimate for 1-2 weeks in the greenhouse.

  • Treatment Groups: Establish multiple treatment groups, including an untreated/inoculated control, a negative control (untreated/uninoculated), and several this compound concentration levels. Replicate each treatment (e.g., 5-10 pots per group).

  • This compound Application: Apply the this compound formulation as a soil drench. Dilute the product in water to achieve the target application rate (e.g., corresponding to field rates of 1.5-3.0 kg a.i./ha) and apply a uniform volume to the soil surface of each pot.[7]

  • Nematode Inoculation: 2-3 days after nematicide application, inoculate each plant (except the negative control) with a suspension of M. incognita J2s or eggs. A typical inoculum level is 5,000-10,000 eggs or J2s per pot.

  • Incubation: Maintain the pots in the greenhouse for 45-60 days. Water and fertilize as needed to ensure good plant growth.

  • Data Collection (at termination):

    • Plant Growth: Carefully remove each plant from its pot. Measure shoot height, fresh shoot weight, and fresh root weight.

    • Root Gall Index: Wash roots gently and score the degree of galling on a scale (e.g., 0-5 or 0-10, where 0 = no galls and the max score = severe galling).

    • Nematode Population: Process a soil subsample (e.g., 250g) from each pot using a technique like Baermann funnel or centrifugal flotation to extract and count J2s. Extract eggs from roots using a NaOCl solution and count under a microscope.

  • Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the percentage reduction in nematode populations and galling compared to the untreated control.

Protocol 2: Residue Dissipation Study

This protocol is for determining the rate of this compound degradation in tomato or pepper fruit under greenhouse conditions.

Objective: To determine the dissipation curve and half-life of this compound in fruit and ensure residues are below the Maximum Residue Level (MRL) at harvest.

Materials:

  • Mature tomato or pepper plants in a greenhouse plot.

  • This compound formulation.

  • Calibrated application equipment.

  • Sample collection bags, labels, and coolers.

  • Analytical laboratory with HPLC or GC-MS capabilities for residue analysis.[14][16]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup kits.

Procedure:

  • Plot Setup: Designate treatment and control plots within the greenhouse, ensuring buffer zones to prevent spray drift.

  • Application: Apply this compound to the treatment plot at the recommended label rate and a higher rate (e.g., 1.5x or 2x the label rate) to assess dissipation under a worst-case scenario.[15] Application should be uniform, typically via soil drench or drip irrigation. The control plot remains untreated.

  • Sampling:

    • Collect the first fruit samples approximately 2 hours after application (T=0).

    • Continue collecting samples at predetermined intervals, for example, on days 1, 3, 5, 7, 10, 14, 21, and 28 post-application.[14][15]

    • At each interval, collect at least 1 kg of fruit from multiple random plants within the plot to ensure a representative sample.

  • Sample Handling: Place samples in labeled bags and store them frozen (e.g., -20°C) immediately to prevent degradation of residues prior to analysis.

  • Residue Analysis:

    • Homogenize the fruit samples.

    • Extract this compound using a QuEChERS-based method with acetonitrile.

    • Analyze the extracts using a validated chromatographic method (e.g., HPLC or GC-MS) to quantify the concentration of this compound.[14]

  • Data Analysis:

    • Plot the this compound concentration (mg/kg) against time (days).

    • Calculate the dissipation kinetics using a pseudo-first-order model: Cₜ = C₀ * e^(-kt), where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.

    • Determine the half-life (T½) using the formula: T½ = ln(2)/k.[15]

    • Compare the terminal residue levels at the proposed pre-harvest interval (PHI) with the established MRL.[14]

References

Field Application Techniques for Fosthiazate Granular Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate is an organophosphate nematicide effective against a wide range of plant-parasitic nematodes. Its granular formulation allows for soil application to protect various crops from nematode damage. These application notes provide detailed protocols and technical information for the field application of this compound granular formulations, intended to guide researchers and professionals in designing and conducting efficacy trials and understanding its mode of action and environmental behavior.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a potent inhibitor of acetylcholinesterase (AChE) in nematodes[1]. AChE is a critical enzyme in the nematode nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the nematode[1][2]. In some nematode species, such as Meloidogyne incognita, mutations in the ace-2 gene, which codes for an acetylcholinesterase, have been associated with increased insensitivity to this compound[3].

Acetylcholinesterase_Inhibition cluster_synapse Nematode Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor Acetylcholine Receptor ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from Nerve_Impulse Nerve Impulse (Muscle Contraction) ACh_receptor->Nerve_Impulse Initiates Hydrolysis Choline + Acetate (Termination of Signal) AChE->Hydrolysis Hydrolyzes ACh AChE->Hydrolysis This compound This compound This compound->AChE Inhibits Paralysis Continuous Nerve Stimulation -> Paralysis & Death Nerve_Impulse->Paralysis Excessive

Figure 1: Signaling pathway of this compound's inhibition of acetylcholinesterase in nematodes.

Quantitative Data on this compound Efficacy

The following tables summarize the application rates and efficacy of this compound granular formulation against various nematode species in different crops.

Table 1: Efficacy of this compound Granular Formulation against Potato Cyst Nematode (Globodera spp.) in Potato

Application Rate (kg a.i./ha)Application MethodTarget NematodeEfficacyYield IncreaseReference
3.0Broadcast and incorporatedGlobodera rostochiensisReduced nematode densities in roots and soil21-34%[4][5]
3.0Broadcast and incorporatedGlobodera pallidaReduced root infection and nematode multiplication-[6]
1.5 (for wireworm reduction)Broadcast and incorporatedAgriotes spp.Reduction in wireworm damage-[7]
3.0Broadcast and incorporatedGlobodera rostochiensis and G. pallidaControl of potato cyst nematode-[7]

Table 2: Efficacy of this compound Granular Formulation against Root-Knot Nematode (Meloidogyne spp.) in Various Crops

CropApplication RateApplication MethodTarget NematodeEfficacyYield IncreaseReference
Tomato0.125 g/kg soil (formulated product)Soil incorporation (pot study)Meloidogyne incognita97.52% reduction in galls; 96.45% reduction in soil juveniles-[7][8]
Tomato & PepperNot specifiedGreenhouse applicationMeloidogyne incognita91.2% (tomato) and 94.6% (pepper) reduction in population-[1]
Tobacco2.2 - 8.8 g a.i./100 m²Broadcast and incorporatedM. incognita & M. arenariaNegative linear correlation between application rate and root gallingPositive correlation[2]
Cucumber900 g a.i./haNot specifiedRoot-knot nematodeResidues below MRL with a 14-day PHI-[9]

Table 3: Efficacy of this compound Granular Formulation against Other Nematodes in Various Crops

CropApplication Rate (g a.i./mat)Application MethodTarget NematodeEfficacyYield IncreaseReference
Banana1.5 - 2.0 (3 times/year)Applied in a crown around the plant baseRadopholus similisSignificantly more effective than some standard nematicidesUp to 35%[10][11]
Banana2.0 - 3.0Applied in a crown around the plant baseMeloidogyne spp. and Hoplolaimus seinhorstiSignificantly reduced infection-[10][11]
Soybean5.45 - 85.10 mg/L (pot study)Soil applicationHeterodera glycines43.64 - 97.94% reduction in cysts-[12]

Experimental Protocols

Field Efficacy Trial Protocol for this compound Granular Formulation

This protocol outlines a typical field trial to evaluate the efficacy of this compound granular formulation for the control of plant-parasitic nematodes.

Field_Trial_Workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application & Assessment Phase Site_Selection Site Selection (History of nematode infestation) Soil_Sampling_Initial Initial Soil Sampling (Determine baseline nematode population) Site_Selection->Soil_Sampling_Initial Experimental_Design Experimental Design (e.g., Randomized Complete Block) Soil_Sampling_Initial->Experimental_Design Plot_Layout Plot Layout (Treatment and control plots) Experimental_Design->Plot_Layout Applicator_Calibration Applicator Calibration Plot_Layout->Applicator_Calibration Fosthiazate_Application This compound Granule Application (Broadcast or Banded) Applicator_Calibration->Fosthiazate_Application Incorporation Soil Incorporation (e.g., Rototilling to 10-15 cm) Fosthiazate_Application->Incorporation Planting Crop Planting Incorporation->Planting Midseason_Soil_Sampling Mid-Season Soil Sampling (Assess nematode population dynamics) Planting->Midseason_Soil_Sampling Root_Galling_Assessment Root Galling Assessment (At mid-season or harvest) Midseason_Soil_Sampling->Root_Galling_Assessment Final_Soil_Sampling Final Soil Sampling (Determine final nematode population) Root_Galling_Assessment->Final_Soil_Sampling Yield_Measurement Yield Measurement Final_Soil_Sampling->Yield_Measurement Data_Analysis Data Analysis Yield_Measurement->Data_Analysis

Figure 2: Experimental workflow for a field efficacy trial of this compound granular formulation.

3.1.1. Site Selection and Preparation:

  • Select a field with a known history of the target nematode infestation.

  • Conduct a pre-trial soil analysis to confirm the presence and population density of the target nematode species.

  • Prepare the field according to standard agricultural practices for the selected crop.

3.1.2. Experimental Design and Plot Layout:

  • Employ a randomized complete block design with a minimum of four replications.

  • Establish individual plots of a suitable size (e.g., 5m x 10m) with buffer zones between plots to prevent cross-contamination.

  • Include an untreated control and a standard nematicide treatment for comparison.

3.1.3. Application of this compound Granules:

  • Calibrate the granular applicator to ensure accurate and uniform delivery of the specified application rate.

  • Apply the this compound granules evenly over the soil surface of the designated plots (broadcast application).

  • Immediately incorporate the granules into the soil to a depth of 10-15 cm using a rotary tiller or other suitable equipment. This should be done in a single pass with the application.

3.1.4. Crop Management:

  • Plant the selected crop uniformly across all plots.

  • Follow standard agronomic practices for irrigation, fertilization, and pest and disease management throughout the growing season.

3.1.5. Data Collection:

  • Nematode Population Density: Collect soil samples from each plot at pre-application, mid-season, and at harvest. Follow the protocol outlined in Section 3.2.

  • Root Galling Assessment: For root-knot nematodes, carefully excavate the root systems of a representative number of plants from each plot at mid-season and/or at harvest. Assess the degree of root galling using a standardized rating scale (see Section 3.3).

  • Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after application.

  • Yield: At crop maturity, harvest the marketable portion of the crop from a designated area within each plot and record the weight.

3.1.6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine the effect of the this compound treatment on nematode population density, root galling, and crop yield.

Protocol for Soil Sampling to Assess Nematode Populations

3.2.1. Materials:

  • Soil sampling tube (1-inch diameter) or auger

  • Bucket

  • Plastic bags and labels

  • Cooler with ice packs

3.2.2. Procedure:

  • For each plot, collect a composite sample consisting of at least 10-20 soil cores taken in a zigzag or "W" pattern across the plot.

  • Collect soil cores to a depth of 8-12 inches, within the root zone of the plants.

  • Combine the soil cores from each plot in a clean bucket and mix thoroughly.

  • Take a subsample of approximately 1 pint (500 cm³) of the mixed soil and place it in a labeled plastic bag.

  • Store the samples in a cooler with ice packs and transport them to the laboratory for nematode extraction and counting as soon as possible.

Protocol for Root Galling Assessment (for Root-Knot Nematodes)

3.3.1. Materials:

  • Shovel or fork

  • Water source for washing roots

  • Rating scale chart

3.3.2. Procedure:

  • Carefully excavate the entire root system of 5-10 randomly selected plants from each plot.

  • Gently wash the roots to remove adhering soil.

  • Visually assess the percentage of the root system that is galled and assign a rating based on a standardized scale. A common scale is the 0-10 galling index, where 0 represents no galls and 10 represents a completely galled and necrotic root system.

Application Parameters and Outcomes

The successful application of this compound granular formulation depends on several key parameters that influence its efficacy and potential risks.

Logical_Relationships cluster_inputs Application Parameters cluster_outcomes Outcomes Application_Rate Application Rate Nematode_Control Nematode Control Efficacy Application_Rate->Nematode_Control Yield_Increase Crop Yield Increase Application_Rate->Yield_Increase Phytotoxicity_Risk Phytotoxicity Risk Application_Rate->Phytotoxicity_Risk Application_Timing Application Timing (e.g., at planting) Application_Timing->Nematode_Control Incorporation_Method Incorporation Method (e.g., depth, uniformity) Incorporation_Method->Nematode_Control Environmental_Impact Environmental Impact (Leaching, non-target organisms) Incorporation_Method->Environmental_Impact Soil_Conditions Soil Conditions (pH, organic matter, moisture) Soil_Conditions->Nematode_Control Soil_Conditions->Environmental_Impact Nematode_Control->Yield_Increase

Figure 3: Logical relationships between this compound application parameters and outcomes.

Environmental Fate and Considerations

  • Soil Dissipation: this compound is degraded in the soil through both microbial and chemical processes. Its persistence is influenced by soil properties such as pH and organic matter content. The half-life of this compound in soil can range from approximately 2.7 to 57.7 days, with faster degradation occurring in soils with higher pH[13][14].

  • Leaching Potential: Due to its weak adsorption to soil particles, this compound may have the potential to leach, particularly in acidic soils with low organic matter content[14].

  • Non-target Organisms: As with other organophosphate pesticides, care should be taken to minimize exposure to non-target organisms. Proper incorporation of the granules into the soil is crucial to reduce the risk to birds and other wildlife[7].

Safety Precautions

  • Always follow the manufacturer's label instructions for handling and application.

  • Wear appropriate personal protective equipment (PPE), including gloves, coveralls, and respiratory protection, when handling and applying this compound granules.

  • Avoid inhaling dust from the granules.

  • Do not apply near water bodies, and prevent runoff from treated areas.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to and comply with the product label and local regulations for the legal and safe use of any pesticide.

References

Fosthiazate soil incorporation methods for optimal nematode control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Fosthiazate Soil Incorporation

Topic: this compound Soil Incorporation Methods for Optimal Nematode Control Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organophosphate, non-fumigant nematicide effective against a broad spectrum of plant-parasitic nematodes, including root-knot (Meloidogyne spp.), cyst (Globodera spp., Heterodera spp.), and root-lesion (Pratylenchus spp.) nematodes.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase in nematodes and other pests, which disrupts their nervous system, leading to paralysis and death.[1][3][4] this compound acts as a contact nematicide, targeting motile larval stages in the soil to prevent root invasion.[1] It also exhibits nematicidal and nemastatic (inhibiting movement and development) activities and can inhibit the hatching of nematode eggs.[1][2]

A key characteristic of this compound is its stable and effective performance across various soil conditions, with its activity remaining largely unaffected by soil type, pH, and temperature.[1] However, its persistence can be influenced by soil pH, with longer half-lives observed in more acidic soils.[5] This document provides detailed application notes, experimental protocols, and data summaries for the effective use of this compound through soil incorporation for nematode control.

Application Methods and Incorporation Techniques

The efficacy of this compound is highly dependent on its placement and distribution within the soil profile to ensure contact with the target nematodes in the root zone. Common application methods include:

  • Broadcast Application: This method involves uniformly distributing this compound granules over the entire soil surface, followed by incorporation into the soil using equipment like a disk-harrow.[6] This ensures a wider zone of protection and is suitable for crops with extensive root systems.

  • Band/In-Row Application: this compound is applied in a narrow band along the planting row.[6] This concentrated application in the root zone can provide effective control at potentially lower application rates compared to broadcast methods, making it a more targeted approach.[6][7]

  • Soil Drench and Drip Irrigation: Liquid formulations, such as Capsule Suspensions (CS) or Emulsifiable Concentrates (EC), can be diluted in water and applied as a soil drench or through drip irrigation systems.[3][4][8] This allows the active ingredient to be delivered directly to the root zone with irrigation water.

  • Direct Soil Application (Granules): Granular formulations can be applied directly to the soil in a crown around the base of established plants, such as bananas.[9]

The choice of method depends on the crop, target nematode, available equipment, and nematode pressure.[7]

Data Presentation: Efficacy of this compound Application Methods

The following tables summarize quantitative data from various studies on the efficacy of this compound against different nematode species in several crops.

Table 1: this compound Efficacy in Flue-Cured Tobacco against Meloidogyne spp. [6]

Application MethodThis compound RateTarget NematodeRoot-Gall Index ReductionLeaf Yield Outcome
Band Application (30-cm band)40 g a.i./100-m rowM. incognita & M. arenariaSignificantly greater than broadcast at the same rate.Yields increased with application rate.
Broadcast Application (1.2-m wide)40 g a.i./100-m rowM. incognita & M. arenariaLess effective than band application at the same rate.Yields at 88 g a.i./100 m² were comparable to 1,3-D fumigant.
Broadcast Application22 to 88 g a.i./100 m²M. incognita & M. arenariaRoot galling was negatively correlated with application rate.Yields were positively correlated with application rate.

Table 2: this compound Efficacy in Banana against Various Nematodes [9]

This compound Rate (10G formulation)Application FrequencyTarget NematodesEfficacy Compared to Standard NematicidesYield Increase vs. Control
1.5 g/mat & 2.0 g/mat Every 4 monthsRadopholus similis, Meloidogyne spp.As effective or significantly more effective.Up to 35%
2.0 g/mat & 3.0 g/mat 1 and 5 months after plantingR. similis, Helicotylenchus multicinctusAs effective as standard nematicides.Not specified

Table 3: this compound Efficacy in Tomato & Pepper against Meloidogyne incognita [10]

CropThis compound TreatmentNematode Population Reduction (in 250g soil)Gall Reduction (per root system)Increase in Root LengthIncrease in Root Weight
Tomato/PepperNot specified97.8%71.3%46.3%48.5%

Table 4: this compound Efficacy against Soybean Cyst Nematode (Heterodera glycines) in Pot Tests [2][11]

This compound Concentration (mg/l)J2 Mortality (at 12 hr)Cumulative Egg Hatching Rate (at 18 days)Reduction in Cysts on Roots (at 31 days)
5.4566.82%42.54%43.64%
13.6286.35%13.69%53.00%
34.04Not specifiedNot specified67.21%
85.10Not specifiedNot specified97.94%

Experimental Protocols

Protocol: Evaluating Broadcast vs. Band Application of this compound for Root-Knot Nematode Control in Tobacco

This protocol is adapted from the methodology described for managing Meloidogyne incognita and M. arenaria in flue-cured tobacco.[6]

Objective: To compare the efficacy of broadcast versus banded soil incorporation of this compound on root-gall severity and crop yield.

Materials and Equipment:

  • This compound granular formulation (e.g., 10G).

  • Granular applicator calibrated for broadcast and band application.

  • Disk-harrow for incorporation.

  • In-row subsoiler.

  • Standard tobacco cultivation and harvesting equipment.

  • Root-gall rating scale (e.g., 0-10).

Experimental Design:

  • Randomized complete block design with multiple replications.

  • Treatments:

    • Untreated Control.

    • This compound: Band application (e.g., 40 g a.i./100-m row in a 30-cm band).

    • This compound: Broadcast application (e.g., 40 g a.i./100-m row over a 1.2-m width).

    • Standard Fumigant Control (e.g., 1,3-D).

Procedure:

  • Site Preparation: Select a field with a known history of root-knot nematode infestation. Perform primary tillage, including disk-harrowing and in-row subsoiling to a depth of 35 cm.[6]

  • Nematicide Application:

    • Broadcast: Use a calibrated applicator to uniformly spread this compound granules over the entire plot surface at the specified rate.

    • Band: Apply the granules in a 30-cm wide band centered over the intended plant row.[6]

  • Incorporation: Immediately after application, incorporate the granules into the soil to the desired depth (typically the root zone) using a disk-harrow or similar tillage equipment.

  • Bed Formation: Form planting beds. For fumigant controls, inject the fumigant (e.g., 1,3-D at 15 cm deep) and seal the bed with bedding disks.[6]

  • Transplanting: Transplant tobacco seedlings into the prepared rows after a suitable waiting period for the treatments.

  • Crop Maintenance: Follow standard agronomic practices for tobacco cultivation throughout the season.

  • Data Collection (at season end):

    • Root-Gall Index: Carefully excavate the root systems of a representative sample of plants from each plot. Wash the roots and rate the severity of galling on a standardized scale.

    • Leaf Yield: Harvest, cure, and weigh the tobacco leaves from each plot to determine the final yield.

  • Data Analysis: Analyze root-gall indices and leaf yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol: Efficacy of this compound Granules Against Nematodes in Banana

This protocol is based on field trials conducted in Martinique to evaluate this compound for controlling Radopholus similis and Meloidogyne spp.[9]

Objective: To assess the efficacy of granular this compound applied around banana mats on nematode populations and crop yield.

Materials and Equipment:

  • This compound 10G formulation.

  • Calibrated manual applicator or measuring scoop for granules.

  • Standard banana cultivation equipment.

  • Laboratory equipment for nematode extraction from soil and roots (e.g., centrifugal-flotation technique).

  • Microscope for nematode identification and counting.

Procedure:

  • Plot Establishment: Establish experimental plots in a banana field with a known nematode infestation. Each plot should contain a set number of banana mats.

  • Treatment Application: Apply the pre-weighed amount of this compound 10G granules (e.g., 1.5 g or 2.0 g per mat) directly to the soil surface in a 40-cm radius crown around the base of each banana plant.[9]

  • Application Timing: Repeat applications at specified intervals, for example, every 4 months.[9]

  • Sampling:

    • Collect composite soil and root samples from the root zone of several plants within each plot at regular intervals (e.g., before each application and at harvest).

  • Nematode Extraction and Counting:

    • Process the soil and root samples in the laboratory to extract nematodes.

    • Identify and count the target nematode species (R. similis, Meloidogyne spp., etc.) under a microscope. Express populations as numbers per 100 g of fresh roots or per volume of soil.

  • Agronomic Data Collection:

    • Record yield data, such as bunch weight.

    • Assess plant stability by recording the number of toppled plants, as this is a key indicator of nematode damage.[9]

  • Data Analysis: Statistically analyze nematode population densities and yield data to compare the this compound treatments with the untreated control and any standard nematicide treatments.

Visualizations: Workflows and Logic

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Site Selection & Preparation\n(Known Nematode Infestation)"]; B [label="Experimental Design\n(e.g., RCBD)"]; C [label="Treatment Application\n(Broadcast vs. Band vs. Drench)"]; D [label="Soil Incorporation\n(e.g., Disking)"]; E [label="Crop Planting\n(e.g., Tobacco, Tomato)"]; F [label="In-Season Crop Management"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Collection\n(Root Galls, Nematode Counts, Yield)"]; H [label="Statistical Analysis\n(ANOVA)"]; I [label="Efficacy Determination"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: General experimental workflow for evaluating this compound efficacy.

// Node styles node_q [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; node_a [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_b [shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes q1 [class="node_q", label="Crop Type?"]; q2 [class="node_q", label="Nematode Pressure?"]; q3 [class="node_q", label="Irrigation System?"];

a1 [class="node_a", label="Broadcast & Incorporate"]; a2 [class="node_a", label="Band / In-Row Application"]; a3 [class="node_a", label="Drip Irrigation / Drench"]; a4 [class="node_a", label="Direct Application (Crown)"];

b1 [class="node_b", label="Row Crops\n(Tobacco, Vegetables)"]; b2 [class="node_b", label="Orchard / Perennial\n(Banana)"];

// Edges q1 -> b1 [label="Row Crop"]; q1 -> b2 [label="Perennial"];

b1 -> q2; b2 -> a4;

q2 -> a1 [label="High & Uniform"]; q2 -> a2 [label="Moderate / In-Row"];

a1 -> q3; a2 -> q3;

q3 -> a3 [label="Drip System Available"]; q3 -> G [label="No Drip System"]; G [shape=plaintext, label="Use Granular Method\n(Broadcast or Band)"]; } dot Caption: Decision logic for selecting a this compound application method.

// Node styles substance [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [fillcolor="#FBBC05", fontcolor="#202124"]; result [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Fost [class="substance", label="this compound"]; AChE [class="enzyme", label="Acetylcholinesterase (AChE)"]; ACh [class="process", label="Acetylcholine (ACh)\nNeurotransmitter"]; Synapse [class="process", label="Nerve Synapse"]; Paralysis [class="result", label="Paralysis & Death"];

// Edges Fost -> AChE [label="Inhibits", fontcolor="#202124"]; ACh -> Synapse [label="Signal Transmission"]; AChE -> ACh [label="Breaks down", style=dashed]; Synapse -> Paralysis [label="Continuous Firing Leads To"]; } dot Caption: Simplified mode of action pathway for this compound in nematodes.

References

Troubleshooting & Optimization

Factors affecting Fosthiazate degradation kinetics in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the degradation kinetics of the nematicide fosthiazate in various soil matrices. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by several key physicochemical and biological properties of the soil. The most significant factors include:

  • Soil pH: this compound degradation is highly dependent on soil pH. It is more persistent in acidic soils (pH < 6) and degrades more rapidly in soils with higher pH (> 7).[1][2][3]

  • Organic Matter (OM) Content: The persistence of this compound tends to increase with higher soil organic matter content.[4][5][6] OM can enhance the adsorption of this compound, potentially reducing its availability for microbial degradation.[5][6]

  • Clay Content: Similar to organic matter, higher clay content is correlated with increased persistence of this compound.[4][5][6]

  • Microbial Activity: Microbial transformation is a significant pathway for this compound degradation.[4][5][6] Sterilization of soil has been shown to prolong the half-life of this compound, indicating the crucial role of soil microorganisms.[4][5][6]

Q2: How does soil pH specifically affect the degradation kinetics of this compound?

A2: There is a significant negative correlation between soil pH and the half-life of this compound.[1][2] In acidic soils, this compound is more persistent, with reported half-life values ranging from 53.3 to 57.7 days.[1][2][3] Conversely, in soils with a pH greater than 7, the half-life is considerably shorter, ranging from 14.1 to 20.7 days.[1][2][3] This suggests that alkaline hydrolysis may contribute to the chemical degradation of the compound.

Q3: What is the role of microbial versus chemical degradation for this compound in soil?

A3: Both microbial and abiotic (chemical) processes contribute to the degradation of this compound.[1][2][3][4][5][6] Studies have shown that soil sterilization, for instance through autoclaving, can double the half-life of this compound, which underscores the significant contribution of microbial activity to its breakdown.[1][2] However, degradation still occurs in sterilized soil, indicating that chemical processes, such as hydrolysis, also play a role.[4][5][6]

Q4: Does this compound have a high potential for leaching into groundwater?

A4: this compound is generally weakly adsorbed in soils, which may increase its potential for leaching, especially under conditions of active water movement.[5][6] The leaching potential is expected to be higher in acidic soils with low organic matter content, where the nematicide is more persistent and less adsorbed.[4][5][6]

Troubleshooting Guide

Issue 1: Inconsistent this compound degradation rates observed in replicate soil samples.

  • Possible Cause: Heterogeneity in the soil samples. Soil properties can vary even within a small area.

  • Troubleshooting Steps:

    • Ensure thorough homogenization of the bulk soil sample before aliquoting into experimental units.

    • Increase the number of replicates to improve statistical power and account for inherent variability.

    • Characterize the key soil properties (pH, organic matter, texture) for each replicate if possible, or for a representative composite sample.

Issue 2: this compound half-life in my experiment is significantly longer than reported in the literature for similar soil types.

  • Possible Cause 1: Experimental temperature is lower than in the cited studies. Pesticide degradation rates are temperature-dependent.

  • Troubleshooting Steps:

    • Verify and maintain a constant and appropriate incubation temperature throughout the experiment. Most standard studies are conducted at 20°C.

  • Possible Cause 2: Low microbial activity in the collected soil.

  • Troubleshooting Steps:

    • Assess the microbial biomass or activity of your soil sample. Pre-incubation of the soil at the experimental temperature and moisture content for a period before adding this compound can help stabilize the microbial community.

    • Ensure the soil has been handled and stored in a way that preserves its microbial viability (e.g., avoiding drying or freezing).

Issue 3: Difficulty in extracting this compound from high organic matter or clay soils.

  • Possible Cause: Strong adsorption of this compound to soil particles.

  • Troubleshooting Steps:

    • Optimize the extraction solvent and method. A combination of polar and non-polar solvents may be necessary.

    • Increase the extraction time and/or use techniques such as sonication or accelerated solvent extraction (ASE) to improve recovery.

    • Perform recovery experiments with spiked samples to quantify the extraction efficiency and correct the final results accordingly.

Data Presentation

Table 1: this compound Half-Life in Different Soil Types

Soil TypepHOrganic Matter (%)Clay (%)Half-Life (t1/2) in daysReference
Acidic Soils< 6--53.3 - 57.7[1][2][3]
High pH Soils> 7--14.1 - 20.7[1][2][3]
Arlington Sandy Loam---17.7[5]
Waukegan Soil---47[5]
Nonsterile Soils---15 - 45[4][6]
Sterilized Soils---30 - 90[4][6]

Table 2: Correlation of Soil Properties with this compound Degradation Rate Constant (k)

Soil PropertyCorrelation with Degradation Rate (k)Reference
Organic Matter ContentInverse0.58[5]
Clay ContentInverse0.89[5]
pHProportional0.49[5]

Experimental Protocols

Protocol 1: Soil Collection and Preparation

  • Collect soil samples from the desired location and depth.

  • Air-dry the soil samples at room temperature.

  • Sieve the soil through a 2-mm mesh to remove stones and large debris.

  • Thoroughly mix the sieved soil to ensure homogeneity.

  • Characterize the soil for its physicochemical properties including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.

Protocol 2: this compound Degradation Kinetics Study

  • Weigh a defined amount of prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass flasks).

  • Adjust the soil moisture to a specific level, typically 40-60% of the water-holding capacity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate vessels.

  • Extract this compound from the soil samples using an appropriate solvent and extraction technique.

  • Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculate the half-life (t1/2) by fitting the degradation data to a first-order kinetics model: Ct = C0 * e^(-kt), where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t1/2 = ln(2)/k.

Visualizations

Fosthiazate_Degradation_Factors cluster_soil_properties Soil Physicochemical Properties cluster_biological_factors Soil Biological Properties cluster_degradation This compound Degradation Soil_pH Soil pH Degradation_Rate Degradation Rate Soil_pH->Degradation_Rate Influences (Higher pH, faster degradation) Organic_Matter Organic Matter Organic_Matter->Degradation_Rate Influences (Higher OM, slower degradation) Clay_Content Clay Content Clay_Content->Degradation_Rate Influences (Higher clay, slower degradation) Microbial_Activity Microbial Activity Microbial_Activity->Degradation_Rate Major Contributor Experimental_Workflow A Soil Collection and Preparation B Soil Characterization (pH, OM, etc.) A->B C Fortification with this compound A->C D Incubation under Controlled Conditions C->D E Time-course Sampling D->E F Solvent Extraction E->F G Analytical Quantification (HPLC/GC) F->G H Data Analysis and Half-life Calculation G->H

References

Influence of soil pH and organic matter on Fosthiazate persistence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soil pH and organic matter on the persistence of the nematicide Fosthiazate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the persistence of this compound in soil?

A1: The persistence of this compound in soil is primarily influenced by soil pH, organic matter content, and microbial activity.[1][2][3][4] Clay content can also play a role.[1][3][4] Generally, this compound is more persistent in acidic soils with high organic matter and less persistent in alkaline soils.[2][5]

Q2: How does soil pH affect the degradation rate of this compound?

A2: Soil pH has a significant impact on the degradation rate of this compound. The persistence of this compound decreases as the soil pH increases.[1][3][4] In acidic soils (pH < 6), the half-life of this compound is significantly longer compared to soils with a higher pH (> 7).[2][5] This is attributed to the chemical nature of this compound, which is more stable under acidic conditions.

Q3: What is the role of organic matter in the persistence of this compound?

A3: Soil organic matter tends to increase the persistence of this compound.[1][3][4] Higher organic matter content is strongly correlated with higher adsorption of this compound to soil particles.[2][5] This adsorption can reduce the availability of this compound for microbial degradation and leaching, thus prolonging its presence in the soil.[6]

Q4: Is the degradation of this compound in soil a chemical or biological process?

A4: The degradation of this compound in soil is a result of both chemical and microbial transformations.[1][3][4] Studies have shown that sterilization of soil, which eliminates microbial activity, significantly prolongs the half-life of this compound, indicating a substantial contribution from soil microorganisms to its breakdown.[1][2][3][4][5] However, chemical degradation, influenced by factors like pH, also plays a crucial role.[2]

Q5: My this compound degradation seems much slower than expected in my experiments. What could be the cause?

A5: If you are observing slower than expected degradation, consider the following factors:

  • Soil pH: Your soil may be more acidic than anticipated. Measure the pH of your soil samples. This compound is more persistent in acidic conditions.[2][5]

  • Organic Matter Content: Higher than expected organic matter in your soil could be leading to increased adsorption and therefore slower degradation.

  • Microbial Activity: The microbial population in your soil may be low or inhibited. Ensure your experimental conditions (e.g., temperature, moisture) are conducive to microbial activity. Soil sterilization or the presence of other antimicrobial substances can significantly slow degradation.[1][2][3][4][5]

  • Temperature and Moisture: Low temperatures and very dry or waterlogged conditions can inhibit microbial degradation of pesticides.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in this compound persistence across replicates. Inconsistent soil homogenization.Ensure soil samples are thoroughly mixed to achieve uniformity in pH and organic matter distribution.
Fluctuation in incubation conditions.Maintain consistent temperature and moisture levels for all experimental units.
This compound concentration not declining over time. Ineffective microbial degradation.Check for the presence of microbial inhibitors. Consider a sterile control to differentiate between microbial and chemical degradation. Confirm that the soil has not been unintentionally sterilized.
Analytical issues.Verify your extraction and analytical methods. Run a standard curve and check for matrix effects.[8][9]
Rapid loss of this compound, suggesting faster degradation than anticipated. High soil pH.Measure the pH of your soil. This compound degrades faster in alkaline conditions.[1][3][4]
Low organic matter content.Analyze the organic matter content of your soil. Low organic matter leads to less adsorption and potentially faster degradation and/or leaching.[1][3]
Enhanced microbial degradation.The soil may have a microbial population adapted to degrading organophosphates.

Data Presentation

Table 1: Effect of Soil pH on this compound Half-Life (t½)

Soil pH RangeHalf-Life (t½) in DaysReference
< 6 (Acidic)53.3 - 57.7[2][5]
> 7 (Alkaline)14.1 - 20.7[2][5]
Not Specified15 - 45 (Non-sterile)[1][3][4]
Not Specified30 - 90 (Sterile)[1][3][4]

Table 2: Influence of Soil Organic Matter on this compound Adsorption

Organic Matter ContentFreundlich Adsorption Coefficient (Kf) in mL/gGeneral ObservationReference
Not specified1.23 - 2.74Higher Kf values in soils with higher organic matter content.[2][5]
LowNegligibly weak adsorptionAdsorption increases with organic matter content.[1][3][4]

Experimental Protocols

Protocol 1: Determining the Influence of Soil pH on this compound Degradation

Objective: To quantify the degradation rate of this compound in soils of varying pH.

Materials:

  • Soils with different pH values (e.g., pH 5, 7, 8).

  • This compound analytical standard.

  • Incubator.

  • Analytical balance.

  • Glass beakers and flasks.

  • Extraction solvent (e.g., methanol-water mixture).[8][9]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).[8][9]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

Methodology:

  • Soil Preparation: Sieve the soils to remove large debris. Characterize the physicochemical properties of each soil (pH, organic matter content, texture).

  • Spiking: Weigh 50 g of each soil into separate flasks. Prepare a stock solution of this compound in a suitable solvent. Spike each soil sample to achieve a final concentration of, for example, 5 mg/kg.

  • Incubation: Adjust the moisture content of the soils to 60% of their water-holding capacity. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect triplicate samples from each soil pH group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 56 days).

  • Extraction: Extract this compound from the soil samples using a methanol-water solution on a shaker.[8][9]

  • Cleanup: Clean up the extract using C18 SPE cartridges to remove interfering substances.[8][9]

  • Analysis: Quantify the concentration of this compound in the cleaned extracts using HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each soil pH. Calculate the half-life (t½) using first-order kinetics.

Protocol 2: Assessing the Impact of Organic Matter on this compound Adsorption

Objective: To determine the adsorption coefficient (Kf) of this compound in soils with varying organic matter content.

Materials:

  • Soils with a range of organic matter content.

  • This compound analytical standard.

  • 0.01 M CaCl₂ solution.

  • Centrifuge and centrifuge tubes.

  • Orbital shaker.

  • HPLC-UV or GC-MS system.

Methodology:

  • Soil Preparation: Prepare and characterize the soils as described in Protocol 1.

  • Adsorption Isotherm Experiment:

    • Weigh 5 g of each soil into a series of centrifuge tubes.

    • Prepare a series of this compound solutions in 0.01 M CaCl₂ with varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

    • Add 20 mL of each this compound solution to the soil samples.

    • Include control samples with no soil to account for any adsorption to the tube walls.

  • Equilibration: Shake the tubes on an orbital shaker for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

  • Separation: Centrifuge the tubes at a high speed (e.g., 5000 rpm) for 15 minutes to separate the soil from the supernatant.

  • Analysis: Analyze the concentration of this compound remaining in the supernatant using HPLC-UV or GC-MS.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration in the supernatant from the initial concentration.

    • Plot the amount of adsorbed this compound per unit of soil mass (Cs) against the equilibrium concentration in the solution (Ce).

    • Fit the data to the Freundlich isotherm equation: log(Cs) = log(Kf) + (1/n) * log(Ce) to determine the Freundlich adsorption coefficient (Kf).

Visualizations

Fosthiazate_Degradation_Pathway cluster_factors Influencing Factors This compound This compound in Soil Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Chemical_Degradation Chemical Degradation (Hydrolysis) This compound->Chemical_Degradation Metabolites Less Toxic Metabolites Microbial_Degradation->Metabolites Chemical_Degradation->Metabolites pH High pH pH->Chemical_Degradation Accelerates OM High Organic Matter OM->this compound Increases Adsorption (Slows Degradation) Temp Optimal Temperature Temp->Microbial_Degradation Enhances Moisture Optimal Moisture Moisture->Microbial_Degradation Enhances Microbes Active Microbial Population Microbes->Microbial_Degradation Enables

Caption: Factors influencing the degradation pathways of this compound in soil.

Experimental_Workflow_Degradation Start Start: Soil Sample (Varying pH) Spiking Spike with this compound Start->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis HPLC or GC-MS Analysis Cleanup->Analysis Data_Analysis Calculate Half-Life (t½) Analysis->Data_Analysis End End: Determine Degradation Rate Data_Analysis->End

Caption: Workflow for determining this compound degradation rate in soil.

References

Microbial degradation pathways of Fosthiazate in agricultural soils

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Microbial Degradation of Fosthiazate

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for studying the microbial degradation pathways of the nematicide this compound in agricultural soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial degradation in soil significant?

This compound is an organophosphorus nematicide used to control plant-parasitic nematodes in various crops. Its fate in the environment is critical for assessing potential risks of soil and water contamination. Microbial degradation is the primary mechanism by which this compound is broken down into less harmful substances, reducing its persistence and environmental impact.

Q2: What are the main factors influencing the degradation rate of this compound in soil?

Both microbial and abiotic processes contribute to this compound degradation.[1][2][3][4] Key factors include:

  • Soil pH: Degradation is significantly faster in neutral to alkaline soils (pH > 7) and slower in acidic soils (pH < 6).[1][2][4][5]

  • Microbial Activity: The presence of specific degrading microorganisms is crucial. Sterilization of soil (e.g., autoclaving) can double the half-life of this compound, demonstrating the significant role of microbes.[1][2][3][4]

  • Organic Matter and Clay Content: Higher organic matter and clay content can increase the persistence of this compound, likely due to stronger adsorption which makes it less available to microorganisms.[3][4][5]

  • Temperature and Humidity: Higher temperatures and humidity generally accelerate the degradation process.[3][5]

Q3: Which microorganisms are known to degrade this compound?

The bacterium Variovorax boronicumulans has been isolated from soil and identified as a potent degrader of this compound.[6][7] This strain can utilize the nematicide as a source of carbon and energy.

Q4: What are the primary degradation pathways for this compound?

The primary microbial degradation pathways for this compound involve hydrolysis and oxidation .[1][6] Key transformation steps include the cleavage of the P-S bond (hydrolysis of the S-sec-butyl group) and oxidation of the sulfur atom within the thiazolidinone ring.[3][6][8] These processes lead to the formation of several smaller, more polar metabolites.

Troubleshooting Guide for Degradation Experiments

Q1: My this compound degradation rate is much slower than published values.

  • Possible Cause 1: Soil Properties. Check the pH and organic matter content of your soil. Degradation is inherently slow in acidic soils (pH < 6) or soils with very high organic matter.[1][2]

  • Possible Cause 2: Low Microbial Activity. The soil may lack a robust population of this compound-degrading microbes. Consider if the soil has a history of pesticide application, which can sometimes lead to enhanced biodegradation.

  • Possible Cause 3: Incubation Conditions. Ensure the incubation temperature and soil moisture are optimal. Low temperatures or overly dry/saturated soil can inhibit microbial activity.

  • Possible Cause 4: Analyte Binding. this compound may be strongly adsorbed to soil particles, making it unavailable for degradation and difficult to extract. Review your extraction protocol to ensure it is efficient for your soil type.

Q2: I am observing high variability between my experimental replicates.

  • Possible Cause 1: Soil Heterogeneity. Agricultural soil is inherently heterogeneous. Ensure your soil is thoroughly homogenized (sieved and mixed) before dispensing it into microcosms.

  • Possible Cause 2: Inconsistent Spiking. Your method of applying the this compound solution to the soil may be uneven. Ensure the chemical is well-mixed into the soil for a uniform starting concentration.

  • Possible Cause 3: Inconsistent Incubation. Check for temperature or moisture gradients within your incubator. Randomize the placement of your replicates to minimize position effects.

  • Possible Cause 4: Extraction Inefficiency. Variability can be introduced during sample extraction and cleanup. Ensure consistent timing, solvent volumes, and mixing energy for all samples.

Q3: My analytical method (e.g., GC-MS, HPLC) shows poor recovery of this compound from spiked soil samples.

  • Possible Cause 1: Inefficient Extraction Solvent. The chosen solvent (e.g., acetonitrile, methanol) may not be optimal for your specific soil matrix. You may need to test different solvents or solvent mixtures. Methanol-water mixtures have been used effectively.[9]

  • Possible Cause 2: Matrix Effects. Co-extracted soil components can interfere with the analytical signal (ion suppression or enhancement in MS-based methods). Your sample cleanup step (e.g., dSPE in QuEChERS) may need optimization. Try adding different sorbents like C18 or GCB to remove interfering compounds.[10]

  • Possible Cause 3: Degradation During Analysis. this compound may be unstable in your final extract or during GC injection. Ensure extracts are analyzed promptly or stored at low temperatures. Check for degradation in the GC inlet and consider using a cooler injection temperature or derivatization.

Q4: I am struggling to isolate this compound-degrading bacteria using enrichment cultures.

  • Possible Cause 1: Inappropriate Culture Medium. Ensure your mineral salts medium has a suitable pH and contains all necessary trace elements. This compound should be the sole source of carbon and/or phosphorus to select for the desired microbes.

  • Possible Cause 2: this compound Concentration. The concentration of this compound used in the enrichment may be too high, causing toxicity, or too low to provide a selective advantage. Try a range of concentrations.

  • Possible Cause 3: Insufficient Incubation Time. Adaptation and growth can be slow. Allow for sufficient incubation time (weeks to months) and perform multiple transfers to fresh medium to enrich the target population.[11]

Quantitative Data Summary

Table 1: Half-Life (t½) of this compound in Different Agricultural Soils

Soil ConditionpHHalf-Life (Days)Reference(s)
Acidic Soils< 6.053.3 - 57.7[1][2][5]
Neutral/Alkaline Soils> 7.014.1 - 20.7[1][2][5]
Non-Sterile Soils (Lab)Varied15 - 47[3][4][12]
Autoclaved (Sterile) SoilsVaried26 - 92 (doubled)[1][2]
Field Soil (China)Not Specified2.5 - 11.6[13]
Field Soil (Protected Tomato Cultivation)Not Specified21[9]

Table 2: Degradation of this compound by Variovorax boronicumulans in Liquid Culture

Initial Concentration (mg/L)Degradation Time (DT₅₀) in DaysReference
10011.2[6][7]
50020.0[6][7]

Visualizations and Diagrams

Fosthiazate_Degradation_Pathway Microbial Degradation Pathway of this compound cluster_main This compound This compound (C9H18NO3PS2) Hydrolysis_Product Metabolite M197 (Hydrolysis of P-S bond) (C6H14O3PS) This compound->Hydrolysis_Product Hydrolysis (e.g., by hydrolases) Oxidation_Product1 Metabolite M227 (S-Oxidation) (C5H10NO3PS2) This compound->Oxidation_Product1 Oxidation (e.g., by oxygenases) Further_Degradation Further Degradation Products (e.g., M243, M299, M103) Hydrolysis_Product->Further_Degradation Oxidation_Product1->Further_Degradation Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization

Caption: Proposed microbial degradation pathway of this compound involving initial hydrolysis and oxidation steps.

Experimental_Workflow Workflow for this compound Soil Degradation Study cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Collect & Sieve Soil Sample A2 Characterize Soil (pH, OM, texture) A1->A2 B1 Create Soil Microcosms (Sterile & Non-Sterile) A2->B1 A3 Prepare this compound Stock Solution B2 Spike Soil with this compound A3->B2 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Sample Soil at Time Intervals B3->C1 C2 Extract this compound (e.g., QuEChERS) C1->C2 C3 Analyze by HPLC or GC-MS C2->C3 D1 Quantify Concentration vs. Time C3->D1 D2 Calculate Degradation Kinetics (e.g., t½) D1->D2 D3 Identify Metabolites D1->D3

Caption: Standard experimental workflow for studying the kinetics of this compound degradation in soil.

Influencing_Factors Key Factors Influencing this compound Degradation Rate center This compound Degradation Rate pH Soil pH pH->center + (alkaline) - (acidic) Temp Temperature Temp->center + Microbes Microbial Activity Microbes->center ++ OM Organic Matter OM->center - (via adsorption) Clay Clay Content Clay->center - (via adsorption) Moisture Soil Moisture Moisture->center optimal range

Caption: Relationship between key soil properties and the rate of this compound degradation.

Experimental Protocols

Protocol 1: Laboratory Soil Microcosm for Degradation Kinetics

This protocol describes how to set up a laboratory experiment to measure the degradation rate of this compound in soil.

Materials:

  • Fresh agricultural soil, sieved (<2 mm)

  • This compound analytical standard

  • Sterile deionized water

  • Glass jars or flasks (e.g., 250 mL) with breathable caps

  • Analytical balance, incubator, syringe

  • Autoclave (for sterile controls)

Methodology:

  • Soil Preparation:

    • Adjust the moisture of the sieved soil to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.

  • Sterile Control (Optional but Recommended):

    • For sterile controls, autoclave a portion of the prepared soil (e.g., 121°C for 60 minutes) on three consecutive days.

  • Microcosm Setup:

    • Weigh 100 g (dry weight equivalent) of the pre-incubated soil into each glass jar. Prepare at least triplicate microcosms for each time point for both sterile and non-sterile soil.

  • This compound Spiking:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetone).

    • Add the stock solution to sterile water to create a spiking solution. The final solvent concentration should be <1% v/w to avoid microbial inhibition.

    • Add the spiking solution to each soil microcosm to achieve the target this compound concentration (e.g., 5 mg/kg) and to reach the final desired moisture level. Mix thoroughly.

  • Incubation:

    • Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • Sacrifice triplicate microcosms from both sterile and non-sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days).

    • Store samples at -20°C prior to extraction and analysis.

Protocol 2: QuEChERS Extraction of this compound from Soil

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting this compound from soil samples.[12][14]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing MgSO₄ and PSA (primary secondary amine) sorbent

  • Centrifuge, vortex mixer

Methodology:

  • Sample Preparation:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of ACN to the tube.

    • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately seal and shake for another 1 minute. The salts induce phase separation between the water in the soil and the ACN layer.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper ACN layer (supernatant) into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex the dSPE tube for 30 seconds. The PSA removes organic acids and other polar interferences, while the MgSO₄ removes residual water.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube at high speed (e.g., ≥5000 rcf) for 2 minutes.

    • Transfer the final cleaned extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Protocol 3: Isolation of this compound-Degrading Bacteria by Enrichment Culture

This protocol outlines a method to isolate bacteria capable of degrading this compound from soil.[4][5][15][16]

Materials:

  • Soil sample with a history of this compound application.

  • Mineral Salts Medium (MSM) broth (containing essential minerals like (NH₄)₂SO₄, K₂HPO₄, MgSO₄, etc., but no carbon source).

  • This compound (to be used as the sole carbon source).

  • Shaking incubator, sterile flasks, and petri dishes with MSM agar.

Methodology:

  • Primary Enrichment:

    • Add 10 g of soil to a 250 mL flask containing 100 mL of sterile MSM.

    • Add this compound to the flask to a final concentration of 10-50 mg/L.

    • Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 2-4 weeks.

  • Subculturing and Enrichment:

    • After the initial incubation, let the soil particles settle.

    • Transfer 10 mL of the supernatant to a new flask containing 90 mL of fresh MSM with this compound.

    • Repeat this subculturing step at least 3-5 times every 1-2 weeks. This process selects for microorganisms that can efficiently utilize this compound.

  • Isolation of Pure Cultures:

    • After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture broth in sterile MSM.

    • Spread-plate 100 µL of each dilution onto MSM agar plates containing this compound (10-50 mg/L) as the sole carbon source.

    • Incubate the plates at 25-30°C until distinct colonies appear (this may take several days to weeks).

  • Purification and Identification:

    • Select morphologically distinct colonies and re-streak them onto fresh MSM-Fosthiazate agar plates to obtain pure isolates.

    • Confirm the degradative ability of the pure isolates by inoculating them into liquid MSM with this compound and monitoring its disappearance via HPLC or GC-MS.

    • Identify promising isolates using techniques like 16S rRNA gene sequencing.

References

Technical Support Center: Fosthiazate Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter phytotoxicity in sensitive crops during experiments with Fosthiazate. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an organophosphorus nematicide and insecticide.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] In nematodes, this leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death.[1][4] While this compound is designed to target nematodes, its active ingredient can also be absorbed by plants.[5]

Q2: Is this compound known to be phytotoxic to crops?

Generally, when used according to label directions, this compound is considered to have a low risk of phytotoxicity for a wide range of crops, including tomatoes, peppers, cucumbers, and bananas.[1][4][6][7][8] However, like many agricultural chemicals, phytotoxicity can occur under certain conditions, especially in sensitive crop varieties or when application guidelines are not strictly followed.[2][8]

Q3: What are the general symptoms of organophosphate-induced phytotoxicity in plants?

While specific symptoms for this compound are not well-documented due to its general crop safety, symptoms of phytotoxicity from other organophosphate pesticides can include:

  • Visual Symptoms:

    • Leaf burn, scorching, or necrotic spots, often starting at the leaf margins.[2]

    • Chlorosis (yellowing) of leaves due to degradation of chlorophyll.[2][4]

    • Leaf distortion, such as curling, cupping, or twisting.[2][8]

    • Stunted growth of both shoots and roots.[2][4]

  • Physiological Effects:

    • Inhibition of photosynthesis.

    • Generation of reactive oxygen species (ROS), leading to oxidative stress.[9]

    • Increased lipid peroxidation and electrolyte leakage from cells.[1]

Q4: What factors can increase the risk of this compound phytotoxicity?

Several factors related to the environment, application method, and soil conditions can heighten the risk of phytotoxicity:

  • Over-application: Exceeding the recommended dosage is a primary cause of phytotoxicity.

  • Environmental Stress:

    • High Temperatures: Applications made in hot weather can increase the risk of leaf burn.[8]

    • High Humidity: Slows the drying of foliar sprays, prolonging contact time and increasing absorption, which can lead to injury.[8]

    • Drought Stress: Plants under water stress are more susceptible to chemical injury.[2]

  • Soil Conditions:

    • Acidic and Low Organic Matter Soils: this compound is more persistent in acidic soils (pH <6) and soils with low organic matter, which could increase its availability for plant uptake and potential for toxicity.[10]

  • Crop Sensitivity: Some crop varieties are inherently more sensitive to chemical applications. It is always recommended to test on a small batch of plants if unsure.

Q5: How can I differentiate this compound phytotoxicity from other plant health issues?

Distinguishing phytotoxicity from symptoms of disease or nutrient deficiency can be challenging. Here are some key indicators for phytotoxicity:

  • Symptom Onset: Phytotoxicity symptoms usually appear suddenly and uniformly across the treated area within a few days of application.[8]

  • Pattern of Damage: The damage pattern often corresponds to the application method (e.g., sprayer patterns, drip irrigation lines).

  • No Spread: Unlike diseases, phytotoxicity symptoms will not spread from one plant to another over time.

  • New Growth: New growth emerging after the application will typically be healthy and symptom-free.[8]

Troubleshooting Guide

Problem: Stunted growth and yellowing of leaves observed after this compound application.

Possible Cause Troubleshooting Steps
Over-application 1. Review application records to confirm the rate used. 2. Calibrate application equipment to ensure accurate delivery. 3. For future applications, strictly adhere to the recommended dosage.
Environmental Stress 1. Avoid applying this compound during periods of high temperature or drought. 2. Ensure adequate soil moisture before and after application.
Soil pH and Organic Matter 1. Test soil pH and organic matter content. 2. In acidic soils with low organic matter, consider adjusting application rates downwards within the recommended range.
Crop Sensitivity 1. Conduct a small-scale trial on a few plants before treating the entire crop, especially with new cultivars.

Data Presentation

Table 1: Factors Influencing this compound Persistence in Soil

Soil ParameterEffect on this compound PersistenceImplication for Phytotoxicity Risk
pH More persistent in acidic soils (pH <6), degrades faster in alkaline soils (pH >7).[10]Higher risk in acidic soils due to longer presence.
Organic Matter Adsorption increases with higher organic matter content.[10]Lower risk in soils with high organic matter as more of the chemical is bound to soil particles.
Temperature Degradation is faster at higher temperatures.Risk may be lower in warmer climates, but high temperatures at the time of application can increase foliar uptake and burn.
Microbial Activity Degraded by soil microorganisms.[11]Healthier soil with diverse microbial populations can reduce persistence and risk.

Table 2: Summary of Potential Phytotoxicity Symptoms of Organophosphate Nematicides

Symptom CategorySpecific Manifestations
Foliar Chlorosis (yellowing), necrosis (browning/death of tissue), leaf burn, spotting, cupping, twisting.[2][8]
Systemic Stunted growth (reduced height and biomass), reduced root development.[2][4]
Biochemical Decreased chlorophyll content, increased electrolyte leakage, elevated levels of stress markers (e.g., malondialdehyde).[1]

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in a Pot Study

Objective: To determine the phytotoxic effects of different concentrations of this compound on a sensitive crop species under controlled conditions.

Materials:

  • Seeds of a sensitive crop (e.g., a specific tomato or cucumber cultivar).

  • Pots (15 cm diameter) filled with a standardized potting mix.

  • This compound formulation.

  • Controlled environment growth chamber or greenhouse.

  • Calibrated equipment for chemical application (e.g., micropipettes, sprayer).

  • Ruler, calipers, chlorophyll meter (e.g., SPAD meter).

  • Laboratory equipment for biochemical assays (spectrophotometer).

Methodology:

  • Plant Preparation:

    • Sow seeds in pots and grow them under optimal conditions (e.g., 25°C day/18°C night, 16h photoperiod) for 2-3 weeks until they have 2-3 true leaves.

    • Select uniform and healthy seedlings for the experiment.

  • Treatment Application:

    • Prepare a range of this compound concentrations: a control (no this compound), the recommended application rate (1x), and multiples of the recommended rate (e.g., 2x, 4x).

    • Randomly assign seedlings to treatment groups (n=5-10 replicates per group).

    • Apply the this compound solutions as a soil drench, ensuring even distribution.

  • Data Collection (at 3, 7, and 14 days post-application):

    • Visual Assessment: Score phytotoxicity on a scale of 0-5 (0 = no injury, 5 = severe injury/plant death). Record specific symptoms (chlorosis, necrosis, stunting).

    • Morphological Measurements: Measure plant height, stem diameter, and leaf area.

    • Physiological Measurements: Measure chlorophyll content using a chlorophyll meter.

    • Biomass Measurement (at day 14): Harvest shoots and roots separately, and measure fresh and dry weight.

  • Biochemical Analysis (optional, at day 7):

    • Collect leaf tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) content and electrolyte leakage.

Protocol 2: Root Growth Inhibition Assay

Objective: To assess the direct impact of this compound on root elongation.

Materials:

  • Seeds of a sensitive crop.

  • Petri dishes with filter paper.

  • This compound solutions of varying concentrations.

  • Incubator.

  • Image analysis software.

Methodology:

  • Seed Germination:

    • Surface-sterilize seeds and place them on moist filter paper in petri dishes.

    • Allow seeds to germinate in the dark until the radicle is 2-3 mm long.

  • Treatment:

    • Prepare this compound solutions at different concentrations.

    • Transfer germinated seeds to new petri dishes containing filter paper moistened with the respective this compound solutions. Include a water-only control.

  • Incubation and Measurement:

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-5 days.

    • Measure the length of the primary root daily.

    • At the end of the experiment, calculate the percentage of root growth inhibition compared to the control.

Mandatory Visualizations

Phytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_assessment Phytotoxicity Assessment A Select Sensitive Crop Cultivar B Prepare Seedlings in Pots A->B D Apply as Soil Drench B->D C Prepare this compound Concentrations (Control, 1x, 2x, 4x) C->D E Visual Scoring (3, 7, 14 days) D->E F Morphological Measurements (Height, Biomass) D->F G Physiological Measurements (Chlorophyll Content) D->G H Biochemical Assays (Oxidative Stress Markers) D->H I Data Analysis and Conclusion E->I F->I G->I H->I

Caption: Experimental workflow for assessing this compound phytotoxicity.

ACh_Signaling_Pathway cluster_normal Normal Plant Response to Abiotic Stress cluster_this compound Disruption by this compound Stress Abiotic Stress (e.g., Drought, Salinity) ACh_Synth Acetylcholine (ACh) Synthesis in Roots Stress->ACh_Synth ACh_Trans ACh Transport to Shoots ACh_Synth->ACh_Trans ACh Acetylcholine (ACh) in Leaf Cells ACh_Trans->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds AChE_Inhib AChE Inhibited Signal Downstream Signaling (Ca2+ influx, Kinase activation) Receptor->Signal Response Stress Response (Stomatal Closure, Gene Expression) Signal->Response This compound This compound (AChE Inhibitor) This compound->AChE_Inhib ACh_Accum ACh Accumulation AChE_Inhib->ACh_Accum Overstim Receptor Overstimulation ACh_Accum->Overstim Phyto_Resp Phytotoxic Response (Oxidative Stress, Chlorosis, Necrosis) Overstim->Phyto_Resp

References

Optimizing Fosthiazate application timing for seasonal nematode control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fosthiazate for seasonal nematode control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is an organophosphate nematicide used to control a wide range of plant-parasitic nematodes, including root-knot, cyst, and lesion nematodes.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode's nervous system.[1][3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves, which results in paralysis and eventual death of the nematode.[6][7][8] this compound exhibits both contact and systemic activity, meaning it can kill nematodes in the soil and be absorbed by plant roots to act on nematodes that have already invaded the plant tissue.[5][9][10]

Q2: What is the optimal timing for this compound application?

A2: The optimal timing for this compound application is closely tied to the life cycle of the target nematode species and the growth stage of the crop. Generally, application is recommended pre-planting or in the early stages of crop growth to protect the developing root system.[6][8] Efficacy is maximized when applications are aligned with periods of high nematode activity, particularly the peak of infective second-stage juveniles (J2) in the soil.[11][12] This peak typically occurs in warmer months, from late spring through mid-summer, as nematode populations are positively correlated with soil temperature.[11][13][14]

Q3: How do soil properties affect the efficacy and persistence of this compound?

A3: Soil properties significantly influence this compound's performance. The key factors are:

  • Soil pH: this compound is more persistent in acidic soils (pH < 6), with a half-life of over 50 days.[15][16] In contrast, it degrades much faster in alkaline soils (pH > 7), where the half-life can be as short as 14 days.[15][16]

  • Organic Matter and Clay Content: Persistence tends to increase in soils with higher organic matter and clay content, as this compound adsorbs to these particles.[17][18] However, adsorption is generally weak.[15][17]

  • Microbial Activity: Soil microorganisms contribute significantly to the degradation of this compound.[15][17][19]

Q4: What formulations of this compound are available and do they influence application strategy?

A4: this compound is available in several formulations, including granules (GR), capsule suspensions (CS), and emulsifiable concentrates (EC).[2][20] The choice of formulation impacts the release profile and application method. For instance, capsule suspension (CS) formulations are designed for a slow, controlled release of the active ingredient, offering prolonged protection and potentially reducing the need for frequent applications.[6][8] Granular formulations can be incorporated into the soil pre-planting, providing a zone of protection around the roots.[10][20] The formulation should be chosen based on the specific cropping system, available application equipment (e.g., soil drench, drip irrigation), and the desired duration of control.[6][20]

Troubleshooting Guide

Q: I am observing a decline in this compound efficacy several weeks after application. What could be the cause?

A: A decline in efficacy over time is expected as the active ingredient degrades in the soil. The rate of this decline is influenced by several factors:

  • High Soil pH: If your soil pH is above 7, this compound will degrade more rapidly, shortening its window of protection.[15][16][18]

  • Environmental Conditions: High soil temperature and moisture can accelerate microbial and chemical degradation.[16][19]

  • Nematode Pressure: A second wave of nematode hatching or migration into the treated zone after the compound has degraded can lead to a perceived drop in efficacy. One study noted that the control effect on root-knot index dropped from 57.85% to 31.87% between 31 and 69 days post-application.[21][22]

  • Solution: Consider a split application strategy, especially in soils with high pH or during long growing seasons. A second application may be necessary to manage subsequent generations of nematodes. A study on Cucumis melo involved two applications: one at transplanting and a second 31 days later.[21][22]

Q: My field trial results are inconsistent from one season to the next. Why?

A: Seasonal variability is a major challenge in nematode management. Inconsistent results can be attributed to:

  • Nematode Population Dynamics: Nematode populations fluctuate significantly between seasons.[23][24] A mild winter followed by a warm spring can lead to an earlier and larger population peak, requiring an earlier this compound application compared to a year with a colder spring.[13][14]

  • Abiotic Factors: Year-to-year variations in soil temperature and rainfall directly impact both nematode activity and this compound persistence.[13][14] For example, higher rainfall can increase soil moisture, which may negatively correlate with nematode abundance, while higher temperatures are positively correlated.[13][14]

  • Solution: Implement a monitoring program to assess nematode population levels and key soil conditions (temperature, moisture, pH) before application.[25] Using degree-day models to predict nematode life cycle stages, such as the peak of infective J2 juveniles, can help standardize application timing across variable seasons.[12]

Q: I applied this compound but the root-gall index is still high. What went wrong?

A: Several factors could lead to lower-than-expected performance:

  • Incorrect Application Timing: The application may have been made after a significant number of nematodes had already invaded the plant roots. This compound is most effective against motile larval stages in the soil before they cause extensive root damage.[3]

  • Improper Incorporation/Application Method: this compound must be distributed evenly within the root zone. Poor incorporation of granular products or inadequate water volume for drench/drip applications can result in untreated areas where nematodes can thrive. Banded applications have been shown to be more effective than broadcast applications at the same rate.[26]

  • High Nematode Pressure: In fields with extremely high initial nematode populations, a single application of this compound at a standard rate may not be sufficient to reduce the population below the economic damage threshold.

  • Solution: Review your application methodology to ensure thorough coverage and incorporation.[26] Always conduct a pre-plant nematode assessment to determine the initial population density. In cases of severe infestation, an integrated approach combining this compound with other control methods may be necessary.

Data Presentation

Table 1: Influence of Soil pH on this compound Persistence.

Soil pH RangeHalf-Life (t1/2) in DaysPersistence LevelReference(s)
< 6 (Acidic)53.3 - 57.7 daysHigh[15][16]
Neutral17.7 - 46.8 daysModerate[19]
> 7 (Alkaline)14.1 - 20.7 daysLow[15][16]

Table 2: Summary of this compound Efficacy Data from Selected Studies.

Target NematodeCropThis compound Concentration / RateEfficacy MeasurementResultReference(s)
Heterodera glycines (J2)Soybean (Lab Assay)13.62 mg/LMortality Rate86.35% after 12 hours[1]
Heterodera glycinesSoybean (Pot Test)5.45 - 85.10 mg/LReduction in Cysts43.64% - 97.94%[1]
Meloidogyne spp.Cucumis melo40% formulation (spray)Root-Knot Index Control57.85% (31 days post 1st app)[21][22]
Meloidogyne spp.Cucumis melo40% formulation (spray)Root-Knot Index Control31.87% (38 days post 2nd app)[21][22]
M. incognita & M. arenariaTobacco22 - 88 g a.i./100 m²Root GallingNegative linear correlation with rate[26]
Radopholus similisBanana1.5 - 2.0 g a.i./matPopulation ReductionMore effective than aldicarb/fenamifos[27]

Experimental Protocols

Protocol: Field Efficacy Trial for this compound

This protocol provides a standardized methodology for evaluating the efficacy of this compound against plant-parasitic nematodes under field conditions.

1. Objective: To determine the optimal application timing and rate of this compound for controlling a target nematode species on a specific crop and to quantify the impact on crop yield.

2. Site Selection and Preparation:

  • Select a field with a known history of the target nematode infestation.

  • Conduct a pre-trial nematode survey to confirm population densities are adequate and uniformly distributed.

  • Prepare the field using standard agronomic practices for the selected crop.

3. Experimental Design:

  • Treatments: Include a range of this compound application rates and timings. Crucially, include an untreated control and a standard nematicide treatment currently used for that crop as points of comparison.[28]

  • Layout: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.

  • Plot Size: Ensure plots are large enough to avoid edge effects and to collect representative yield data.

4. Application of Treatments:

  • Calibrate all application equipment accurately.

  • Apply this compound according to the pre-determined timings (e.g., 14 days pre-planting, at planting, 30 days post-planting).

  • For soil-applied formulations, incorporate the product into the soil to the specified depth (e.g., 15 cm) immediately after application to ensure it is in the root zone.[26]

  • Record detailed environmental data at the time of application, including soil temperature, soil moisture, and weather conditions.[25]

5. Data Collection:

  • Nematode Populations: Collect soil and root samples at multiple time points: at planting (baseline), mid-season, and at harvest.[28] Extract nematodes using a standard method (e.g., centrifugation-flotation) and express counts as nematodes per 100g of soil or roots.[27]

  • Plant Health Assessment: At mid-season and harvest, assess root health by scoring root galling or lesion severity on a standardized scale (e.g., 0-10 index).

  • Yield Data: Harvest the central rows of each plot to measure marketable yield.

  • Soil Analysis: Collect a composite soil sample from the trial area for analysis of texture, pH, and organic matter content.[25]

6. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Use correlation and regression analysis to examine the relationship between this compound rate, nematode densities, and crop yield.

Visualizations

Caption: Mode of action of this compound, which inhibits acetylcholinesterase (AChE).

Fosthiazate_Efficacy_Workflow Start Start: Define Objectives SiteSelect 1. Site Selection (Known Nematode History) Start->SiteSelect Baseline 2. Baseline Sampling (Nematode Counts, Soil Analysis) SiteSelect->Baseline Design 3. Experimental Design (RCBD, Treatments, Controls) Baseline->Design Application 4. This compound Application (Calibrated, Timed) Design->Application DataCollection 5. In-Season Data Collection (Mid-season Nematode Counts, Root Gall Index) Application->DataCollection Harvest 6. Harvest Data Collection (Final Nematode Counts, Yield Measurement) DataCollection->Harvest Analysis 7. Statistical Analysis (ANOVA, Mean Separation) Harvest->Analysis Conclusion End: Report & Recommendations Analysis->Conclusion

Caption: Standard experimental workflow for a this compound field efficacy trial.

Factors_Influencing_Timing Main Optimal this compound Application Timing Nema Nematode Factors - Species & Life Cycle - Population Peak (J2) - Population Density Nema->Main Soil Soil Factors - pH (Degradation) - Temperature - Organic Matter - Moisture Soil->Main Crop Crop Factors - Growth Stage (e.g., pre-plant) - Root System Development - Crop Phenology Crop->Main Chem Chemical Factors - this compound Formulation (CS, GR) - Application Rate - Half-life Chem->Main

Caption: Key factors influencing the optimization of this compound application timing.

References

Technical Support Center: Development of Fosthiazate Resistance in Meloidogyne Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the development of Fosthiazate resistance in Meloidogyne species.

Data Presentation

Table 1: this compound Susceptibility in Meloidogyne incognita Populations
PopulationHistory of Nematicide ExposureLC50 (mg/L) at 24hResistance Factor (RF)Reference
Ibaraki (Japan)Exposed to this compound and 1,3-dichloropropene5.4225[1]
Aichi (Japan)No nematicide use for decades (Susceptible)0.024-[1]
Resistant Population (RP) (China)Greenhouse-collectedNot explicitly stated, but 2.74-fold less toxic than SP2.74[2][3]
Susceptible Population (SP) (China)Laboratory-culturedNot explicitly stated-[2][3]
Table 2: Biochemical and Molecular Markers of this compound Resistance in M. incognita
PopulationAcetylcholinesterase (AChE) Activityace2 Gene ExpressionGlutathione S-transferase (GST) Gene ExpressionReference
Ibaraki (Resistant)33-fold higher than Aichi population-239-fold higher than Aichi population[1]
RP (Resistant)Significantly reduced compared to SPSignificantly higher than SP-[2][3]

Experimental Protocols

Protocol for Meloidogyne spp. Motility Bioassay to Determine this compound LC50

This protocol is adapted from methodologies described in studies on nematicide resistance.

Objective: To determine the concentration of this compound that is lethal to 50% (LC50) of second-stage juveniles (J2) of Meloidogyne spp.

Materials:

  • This compound stock solution (analytical grade)

  • Pluronic F-127 solution (0.03%)

  • Sterile distilled water

  • 24-well microplates

  • Second-stage juveniles (J2) of Meloidogyne spp. (synchronized population)

  • Stereomicroscope

  • Pipettes and sterile tips

  • Incubator (25°C)

Procedure:

  • Preparation of this compound Solutions: Prepare a serial dilution of this compound in 0.03% Pluronic F-127 solution. A typical concentration range to test for susceptible populations is 0.01 to 1.0 mg/L, while for suspected resistant populations, a range of 1.0 to 50 mg/L may be necessary. Include a control with only 0.03% Pluronic F-127 solution.

  • Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water at a concentration of approximately 100 J2s per 50 µL.

  • Assay Setup:

    • Add 450 µL of each this compound dilution or control solution to the wells of a 24-well microplate.

    • Add 50 µL of the nematode suspension to each well.

    • Each concentration and the control should be replicated at least three times.

  • Incubation: Incubate the microplates at 25°C in the dark for 24 hours.

  • Mortality Assessment:

    • After incubation, observe the nematodes under a stereomicroscope.

    • Nematodes that are straight and immobile, even after gentle prodding with a fine needle or agitation, are considered dead.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each this compound concentration.

    • Use probit analysis to determine the LC50 value.

Protocol for Acetylcholinesterase (AChE) Activity Assay

Objective: To measure and compare AChE activity in different Meloidogyne spp. populations.

Materials:

  • Meloidogyne spp. J2s

  • Phosphate buffer (0.1 M, pH 7.5)

  • Triton X-100 (1%)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer (412 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Protein Extraction:

    • Homogenize a known number of J2s in ice-cold phosphate buffer containing 1% Triton X-100.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • AChE Activity Measurement:

    • In a cuvette, mix the enzyme extract with phosphate buffer, DTNB, and ATCI.

    • The final concentrations in the reaction mixture should be optimized but are typically around 0.5 mM for DTNB and 1.5 mM for ATCI.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the reaction of thiocholine (produced by AChE activity) with DTNB.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute.

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

    • Express AChE activity as µmol of substrate hydrolyzed per minute per mg of protein.

Protocol for Glutathione S-transferase (GST) Activity Assay

Objective: To measure and compare GST activity in different Meloidogyne spp. populations.

Materials:

  • Meloidogyne spp. J2s

  • Phosphate buffer (0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Spectrophotometer (340 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Protein Extraction: Follow the same procedure as for the AChE activity assay.

  • GST Activity Measurement:

    • In a cuvette, mix the enzyme extract with phosphate buffer, CDNB, and GSH.

    • Typical final concentrations are 1 mM for CDNB and 5 mM for GSH.

    • Measure the increase in absorbance at 340 nm over time. This is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute.

    • Determine the protein concentration of the enzyme extract.

    • Express GST activity as µmol of CDNB conjugated per minute per mg of protein.

Troubleshooting Guides and FAQs

Question: My LC50 values for the susceptible population are much higher than expected. What could be the reason?

Answer:

  • Inactive this compound: Ensure that the this compound stock solution is fresh and has been stored correctly. This compound can degrade over time, especially if not stored in a cool, dark place.

  • Nematode Health: The health and age of the J2s can significantly impact their susceptibility. Use freshly hatched, synchronized J2s for consistent results.

  • Assay Conditions: Verify the incubation temperature and duration. Deviations from the standard protocol can affect nematode mortality.

  • Contamination: Check for any microbial contamination in your assay plates, as this can interfere with the results.

Question: I am not seeing a clear dose-response relationship in my motility bioassay. What should I do?

Answer:

  • Concentration Range: Your tested concentration range might be too narrow or not appropriate for your nematode population. Widen the range of this compound concentrations in your next experiment.

  • Solubility Issues: this compound has low water solubility. Ensure it is properly dissolved in the Pluronic F-127 solution. Inconsistent dissolution can lead to variable results.

  • Observation Time: While 24 hours is a standard endpoint, you could try assessing mortality at different time points (e.g., 48 and 72 hours) to see if a clearer response develops.

Question: My AChE or GST enzyme activity is very low, even in the control group. What are the possible causes?

Answer:

  • Inefficient Protein Extraction: Ensure that the homogenization process is sufficient to break the nematode cuticle and release the cellular contents. Sonication on ice can be an alternative to mechanical homogenization.

  • Enzyme Degradation: Keep all samples and buffers on ice throughout the protein extraction process to prevent enzyme degradation. Add protease inhibitors to your extraction buffer.

  • Substrate Issues: Check the quality and concentration of your substrates (ATCI, DTNB, CDNB, GSH). They can degrade over time.

Question: How can I confirm that the observed resistance is due to mutations in the ace2 gene?

Answer:

  • Gene Sequencing: Extract RNA from the resistant and susceptible populations, reverse transcribe it to cDNA, and then amplify the ace2 gene using PCR. Sequence the PCR products and compare the sequences to identify any mutations in the resistant population.

  • RNA interference (RNAi): If you have the tools for nematode transgenesis, you can use RNAi to knockdown the expression of the ace2 gene in the resistant population. A subsequent decrease in this compound resistance would confirm the role of this gene.[2][3]

Visualizations

Fosthiazate_Action_and_Resistance cluster_0 Normal Synaptic Transmission cluster_1 This compound Action (Susceptible Nematode) cluster_2 Resistance Mechanisms ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE_normal Acetylcholinesterase (AChE) ACh->AChE_normal Hydrolysis Neuron Postsynaptic Neuron AChR->Neuron Signal Transduction Continuous_Signal Continuous Nerve Signal AChR->Continuous_Signal AChE_inhibited Inhibited AChE This compound This compound This compound->AChE_normal Inhibits Mutated_AChE Mutated AChE (ace2) This compound->Mutated_AChE Reduced Inhibition GST Glutathione S-transferase (GST) This compound->GST Conjugation Excess_ACh Excess ACh Excess_ACh->AChR Continuous Binding Paralysis Paralysis & Death Continuous_Signal->Paralysis Detoxification Detoxification GST->Detoxification Fosthiazate_inactive Inactive Metabolite Detoxification->Fosthiazate_inactive

Caption: Signaling pathway of this compound action and resistance mechanisms in Meloidogyne spp.

Experimental_Workflow cluster_0 Population Screening cluster_1 Mechanism Investigation cluster_2 Data Interpretation start Collect Meloidogyne Populations (Field vs. Lab) bioassay This compound Motility Bioassay start->bioassay lc50 Determine LC50 Values bioassay->lc50 classify Classify Populations (Resistant vs. Susceptible) lc50->classify biochem Biochemical Assays classify->biochem molecular Molecular Analysis classify->molecular ache_assay AChE Activity Assay biochem->ache_assay gst_assay GST Activity Assay biochem->gst_assay end Correlate Biochemical/Molecular Data with Resistance Phenotype ache_assay->end gst_assay->end gene_exp Gene Expression Analysis (ace2, GSTs) molecular->gene_exp gene_seq Gene Sequencing (ace2) molecular->gene_seq gene_exp->end gene_seq->end

Caption: Experimental workflow for investigating this compound resistance in Meloidogyne species.

References

Technical Support Center: Fosthiazate Efficacy in High Clay Content Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Fosthiazate in high clay content soils.

Troubleshooting Guide

Q1: We are observing significantly lower than expected nematode mortality in our experiments with high clay content soil, despite applying this compound at the recommended concentration. What could be the primary cause?

Q2: How do different types of clay minerals affect this compound adsorption?

A2: The type of clay mineral significantly influences the extent of adsorption. Montmorillonite, a type of 2:1 clay mineral with a larger surface area and higher cation exchange capacity, generally exhibits a greater capacity for adsorbing pesticides like this compound compared to 1:1 clay minerals such as kaolinite.[3] Therefore, soils rich in montmorillonite are likely to cause a more pronounced reduction in this compound bioavailability.

Q3: Besides clay content, what other soil properties should we be measuring that could influence our experimental results?

A3: Several soil properties can impact this compound's performance. Key parameters to measure include:

  • Soil pH: this compound is more persistent in acidic soils (pH < 6) and degrades more rapidly in alkaline soils (pH > 7).[4][5]

  • Organic Matter (OM) Content: Similar to clay, higher organic matter content leads to increased adsorption of this compound, which can decrease its bioavailability.[1][4]

  • Soil Temperature and Moisture: Higher temperatures and humidity can accelerate the degradation of this compound.

Q4: We suspect high adsorption is the issue. How can we experimentally confirm this and potentially adjust our protocol?

A4: To confirm high adsorption, you can perform a soil adsorption isotherm experiment (a detailed protocol is provided below). This will allow you to quantify the adsorption characteristics of your specific soil. If high adsorption is confirmed, you could consider the following adjustments, always adhering to experimental guidelines and regulations:

  • Dose Adjustment: Carefully increasing the application rate may be necessary to compensate for the amount of this compound that becomes bound to the soil. This should be done incrementally and with thorough documentation.

  • Enhanced Incorporation: Ensure the this compound is thoroughly and evenly mixed into the soil to maximize its distribution and potential contact with nematodes before it becomes strongly adsorbed.

  • Soil Moisture Management: Maintaining adequate soil moisture can facilitate the movement of this compound in the soil solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an organophosphate nematicide that acts as an acetylcholinesterase (AChE) inhibitor.[6][7] It disrupts the nervous system of nematodes by preventing the breakdown of the neurotransmitter acetylcholine, leading to paralysis and death.

Q2: How does soil pH affect the persistence of this compound?

A2: Soil pH has a significant impact on the chemical and microbial degradation of this compound. It is more stable and persists longer in acidic soils, while its degradation is accelerated in alkaline conditions.[4][5]

Q3: Is there a way to improve the efficacy of this compound in problematic soils without increasing the dosage?

A3: Yes, an integrated nematode management approach is recommended. This can include:

  • Use of Soil Amendments: Incorporating organic matter that has nematicidal properties or can alter the soil structure may be beneficial.

  • Crop Rotation: Rotating with non-host crops can help to reduce the nematode population in the soil.

  • Combination Therapy: In some research contexts, combining this compound with other control agents (e.g., biological nematicides) is explored, though this requires careful validation.

Data Presentation

Table 1: Effect of this compound Concentration on Juvenile Nematode (J2) Mortality in a Pot Test

This compound Concentration (mg/L)J2 Mortality Rate (%) after 12 hours
2.1813.43
3.4448.39
5.4566.82
8.6179.77
13.6286.35

Source: Adapted from a study on Heterodera glycines.[8][9][10]

Table 2: Influence of Soil Properties on this compound Persistence and Adsorption

Soil PropertypHOrganic Matter (%)Clay (%)This compound Half-life (t1/2) in daysFreundlich Adsorption Coefficient (Kf) (mL/g)
Soil A5.51.815~551.23
Soil B7.53.525~182.74

Note: This table presents illustrative data synthesized from multiple sources to demonstrate the general trends observed in research. Actual values will vary depending on the specific soil composition and experimental conditions.[1][4][5]

Experimental Protocols

Protocol 1: Determination of this compound Adsorption Isotherm in Soil using the Batch Equilibrium Method

Objective: To quantify the adsorption of this compound to a specific soil type.

Materials:

  • Test soil, air-dried and sieved (2 mm)

  • Analytical grade this compound

  • 0.01 M CaCl2 solution

  • Centrifuge tubes with screw caps (e.g., 50 mL)

  • Orbital shaker

  • High-speed centrifuge

  • HPLC or GC for this compound analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare this compound Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L) in 0.01 M CaCl2. The CaCl2 solution acts as a background electrolyte to maintain a constant ionic strength.

  • Soil Incubation: Add a known mass of soil (e.g., 5 g) to each centrifuge tube.

  • Adsorption Phase: Add a known volume of each this compound solution (e.g., 25 mL) to the tubes containing the soil. This creates a soil-to-solution ratio of 1:5. Include control tubes with the this compound solution but no soil.

  • Equilibration: Place the tubes on an orbital shaker and agitate at a constant speed and temperature (e.g., 24 hours at 25°C) to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g for 20 minutes) to separate the soil from the supernatant.

  • Analysis: Carefully collect the supernatant, filter it through a 0.45 µm syringe filter, and analyze the concentration of this compound remaining in the solution using an appropriate chromatographic method (HPLC or GC).

  • Calculation:

    • Calculate the amount of this compound adsorbed to the soil (Cs) using the formula: Cs = (C0 - Ce) * V / M Where:

      • C0 = Initial concentration of this compound (mg/L)

      • Ce = Equilibrium concentration of this compound in the supernatant (mg/L)

      • V = Volume of the solution (L)

      • M = Mass of the soil (kg)

    • Plot Cs versus Ce to obtain the adsorption isotherm. The data can be fitted to models like the Freundlich or Langmuir equations to determine adsorption coefficients.

Protocol 2: Bioassay for this compound Efficacy Against Nematodes in Soil

Objective: To assess the mortality of nematodes in a specific soil treated with this compound.

Materials:

  • Test soil

  • Cultured nematodes (e.g., Caenorhabditis elegans or a target plant-parasitic species)

  • This compound formulation

  • Petri dishes or small containers

  • Microscope

  • Fine brush or needle for handling nematodes

Procedure:

  • Soil Preparation and Treatment:

    • Air-dry and sieve the test soil.

    • Moisten the soil to a desired level (e.g., 50% of water holding capacity).

    • Prepare a stock solution of this compound and mix it thoroughly into the soil to achieve the target concentration. Prepare an untreated control soil with the same moisture content.

    • Add the treated and untreated soil to the test containers (e.g., 20 g per petri dish).

  • Nematode Inoculation:

    • Introduce a known number of nematodes (e.g., 20-30) into each container.

    • Seal the containers to maintain moisture and incubate at a suitable temperature for the nematode species.

  • Nematode Extraction and Assessment:

    • After a set exposure time (e.g., 24, 48, or 72 hours), extract the nematodes from the soil using a suitable method (e.g., Baermann funnel technique).

    • Under a microscope, count the number of live and dead nematodes. Nematodes are typically considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

  • Calculation:

    • Calculate the percentage mortality for each treatment. If mortality is observed in the control, correct the treatment mortality using Abbott's formula: Corrected % Mortality = [ (% mortality in treatment - % mortality in control) / (100 - % mortality in control) ] * 100

Visualizations

Fosthiazate_Efficacy_Factors cluster_soil Soil Properties cluster_process Physicochemical Processes cluster_outcome Outcome Clay High Clay Content Adsorption Increased Adsorption Clay->Adsorption OM High Organic Matter OM->Adsorption pH Soil pH Degradation Degradation Rate pH->Degradation Bioavailability Reduced Bioavailability in Soil Solution Adsorption->Bioavailability Degradation->Bioavailability influences persistence Efficacy Poor Nematicidal Efficacy Bioavailability->Efficacy

Caption: Factors influencing the bioavailability and efficacy of this compound in soil.

Adsorption_Workflow A 1. Prepare this compound solutions in 0.01M CaCl2 B 2. Add soil to centrifuge tubes A->B C 3. Add this compound solutions to soil B->C D 4. Shake for 24h to equilibrate C->D E 5. Centrifuge to separate soil and supernatant D->E F 6. Filter supernatant E->F G 7. Analyze this compound concentration (HPLC/GC) F->G H 8. Calculate adsorbed amount and plot isotherm G->H

Caption: Experimental workflow for a this compound soil adsorption isotherm study.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE is broken down by Receptor ACh Receptor ACh->Receptor binds Hyperstimulation Continuous Nerve Stimulation (Paralysis) ACh->Hyperstimulation accumulates, leading to Breakdown Choline + Acetate AChE->Breakdown This compound This compound This compound->Inhibition Inhibition->AChE INHIBITS

Caption: Simplified signaling pathway of this compound's mode of action.

References

Technical Support Center: Fosthiazate Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the identification of Fosthiazate metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions.

Issue 1: Low or No Recovery of this compound or its Metabolites During Sample Preparation

Possible Causes and Solutions:

  • Inappropriate Sample Extraction Method: The choice of extraction method is critical and matrix-dependent.

    • For Soil and Cucumber Samples: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[1][2] Ensure proper homogenization of the sample before extraction.

    • For Water Samples: Solid-Phase Extraction (SPE) is a common and effective technique.[3] C18 cartridges are frequently used for this compound.[3][4]

  • Inefficient Elution from SPE Cartridge: The choice of elution solvent is crucial for recovering the analytes.

    • Methanol or ethyl acetate are commonly used for eluting this compound from C18 cartridges.[3][4]

    • Ensure the cartridge does not dry out before the elution step unless specified in the protocol.

  • Metabolite Degradation: this compound and its metabolites can be susceptible to degradation.

    • Minimize sample processing time and keep samples cool.

    • Check the pH of the sample and extraction solvents, as extreme pH can cause hydrolysis.

Troubleshooting Workflow for Low Analyte Recovery

LowRecovery start Low Analyte Recovery Detected check_extraction Review Sample Extraction Protocol start->check_extraction improper_method Incorrect extraction method for matrix? check_extraction->improper_method check_spe Evaluate SPE Procedure inefficient_elution Inefficient SPE elution? check_spe->inefficient_elution check_stability Investigate Analyte Stability degradation Potential for analyte degradation? check_stability->degradation improper_method->check_spe No solution_extraction Implement appropriate method (e.g., QuEChERS for soil, SPE for water). improper_method->solution_extraction Yes inefficient_elution->check_stability No solution_spe Optimize elution solvent and volume. Ensure proper cartridge conditioning. inefficient_elution->solution_spe Yes solution_stability Minimize processing time, control temperature and pH. degradation->solution_stability Yes

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes and Solutions:

  • Suboptimal Chromatographic Conditions:

    • For LC-MS/MS: Adjust the mobile phase gradient, flow rate, and column temperature. A C18 column is commonly used for reversed-phase separation.[4]

    • For GC-MS: Optimize the temperature program of the GC oven. A capillary column like a DB-5MS is often suitable.

  • Matrix Effects: Co-eluting matrix components can interfere with the analyte signal, leading to ion suppression or enhancement and poor peak shape.[5][6][7][8]

    • Improve sample cleanup by using a more selective SPE sorbent or adding a cleanup step in the QuEChERS protocol (e.g., using PSA or GCB).

    • Use matrix-matched standards for calibration to compensate for matrix effects.[5]

  • Chiral Separation Issues: this compound has four stereoisomers which can be challenging to separate.[9]

    • A specialized chiral column, such as a Chiralpak® AD, is necessary for the separation of stereoisomers.[9]

    • Optimize the mobile phase composition (often a mixture of hexane and an alcohol for normal-phase chiral chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and what are the primary metabolic pathways?

A1: The main metabolic pathways for this compound are oxidation and hydrolysis.[3][9][10] Five common metabolites have been identified: M299, M243, M227, M103, and M197.[3][9][10]

Metabolic Pathway of this compound

FosthiazateMetabolism This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis M299 M299 Oxidation->M299 M243 M243 Oxidation->M243 M227 M227 Oxidation->M227 M197 M197 Oxidation->M197 Hydrolysis->M243 Hydrolysis->M227 M103 M103 Hydrolysis->M103

Caption: Metabolic pathways of this compound.

Q2: How can I separate the stereoisomers of this compound?

A2: Due to the presence of two chiral centers, this compound exists as four stereoisomers.[9] Their separation requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Chiralpak® AD column, has been successfully used for this purpose.[9]

Q3: What are the recommended mass spectrometry settings for this compound and its metabolites?

A3: For GC-MS analysis in selected ion monitoring (SIM) mode, the ions m/z 126, 195, and 283 are commonly monitored for this compound.[3] For LC-MS/MS, multiple reaction monitoring (MRM) is typically used, which requires optimization of precursor and product ions for each specific metabolite.

Experimental Protocols

Protocol 1: this compound Extraction from Water using SPE

This protocol is based on a method for the analysis of this compound residues in water.[3]

  • Sample Filtration: Filter the water sample through a 0.45 µm cellulose filter.

  • Sample Preparation: To 100 mL of the filtered water sample, add 1 mL of methanol.

  • SPE Cartridge Conditioning: Pre-condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Pass the 100 mL water sample through the conditioned C18 cartridge at a flow rate of 1.5 mL/min.

  • Elution: Elute the retained analytes with 1 mL of methanol.

  • Solvent Evaporation: Dry the eluant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 0.5 mL of methanol for analysis.

General Experimental Workflow for this compound Metabolite Identification

ExperimentalWorkflow sample Sample Collection (e.g., soil, water, tissue) preparation Sample Preparation (e.g., QuEChERS, SPE) sample->preparation analysis Instrumental Analysis (LC-MS/MS or GC-MS) preparation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing confirmation Confirmation with Reference Standards data_processing->confirmation

Caption: A general experimental workflow for this compound metabolite identification.

Protocol 2: this compound Extraction from Soil and Cucumber using QuEChERS

This protocol is adapted from a method for this compound residue analysis in cucumber and soil.[1][2]

  • Sample Homogenization: Homogenize a representative portion of the soil or cucumber sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing cleanup sorbents (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.

Data Presentation

Table 1: Recovery and Detection Limits of this compound in Different Matrices

MatrixAnalytical MethodSample PreparationRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
WaterGC-MSSPE (C18)>85.556.4 ng/L (LOD)[3]
SoilLC-UVSPE (C18)>870.005 mg/kg (LOD)[4]
CucumberGC-MSQuEChERS91.2 - 99.00.02 mg/kg (LOQ)[1][2]
SoilGC-MSQuEChERS91.2 - 99.00.02 mg/kg (LOQ)[1][2]

Table 2: Half-life of this compound in Different Environmental Matrices

MatrixConditionHalf-life (days)Reference
SoilProtected tomato cultivation21[4]
SoilField trial (Beijing)4.33[1][2]
SoilField trial (Shandong)4.08[1][2]
Cucumber RootField trial4.71 - 5.50[11]
Cucumber LeafField trial3.52 - 4.78[11]
Cucumber FruitField trial3.32 - 3.96[11]

References

Technical Support Center: Minimizing Fosthiazate Leaching into Groundwater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and experimental protocols to minimize the leaching of the nematicide Fosthiazate into groundwater.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound leaching experiments and provides practical solutions.

Q1: My this compound recovery in the soil column leachate is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of this compound in leachate can be attributed to several factors. Here’s a troubleshooting guide:

  • Enhanced Degradation: this compound degradation is influenced by soil pH and microbial activity.[1][2][3][4][5]

    • Troubleshooting:

      • Check Soil pH: this compound degrades faster in alkaline soils.[5] Measure the pH of your soil matrix before and after the experiment. If the pH is unexpectedly high, consider using a buffered solution for your simulated rainfall that reflects the target environmental conditions.

      • Assess Microbial Activity: Microbial degradation is a significant pathway for this compound dissipation.[1][3] If using non-sterile soil, consider conducting a parallel experiment with sterilized soil to quantify the contribution of microbial degradation. The half-life of this compound can be significantly longer in sterilized soil.[1][3]

  • Strong Adsorption: Higher organic matter and clay content in soil can lead to increased adsorption of this compound, reducing its availability for leaching.[1][5]

    • Troubleshooting:

      • Characterize Your Soil: Analyze the organic matter and clay content of your soil. If it's higher than anticipated, this could explain the low recovery in the leachate.

      • Extraction Efficiency: Ensure your analytical method for extracting this compound from the soil column at the end of the experiment is efficient. Inefficient extraction can lead to an underestimation of the mass balance.

  • Sorption to Experimental Apparatus: this compound may adsorb to the materials of your experimental setup (e.g., tubing, collection vessels).

    • Troubleshooting:

      • Material Selection: Use inert materials like glass or Teflon for your experimental setup wherever possible.

      • Rinse and Analyze: At the end of the experiment, rinse all components of the apparatus that came into contact with the leachate with an appropriate solvent and analyze the rinsate for this compound to account for any adsorbed amounts.

Q2: I am observing high variability in this compound leaching between my replicate soil columns. What could be causing this and how can I improve consistency?

A2: High variability can compromise the reliability of your results. Here are common causes and solutions:

  • Inconsistent Soil Packing: Differences in soil bulk density and porosity between columns can lead to variations in water flow paths and, consequently, leaching.

    • Troubleshooting:

      • Standardized Packing Method: Develop and adhere to a strict protocol for packing the soil columns to achieve a uniform bulk density across all replicates. This can involve adding soil in small increments and gently tapping the column after each addition.

      • Measure Bulk Density: After packing, measure the bulk density of each column to ensure they are within an acceptable range of each other.

  • Preferential Flow: Water may be channeling through macropores or along the column walls, bypassing the bulk of the soil matrix and leading to erratic leaching patterns.

    • Troubleshooting:

      • Column Design: Ensure the inner surface of the column is smooth and that there are no gaps between the soil and the column wall.

      • Pre-wetting the Column: Slowly pre-wet the soil column from the bottom up before starting the leaching experiment to ensure uniform saturation and minimize preferential flow.

  • Uneven Application of this compound or Simulated Rainfall: Inconsistent application can lead to different initial concentrations or flow rates across replicates.

    • Troubleshooting:

      • Calibrated Application: Use calibrated equipment to apply the this compound solution and the simulated rainfall to ensure a uniform application rate.

      • Disperser: Place a small, inert porous disc on the soil surface to help distribute the applied liquid evenly.

Q3: My analytical results show rapid disappearance of this compound from the system, suggesting degradation, but I haven't detected the expected degradation products. What should I consider?

A3: This scenario can be perplexing. Here are some possibilities:

  • Formation of Bound Residues: this compound and its metabolites can become strongly bound to soil organic matter, making them unextractable by conventional analytical methods.

    • Troubleshooting:

      • Advanced Extraction Techniques: Consider using more rigorous extraction methods, such as microwave-assisted extraction or supercritical fluid extraction, to attempt to release bound residues.

      • Radiolabeled this compound: If feasible, using 14C-labeled this compound can help to track the distribution of the parent compound and its transformation products, including bound residues, providing a more complete mass balance.

  • Formation of Unexpected or Volatile Metabolites: The degradation pathway of this compound may be different under your specific experimental conditions, leading to metabolites that are not being targeted by your analytical method or are volatile and lost from the system.

    • Troubleshooting:

      • Broad Spectrum Analysis: Employ non-targeted analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to screen for a wider range of potential metabolites.

      • Volatile Organic Compound (VOC) Trapping: If volatile metabolites are suspected, incorporate a system to trap and analyze any VOCs that may be evolving from the soil columns.

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data on the physicochemical properties of this compound and the effectiveness of various strategies to minimize its leaching.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Leaching
Molecular Weight283.35 g/mol -
Water Solubility (20°C)9.85 g/LHigh water solubility suggests a potential for leaching.
Vapor Pressure (25°C)5.6 x 10⁻⁶ PaLow vapor pressure indicates that volatilization is not a major dissipation pathway.
Log Kow (Octanol-Water Partition Coefficient)1.68A low Log Kow value indicates that this compound is relatively hydrophilic and has a lower tendency to adsorb to organic matter.
Soil Adsorption Coefficient (Koc)205 - 285 mL/gModerate Koc values suggest that this compound can be mobile in soils with low organic carbon content.[6]

Table 2: Effect of Soil Properties on this compound Degradation and Leaching

Soil ParameterEffect on this compoundQuantitative DataReference
pH Degradation is faster in alkaline soils.Half-life in acidic soils (pH < 6): 53.3 - 57.7 days. Half-life in alkaline soils (pH > 7): 14.1 - 20.7 days.[5]
Organic Matter Increased organic matter leads to greater adsorption and reduced leaching.Freundlich adsorption coefficient (Kf) values ranged from 1.23 to 2.74 mL/g, with higher values in soils with higher organic matter content.[5]
Clay Content Increased clay content can enhance adsorption.Persistence of this compound increases with increasing clay content.[1]

Table 3: Effectiveness of Soil Amendments in Reducing Pesticide Leaching

AmendmentMechanism of ActionReported Reduction in LeachingReference
Biochar Increases soil organic carbon, enhancing adsorption of pesticides.Leaching of glyphosate was reduced by 58-81% with the application of birch wood biochar.[7][7]
Compost Increases soil organic matter and microbial activity, leading to enhanced adsorption and degradation.The combined use of biochar and organic fertilizer significantly reduced water-soluble phosphorus leaching losses by up to 83.69%.[8] While not specific to this compound, this indicates the potential of organic amendments to reduce solute leaching.[8]

Experimental Protocols

This section provides a detailed methodology for a laboratory-based soil column leaching study to evaluate the leaching potential of this compound and the effectiveness of mitigation strategies.

Objective: To quantify the leaching of this compound through different soil types and assess the impact of soil amendments (e.g., biochar, compost) on reducing its mobility.

Materials:

  • Glass chromatography columns (e.g., 30 cm length, 5 cm internal diameter)

  • Glass wool or fritted glass discs

  • Homogenized and sieved (<2 mm) soil samples

  • This compound analytical standard

  • Organic solvents (e.g., acetonitrile, methanol) for extraction and analysis

  • Deionized water or simulated rainwater (e.g., 0.01 M CaCl₂)

  • Soil amendments (e.g., biochar, compost)

  • Peristaltic pump or other device for controlled liquid application

  • Sample collection vials

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Soil and Amendment Characterization:

    • Thoroughly characterize the soil(s) to be used, including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.

    • If using amendments, characterize them for relevant properties (e.g., pH, organic carbon content, surface area for biochar).

  • Preparation of Amended Soil (if applicable):

    • Determine the desired application rate of the amendment (e.g., % by weight).

    • Thoroughly mix the amendment with the soil to ensure homogeneity. It is recommended to allow the amended soil to equilibrate for a period (e.g., one week) before packing the columns.

  • Column Packing:

    • Place a layer of glass wool or a fritted glass disc at the bottom of each column.

    • Pack the soil (or amended soil) into the column to a predetermined bulk density, representative of field conditions. Add the soil in small increments and gently tap the column to ensure uniform packing and avoid stratification.

    • Record the final weight of the soil in each column.

    • Place a small piece of glass wool or a porous disc on the soil surface to prevent disturbance during liquid application.

  • Column Saturation and Equilibration:

    • Slowly introduce deionized water or simulated rainwater from the bottom of the column until the soil is fully saturated.

    • Allow the columns to drain freely and equilibrate for 24-48 hours to establish a consistent initial moisture content.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known volume and concentration of the this compound solution evenly to the surface of each soil column. The application rate should be relevant to agricultural practices.

  • Leaching Simulation:

    • Apply simulated rainwater to the top of the columns at a constant, slow flow rate using a peristaltic pump. The total volume of simulated rainfall should be representative of a significant rainfall event or irrigation period.

    • Collect the leachate from the bottom of the columns in fractions at regular time intervals or as a single composite sample. Record the volume of each leachate fraction.

  • Sample Analysis:

    • Analyze the collected leachate samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • At the end of the experiment, carefully extrude the soil from the columns and section it into different depths (e.g., 0-5 cm, 5-10 cm, etc.).

    • Extract this compound from each soil section and analyze the extracts to determine the distribution of the remaining this compound in the soil profile.

  • Data Analysis:

    • Calculate the total mass of this compound leached from each column.

    • Construct breakthrough curves by plotting the concentration of this compound in the leachate against the cumulative volume of leachate collected.

    • Perform a mass balance calculation to account for the applied this compound (amount leached + amount remaining in the soil + estimated amount degraded).

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing this compound leaching.

Fosthiazate_Leaching_Factors cluster_this compound This compound Properties cluster_soil Soil Properties cluster_environmental Environmental Factors F_Props High Water Solubility Low Log Kow Leaching Increased this compound Leaching Potential F_Props->Leaching S_Props Low Organic Matter Low Clay Content Acidic pH S_Props->Leaching E_Props High Rainfall / Irrigation Low Microbial Activity E_Props->Leaching

Caption: Factors influencing the leaching potential of this compound.

Experimental_Workflow A 1. Soil Characterization (pH, OM, Texture) B 2. Column Packing (Uniform Bulk Density) A->B C 3. Column Saturation & Equilibration B->C D 4. This compound Application C->D E 5. Leaching Simulation (Simulated Rainfall) D->E F 6. Leachate Collection & Analysis E->F G 7. Soil Sectioning & Analysis E->G H 8. Data Analysis (Mass Balance, Breakthrough Curves) F->H G->H

Caption: Experimental workflow for a soil column leaching study.

Mitigation_Strategy_Decision_Tree Start Assess this compound Leaching Risk Soil_Test Soil Test: Low Organic Matter & Acidic pH? Start->Soil_Test High_Rainfall High Rainfall or Intensive Irrigation? Soil_Test->High_Rainfall Yes Low_Risk Low Leaching Risk: Standard Application Practices Soil_Test->Low_Risk No Amendments Implement Soil Amendments: - Biochar - Compost High_Rainfall->Amendments Yes App_Practices Optimize Application Practices: - Lower application rate - Drip irrigation High_Rainfall->App_Practices No Bioremediation Consider Bioremediation for Contaminated Sites Amendments->Bioremediation App_Practices->Bioremediation

References

Technical Support Center: Fosthiazate Formulation Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of Fosthiazate formulations. Our aim is to help you improve the shelf life and stability of your formulations for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: The primary degradation pathway for this compound is hydrolysis, which is significantly influenced by the pH of the formulation. As an organophosphate ester, the phosphorus-ester bond is susceptible to cleavage by water. This reaction is accelerated under alkaline conditions.[1] Microbial degradation can also be a factor if the formulation becomes contaminated.[2]

Q2: My this compound Emulsifiable Concentrate (EC) formulation is showing phase separation at low temperatures. What could be the cause and how can I fix it?

A2: Phase separation in EC formulations at low temperatures can be caused by several factors:

  • Solvent Choice: The solvent system may not have a low enough freezing point or may have poor solubility for this compound at reduced temperatures.

  • Emulsifier System: The emulsifier package may not be robust enough to maintain a stable emulsion across a wide temperature range.

  • Crystal Growth: The active ingredient may be crystallizing out of the solution.

Solutions:

  • Solvent System Optimization: Consider using a co-solvent to improve the low-temperature properties of your formulation.

  • Emulsifier Selection: A blend of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values can provide better stability. Polymeric surfactants can also offer enhanced steric stabilization.[3]

  • Crystal Inhibitors: The addition of a crystal growth inhibitor may be necessary.

Q3: I am developing a Microemulsion (ME) with this compound and it appears cloudy. What does this indicate?

A3: A cloudy appearance in a microemulsion, which should be transparent, suggests that a true microemulsion has not formed. The droplet size is likely too large, resulting in a macroemulsion or a coarse emulsion. This can be due to an incorrect ratio of oil, water, and surfactants, or an inappropriate choice of surfactants. Microemulsions are thermodynamically stable systems with very small droplet sizes, typically between 10 and 50 nanometers.[4]

Q4: Can I tank-mix my this compound formulation with other pesticides or fertilizers?

A4: While this compound is not typically co-formulated with other pesticides, tank mixing in the field is common.[5] However, incompatibilities can arise. Organophosphate pesticides can be sensitive to alkaline conditions, so mixing with alkaline products like lime sulfur or Bordeaux mixture should be avoided. It is crucial to always perform a jar test to check for physical compatibility (e.g., precipitation, phase separation) before mixing in a large spray tank. For chemical compatibility, it is best to consult the product labels of all products to be mixed or contact the manufacturers.

Troubleshooting Guides

Issue 1: Chemical Degradation of this compound in Liquid Formulations

Symptom: Loss of active ingredient concentration over time, confirmed by chemical analysis (e.g., HPLC).

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis due to high pH 1. Measure the pH of the formulation. 2. Review the composition for alkaline components.1. Adjust the pH to a slightly acidic to neutral range (pH 5-7) using a suitable buffering agent. This compound is relatively stable at pH 5 and 7 but hydrolyzes rapidly at pH 9. 2. Avoid using alkaline fillers or other components.
Thermal Degradation 1. Review storage conditions. 2. Conduct accelerated stability studies at elevated temperatures (e.g., 54°C for 14 days).1. Store the formulation in a cool, dark place. 2. If sensitive to heat, consider adding a heat stabilizer. Epoxidized soybean oil (ESBO) can act as a stabilizer in pesticide formulations.[6][7][8]
Photodegradation 1. Assess exposure to light during storage and handling.1. Package the formulation in opaque or UV-protective containers.
Issue 2: Physical Instability of Emulsifiable Concentrate (EC) Formulations

Symptom: Creaming, sedimentation, or phase separation of the formulation upon standing.

Potential Cause Troubleshooting Steps Recommended Action
Inadequate Emulsifier System 1. Evaluate the HLB of the current emulsifier system. 2. Test different emulsifier blends.1. Use a combination of anionic and non-ionic surfactants to provide both electrostatic and steric stabilization.[9] 2. Consider incorporating polymeric surfactants for enhanced stability.[3]
Poor Solvent Quality 1. Analyze the solvent for impurities. 2. Check the solubility of this compound in the solvent at different temperatures.1. Use high-purity solvents. 2. A co-solvent might be needed to improve solubility across a range of temperatures.
Incorrect Manufacturing Process 1. Review the order of addition of components. 2. Assess the homogenization efficiency.1. Ensure proper mixing and homogenization to achieve the desired droplet size distribution.

Quantitative Data Summary

Table 1: Hydrolytic Stability of this compound

pHHalf-life (DT50) at 25°C
5163 - 191 days
7102 - 107 days
93.2 - 3.3 days

(Source: CIPAC Method Information Sheet)[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is based on the CIPAC MT 46.3 method for accelerated storage stability testing.

Objective: To evaluate the stability of a this compound formulation under elevated temperature conditions as a predictor of its long-term shelf life.

Methodology:

  • Place a known quantity of the this compound formulation in a sealed, commercial-grade container.

  • Store the container in a calibrated oven at a constant temperature of 54 ± 2°C for 14 days.

  • Before and after the storage period, analyze the formulation for the following:

    • Active Ingredient Content: Quantify the concentration of this compound using a validated analytical method such as HPLC-UV.[5]

    • Physical Properties: Observe and record any changes in appearance, color, odor, phase separation, and viscosity.

    • pH: Measure the pH of the formulation.

  • Acceptance Criteria: The active ingredient content should not decrease by more than 5% from the initial concentration. The formulation should maintain its physical integrity without significant changes that would affect its application.

Protocol 2: Determination of this compound and its Hydrolysis Degradation Product by HPLC

Objective: To quantify the concentration of this compound and its primary hydrolysis product to assess chemical stability.

Methodology:

  • Standard Preparation: Prepare stock solutions of analytical grade this compound and its potential hydrolysis product in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength of 220 nm.[5]

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the peaks corresponding to this compound and its degradation product by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation formulation This compound Formulation accel_storage Accelerated Storage (54°C, 14 days) formulation->accel_storage initial_sample Initial Sample (Day 0) formulation->initial_sample stored_sample Stored Sample (Day 14) accel_storage->stored_sample phys_test Physical Testing (Appearance, pH, etc.) initial_sample->phys_test chem_analysis Chemical Analysis (HPLC) initial_sample->chem_analysis stored_sample->phys_test stored_sample->chem_analysis compare Compare Results (Day 0 vs. Day 14) phys_test->compare chem_analysis->compare stability Assess Stability compare->stability

Caption: Workflow for Accelerated Stability Testing of this compound Formulations.

degradation_pathway This compound This compound Hydrolysis Hydrolysis (P-S Bond Cleavage) This compound->Hydrolysis Degradation_Product Degradation Product (e.g., Thiazolidinone derivative) This compound->Degradation_Product Microbial Degradation Hydrolysis->Degradation_Product High_pH High pH (Alkaline Conditions) High_pH->Hydrolysis accelerates High_Temp High Temperature High_Temp->Hydrolysis accelerates Microbial Microbial Action

Caption: Primary Degradation Pathways for this compound in Formulations.

References

Validation & Comparative

Fosthiazate's Field Performance: A Comparative Analysis for Nematicide Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fosthiazate's efficacy in large-scale field trials against other leading nematicides. The following sections detail the experimental protocols, present comparative performance data, and illustrate the mechanisms of action for this compound and its alternatives.

This compound, an organophosphate nematicide, has been evaluated in numerous large-scale field trials, demonstrating significant efficacy in controlling a wide range of plant-parasitic nematodes across various crops. This guide synthesizes data from key studies to compare its performance against other chemical nematicides, including Aldicarb, Cadusafos, Fenamifos, and the more recent Succinate Dehydrogenase Inhibitor (SDHI) nematicide, Fluopyram.

Comparative Efficacy of this compound in Field Trials

The performance of this compound has been rigorously tested in diverse agricultural settings. Below are summaries of quantitative data from key field trials conducted on banana and potato crops, offering a direct comparison with alternative treatments.

Banana Field Trials in Martinique

A series of four large-scale field trials in Martinique evaluated the effectiveness of this compound (Nemathorin® 10G) against parasitic nematodes in bananas. The trials compared this compound with standard nematicides like Aldicarb, Cadusafos, and Fenamifos.[1][2][3]

Table 1: Comparative Efficacy of Nematicides on Banana Nematodes (Trial 3)

TreatmentApplication Rate (g a.i./mat)Radopholus similis (nematodes/100g roots)Helicotylenchus multicinctus (nematodes/100g roots)Meloidogyne arenaria (nematodes/100g roots)
This compound 1.5Significantly Lower No Significant DifferenceSignificantly Lower
This compound 2.0Significantly Lower No Significant DifferenceSignificantly Lower
Reference Nematicides 2.0 - 3.0HigherNo Significant DifferenceHigher
Untreated Control N/AHighestHighestHighest
Alternate applications of Aldicarb, Cadusafos, and Fenamifos.[2]

In these trials, this compound was as effective as the standard nematicides in two of the trials and proved to be significantly more effective against the burrowing nematode, Radopholus similis, in the other two trials.[1][2][3] Both tested rates of this compound also significantly reduced infections by Meloidogyne spp. and Hoplolaimus seinhorsti.[1][2] Notably, this compound treatments led to an increase in banana yields by up to 35% compared to untreated plots by preventing plant toppling.[1][2][3]

Potato Field Trials in Turkey

Two independent field trials in Turkey assessed the efficacy of this compound against the potato cyst nematode, Globodera rostochiensis, in comparison to Fluopyram and a biological control agent.

Table 2: this compound vs. Fluopyram for Potato Cyst Nematode Control

TreatmentApplication RatePotato Yield Increase (Ödemiş Trial)Potato Yield Increase (Bozdağ Trial)Nematode Reproduction Factor (Rf)
This compound 30 kg/ha (10G)34% 31% Significantly Decreased
Fluopyram 0.625 L/ha32%29%Significantly Decreased
Untreated Control N/A0%0%Highest

In these potato trials, both this compound and Fluopyram were more effective than the biological agent.[4][5][6][7][8] The application of this compound resulted in the highest tuber yield, with increases of 34% and 31% in the two trial locations, respectively.[4][7] Both chemical nematicides significantly reduced the reproduction factor of G. rostochiensis compared to the untreated controls.[4][5][6][7][8]

Experimental Protocols

Banana Field Trial Methodology (Martinique)

The trials were established in commercial banana plantations with a history of high nematode infestation.

  • Experimental Design : A randomized complete-block design was used with four replicates for each treatment.[1]

  • Plot Size : Each plot consisted of 72 banana plants, with the central 42 plants being observed for data collection.

  • Treatments :

    • This compound (10G) was applied at rates of 1.5 and 2.0 g a.i./mat, three times per year.

    • Reference treatments included alternate applications of Cadusafos (3.0 g a.i./mat), Aldicarb (2.0 g a.i./mat), and Fenamifos (3.0 g a.i./mat).[1][2][3]

    • An untreated control was included in all experiments.

  • Application : Granular formulations were applied to the soil in a 40 cm radius around the base of the banana plant.

  • Data Collection : Nematode population densities in the roots were assessed at regular intervals. Crop yield and plant health metrics, such as toppling-over, were also recorded. Data was collected for over 16 months.[1]

Potato Field Trial Methodology (Turkey)

These trials were conducted in commercial potato fields naturally infested with Globodera rostochiensis.

  • Experimental Design : Two independent trials were conducted using a randomized block design.

  • Treatments :

    • This compound (Nemathorin 10G) applied at 30 kg/ha .

    • Fluopyram (Velum Prime) applied in-furrow at 0.625 L/ha.

    • A biological control agent (Paecilomyces lilacinus).

    • An untreated control.

  • Data Collection :

    • Nematode Densities : Soil and root samples were collected to determine the densities of G. rostochiensis.

    • Reproduction Factor (Rf) : Calculated as the final nematode population density divided by the initial population density.

    • Yield : Total tuber yield (t/ha) was measured at harvest.

    • Plant Growth : Root and shoot dry weights were also measured.[4]

G cluster_setup 1. Experimental Setup cluster_application 2. Treatment Application cluster_data 3. Data Collection & Analysis A Site Selection (Infested Commercial Field) B Randomized Complete Block Design A->B C Plot Establishment (e.g., 72 plants/plot) B->C D Pre-Treatment Sampling (Initial Nematode Density) G Post-Treatment Sampling (Roots & Soil) C->G E Nematicide Application (this compound & Alternatives) D->E F Untreated Control Plot D->F E->G H Nematode Population Density Assessment G->H I Crop Yield & Plant Health Measurement G->I J Statistical Analysis (e.g., ANOVA) H->J I->J

Caption: General workflow for a large-scale nematicide field trial.

Mechanisms of Action: Signaling Pathways

This compound and its traditional competitors operate through a similar mechanism, while newer nematicides like Fluopyram utilize a different pathway. Understanding these differences is crucial for developing integrated pest management and resistance management strategies.

Cholinesterase Inhibition Pathway

This compound, Aldicarb, Cadusafos, and Fenamifos are all classified as cholinesterase inhibitors. They disrupt the nervous system of nematodes by inhibiting the enzyme acetylcholinesterase (AChE).

G cluster_pathway Acetylcholinesterase (AChE) Inhibition Pathway Nematicide This compound / Organophosphates & Carbamates AChE Acetylcholinesterase (AChE) Nematicide->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Synapse Continuous Nerve Stimulation ACh->Synapse Causes Result Paralysis & Death of Nematode Synapse->Result Results in

Caption: Mechanism of action for cholinesterase inhibitor nematicides.

This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the nematode.

Mitochondrial Respiration Inhibition Pathway

Fluopyram represents a different class of nematicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Its mode of action targets the cellular respiration process within the nematode's mitochondria.

G cluster_pathway Succinate Dehydrogenase (SDHI) Inhibition Pathway Nematicide Fluopyram (SDHI) ComplexII Mitochondrial Complex II (SDH) Nematicide->ComplexII Inhibits ETC Electron Transport Chain Disruption ComplexII->ETC Leads to ATP ATP Production Blocked ETC->ATP Causes Result Paralysis & Death of Nematode ATP->Result Results in

Caption: Mechanism of action for SDHI nematicides like Fluopyram.

Fluopyram selectively inhibits Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This action blocks the electron transport chain, which is critical for generating ATP, the cell's primary energy currency. The resulting energy deficit leads to immobility and death of the nematode.[4]

References

Fosthiazate vs. Abamectin: A Comparative Guide for the Control of Potato Cyst Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent nematicides, fosthiazate and abamectin, for the control of potato cyst nematodes (PCN), a major pest affecting potato crops worldwide. This analysis is based on experimental data to assist researchers and professionals in making informed decisions for their specific needs.

Performance Comparison

A study comparing the efficacy of various concentrations of abamectin with the standard nematicide this compound on the potato cyst nematode Globodera pallida revealed significant differences in their performance. Abamectin, particularly at higher concentrations, demonstrated superior control over various nematode parameters compared to this compound.

Table 1: Efficacy of Abamectin and this compound on Globodera pallida

Treatment (Concentration)Cysts per 100g Dried SoilEggs and J2 per g Dried SoilEggs and J2 per CystReproduction Rate (Pf/Pi)
Untreated Control 10.3205.7199.710.3
Abamectin (4.5 µg/mL) 9.8165.8169.28.3
Abamectin (9.0 µg/mL) 8.9108.2121.65.4
Abamectin (18.0 µg/mL) 4.221.250.51.1
Abamectin (36.0 µg/mL) 3.513.438.30.7
This compound 5.265.4125.83.3

Data sourced from a glasshouse experiment on pots with soil infected with G. pallida.[1][2]

The data clearly indicates that abamectin at concentrations of 18 and 36 µg/mL was more effective than this compound in reducing the number of cysts, the number of eggs and second-stage juveniles (J2), and the overall reproduction rate of the nematodes.[1][2][3] Notably, the highest dose of abamectin (36 µg/mL) resulted in a reproduction rate below 1.0, indicating a decline in the nematode population.

Mode of Action

The mechanisms by which these two nematicides control potato cyst nematodes differ significantly, targeting distinct physiological pathways.

This compound is an organophosphate nematicide.[4][5] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the nematode's nervous system.[4][6][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.[8] this compound exhibits both contact and systemic activity.[4][9]

Abamectin , a mixture of avermectins derived from the soil bacterium Streptomyces avermitilis, acts on the nematode's nervous system through a different pathway.[10] It targets γ-aminobutyric acid (GABA) and glutamate-gated chloride channels.[1][11][12] By stimulating the release and binding of GABA, abamectin opens these chloride channels, leading to an influx of chloride ions into the nerve cells. This hyperpolarization of the nerve and muscle cells results in paralysis and death of the nematode.[1][11]

cluster_this compound This compound cluster_Abamectin Abamectin This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Paralysis_F Paralysis & Death ACh->Paralysis_F Causes Abamectin Abamectin GABA GABA & Glutamate-gated Chloride Channels Abamectin->GABA Stimulates Cl_Influx Chloride Ion Influx GABA->Cl_Influx Leads to Paralysis_A Paralysis & Death Cl_Influx->Paralysis_A Causes

Comparison of this compound and Abamectin Modes of Action.

Experimental Protocols

The following outlines a synthesized methodology for a comparative study of this compound and abamectin for the control of potato cyst nematodes, based on common practices in the cited research.

1. Nematode Culture and Inoculum Preparation:

  • Potato cyst nematodes (Globodera spp.) are cultured on susceptible potato varieties in controlled environments.[13]

  • Cysts are extracted from the soil and roots of the host plants.

  • To obtain second-stage juveniles (J2) for bioassays, cysts are stimulated to hatch using potato root diffusate.[14]

2. In Vitro Bioassay (Juvenile Mortality):

  • Freshly hatched J2 nematodes are collected and suspended in water.

  • Aliquots of the J2 suspension are placed in multi-well plates.

  • Varying concentrations of this compound and abamectin are added to the wells. A control group with no nematicide is also included.

  • The plates are incubated at a controlled temperature.

  • Nematode mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a microscope. Nematodes that are immobile and do not respond to probing are considered dead.

3. Glasshouse Pot Experiment:

  • Pots are filled with sterilized soil infested with a known density of potato cyst nematode cysts.

  • A single, sprouted potato tuber is planted in each pot.

  • The pots are divided into treatment groups: untreated control, this compound-treated, and various concentrations of abamectin-treated.

  • The nematicides are applied to the soil.

  • The plants are grown under controlled glasshouse conditions for a full potato growth cycle.

  • At the end of the experiment, soil and root samples are collected from each pot.

  • The following parameters are measured:

    • Number of new cysts per gram of soil.

    • Number of eggs and juveniles per gram of soil.

    • Number of eggs and juveniles per cyst.

    • The reproduction factor (Pf/Pi), where Pf is the final population and Pi is the initial population of nematodes.

cluster_workflow Experimental Workflow start Start culture Nematode Culture (Globodera spp.) start->culture hatching Cyst Hatching (Potato Root Diffusate) culture->hatching pot_exp Glasshouse Pot Experiment culture->pot_exp bioassay In Vitro Bioassay (Juvenile Mortality) hatching->bioassay data_collection Data Collection & Analysis bioassay->data_collection pot_exp->data_collection end End data_collection->end

Workflow for Nematicide Efficacy Evaluation.

Conclusion

Both this compound and abamectin are effective nematicides for the control of potato cyst nematodes. However, experimental evidence suggests that abamectin can provide a higher level of control, particularly at optimal concentrations.[1][2] The distinct modes of action of these two compounds may also be a consideration in developing integrated pest management strategies to mitigate the development of resistance. The choice between this compound and abamectin may depend on various factors, including the specific nematode population, soil conditions, and the desired level of control. Further research into the field performance and cost-effectiveness of these nematicides will provide additional valuable insights for potato growers and crop protection specialists.

References

Comparative Efficacy of Fosthiazate and Fluopyram in the Management of the Potato Cyst Nematode, Globodera rostochiensis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and professionals in drug development, offering insights into the mechanisms and performance of two key nematicides.

The potato cyst nematode, Globodera rostochiensis, poses a significant threat to potato cultivation worldwide, causing substantial yield losses. Management of this persistent pest relies heavily on chemical nematicides. This guide provides a detailed comparative analysis of two prominent nematicides, Fosthiazate and Fluopyram, focusing on their efficacy, mechanisms of action, and supporting experimental data to inform research and development in this critical area.

Executive Summary

This compound, an organophosphate nematicide, and Fluopyram, a succinate dehydrogenase inhibitor (SDHI), are both effective in controlling Globodera rostochiensis. Field studies demonstrate that both compounds significantly reduce nematode population densities and increase potato yields. This compound acts as a potent acetylcholinesterase inhibitor, leading to paralysis and death of the nematodes. Fluopyram disrupts the mitochondrial electron transport chain, inhibiting energy production and resulting in nematode immobility and mortality. While both nematicides show comparable efficacy in reducing nematode reproduction, some studies indicate this compound may lead to slightly higher tuber yields under certain field conditions.

Performance Data: this compound vs. Fluopyram

The following tables summarize quantitative data from a comparative field study conducted by Saleh et al. (2022), evaluating the performance of this compound and Fluopyram against G. rostochiensis in two different locations in Turkey (Ödemiş and Bozdağ).

Table 1: Effect of Nematicide Treatments on Globodera rostochiensis Reproduction Factor (Rf)

TreatmentLocationInitial Population (eggs/g soil)Final Population (eggs/g soil)Reproduction Factor (Rf = Pf/Pi)
Untreated Control Ödemiş15.2131.68.66
Bozdağ12.8138.210.80
This compound Ödemiş15.218.21.20
Bozdağ12.820.51.60
Fluopyram Ödemiş15.221.31.40
Bozdağ12.823.01.80

Data adapted from Saleh et al. (2022).

Table 2: Impact of Nematicide Treatments on Potato Tuber Yield

TreatmentLocationTuber Yield (tons/hectare)Yield Increase over Control (%)
Untreated Control Ödemiş43.7-
Bozdağ40.4-
This compound Ödemiş58.834.5
Bozdağ54.434.6
Fluopyram Ödemiş55.025.8
Bozdağ56.239.1

Data adapted from Saleh et al. (2022).

Mechanisms of Action

This compound: Inhibition of Acetylcholinesterase

This compound is an organophosphate that targets the nematode's nervous system.[1] It acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] In a healthy nematode, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of nerve impulses, resulting in spastic paralysis and ultimately, death of the nematode.[1]

Fluopyram: Inhibition of Succinate Dehydrogenase

Fluopyram belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[2] Its mode of action is the disruption of mitochondrial respiration.[2] Specifically, Fluopyram binds to Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, blocking the conversion of succinate to fumarate.[2] This inhibition halts the production of ATP, the primary energy currency of the cell, leading to energy depletion, paralysis, and death of the nematode.[2] Fluopyram is particularly effective against the second-stage juveniles (J2) of nematodes.[2]

Signaling Pathway Diagrams

Fosthiazate_Pathway cluster_post_synaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Contraction Muscle Contraction This compound This compound This compound->AChE Inhibits AChR->Contraction Signal Paralysis Spastic Paralysis AChR->Paralysis Continuous Signal

This compound's Mechanism of Action

Fluopyram_Pathway cluster_mitochondrion Nematode Mitochondrion cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Oxidation Paralysis Paralysis & Death ComplexII->Paralysis Energy Production Blocked ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Succinate Succinate Succinate->ComplexII Fluopyram Fluopyram Fluopyram->ComplexII Inhibits ATP ATP (Energy) ATP_Synthase->ATP Generates

Fluopyram's Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key experiments in the evaluation of nematicides against G. rostochiensis.

Field Efficacy Trial

This protocol is based on the methodology described by Saleh et al. (2022) for evaluating nematicide performance under field conditions.

Field_Trial_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis SiteSelection Site Selection (Naturally infested field) PlotDesign Randomized Complete Block Design SiteSelection->PlotDesign Treatments Nematicide Application (this compound, Fluopyram, Control) PlotDesign->Treatments InitialSoil Initial Soil Sampling (Pi) (Cyst and egg counts) Treatments->InitialSoil Planting Potato Planting InitialSoil->Planting GrowthMonitoring Monitoring Plant Growth Planting->GrowthMonitoring Yield Tuber Yield Measurement Planting->Yield FinalSoil Final Soil Sampling (Pf) (Post-harvest) GrowthMonitoring->FinalSoil ReproductionFactor Calculate Reproduction Factor (Rf = Pf / Pi) FinalSoil->ReproductionFactor StatisticalAnalysis Statistical Analysis (ANOVA, Mean Comparison) Yield->StatisticalAnalysis ReproductionFactor->StatisticalAnalysis

Field Efficacy Trial Workflow

Objective: To assess the in-field efficacy of this compound and Fluopyram in reducing G. rostochiensis populations and improving potato yield.

Materials:

  • Naturally infested field with a known population of G. rostochiensis.

  • Potato seed tubers (susceptible variety).

  • This compound and Fluopyram formulations.

  • Standard agricultural equipment for plot preparation, planting, and harvesting.

  • Soil sampling tools.

  • Laboratory equipment for cyst extraction and egg counting (e.g., Fenwick can, sieves, microscope).

Procedure:

  • Site Selection and Plot Layout: Choose a field with a uniform infestation of G. rostochiensis. Design the experiment using a randomized complete block design with multiple replications for each treatment (this compound, Fluopyram, and an untreated control).

  • Initial Soil Sampling (Pi): Before applying treatments, collect soil samples from each plot to determine the initial nematode population density (cysts and eggs per gram of soil).

  • Nematicide Application: Apply this compound and Fluopyram to the designated plots according to the manufacturer's recommended rates and methods.

  • Planting: Plant potato seed tubers in all plots.

  • Crop Management: Maintain the plots throughout the growing season using standard agricultural practices for potato cultivation.

  • Final Soil Sampling (Pf): After potato harvest, collect soil samples from each plot to determine the final nematode population density.

  • Yield Assessment: Harvest the potatoes from each plot and measure the total tuber weight to determine the yield.

  • Data Analysis: Calculate the nematode reproduction factor (Rf = Pf/Pi) for each plot. Analyze the data on Rf and potato yield using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the treatments.

In Vitro Juvenile Mortality Assay

Objective: To determine the direct nematicidal activity of this compound and Fluopyram on G. rostochiensis second-stage juveniles (J2).

Materials:

  • G. rostochiensis cysts.

  • Potato root diffusate (to stimulate hatching).

  • This compound and Fluopyram of known concentrations.

  • Multi-well plates (e.g., 96-well).

  • Stereomicroscope.

  • Sterile water.

Procedure:

  • Hatching of J2: Stimulate the hatching of G. rostochiensis J2 from cysts by incubating them in potato root diffusate.

  • Preparation of Nematicide Solutions: Prepare serial dilutions of this compound and Fluopyram in sterile water.

  • Exposure: In a multi-well plate, add a known number of freshly hatched J2 (e.g., 50-100) to each well containing the different concentrations of the nematicide solutions. Include a control with sterile water only.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: After the incubation period, observe the juveniles under a stereomicroscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., a fine needle) are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 (lethal concentration to kill 50% of the population) for each nematicide.

In Vitro Egg Hatching Assay

Objective: To evaluate the effect of this compound and Fluopyram on the hatching of G. rostochiensis eggs within cysts.

Materials:

  • G. rostochiensis cysts of uniform size.

  • This compound and Fluopyram solutions of varying concentrations.

  • Potato root diffusate.

  • Multi-well plates or small petri dishes.

  • Stereomicroscope.

Procedure:

  • Cyst Pre-treatment: Soak the cysts in water for several days to hydrate them.

  • Exposure to Nematicides: Place a known number of cysts (e.g., 10-20) in each well of a multi-well plate containing the different concentrations of this compound and Fluopyram solutions. Include a control with water only.

  • Incubation: Incubate the plates for a specific duration (e.g., 48 hours).

  • Hatching Stimulation: After the exposure period, rinse the cysts with sterile water and transfer them to wells containing potato root diffusate to stimulate hatching.

  • Counting Hatched Juveniles: At regular intervals (e.g., weekly) for several weeks, count the number of hatched J2 in each well under a stereomicroscope.

  • Data Analysis: Calculate the cumulative number of hatched juveniles per cyst for each treatment. Compare the hatching rates between the nematicide-treated groups and the control to determine the inhibitory effect of the compounds on egg hatching.

Conclusion

Both this compound and Fluopyram are effective nematicides for the control of Globodera rostochiensis. Their distinct modes of action provide valuable tools for nematode management and potential resistance management strategies. While field trial data suggests comparable efficacy in reducing nematode populations, further research into optimal application strategies and long-term impacts on soil health and non-target organisms is warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to conduct further comparative studies and develop novel, sustainable nematode control solutions.

References

Fosthiazate in Integrated Pest Management: A Comparative Guide to its Efficacy in Combination with Biological Control Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of chemical nematicides with biological control agents represents a promising strategy for sustainable and effective management of plant-parasitic nematodes. This guide provides a comparative analysis of the efficacy of fosthiazate, an organophosphate nematicide, when used in conjunction with biological control agents. The following sections present experimental data, detailed methodologies, and visual representations of experimental workflows to offer a comprehensive overview for research and development professionals.

This compound: A Profile

This compound is a widely used nematicide effective against a range of plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.) and cyst nematodes (Globodera spp.)[1][2][3]. It functions by inhibiting acetylcholinesterase in the nervous system of nematodes, leading to paralysis and death[1]. Studies have demonstrated its efficacy in reducing nematode populations and protecting crop yields in various agricultural settings[1][2][4][5]. For instance, in studies on Cucumis melo var. saccharinus, a 40% this compound application resulted in a significant decrease in the root-knot index[1]. After 31 days of the first application, the control effect was 57.85%, which reduced to 31.87% after 38 days of the second application, highlighting the importance of application timing for sustained control[1].

Comparative Efficacy: this compound vs. Biological Control Agents

Experimental data provides a direct comparison of this compound with biological control agents, offering insights into their respective and combined potential for nematode management.

Case Study: this compound vs. Paecilomyces lilacinus for Potato Cyst Nematode Control

A study was conducted to evaluate the efficacy of this compound in comparison to the biological control agent Paecilomyces lilacinus (strain PL1) for the control of the potato cyst nematode (Globodera rostochiensis) in two field trials in Turkey. The results indicated that while both this compound and P. lilacinus reduced nematode densities and increased potato yields compared to the untreated control, the chemical nematicide showed greater efficacy in suppressing the nematode population[6][7].

Data Summary:

TreatmentInitial Nematode Population (cysts/g soil) - ÖdemişFinal Nematode Population (cysts/g soil) - ÖdemişReproduction Factor (Rf) - ÖdemişPotato Yield Increase (%) - ÖdemişInitial Nematode Population (cysts/g soil) - BozdağFinal Nematode Population (cysts/g soil) - BozdağReproduction Factor (Rf) - BozdağPotato Yield Increase (%) - Bozdağ
Control 10.288.38.66-12.3132.810.80-
This compound 10.212.81.2521-3412.318.81.5320-31
P. lilacinus 10.241.34.0521-3412.356.44.5920-31

Experimental Protocol:

  • Experimental Design: Two separate field trials were conducted in Ödemiş and Bozdağ districts, İzmir Province, Turkey.

  • Treatments:

    • Untreated Control

    • This compound

    • Paecilomyces lilacinus strain PL1

  • Application: Chemical treatments were applied prior to planting.

  • Data Collection:

    • Initial nematode population density (Pi) was determined before treatment application.

    • Final nematode population density (Pf) in roots and soil was assessed after the potato harvest.

    • The reproduction factor (Rf = Pf/Pi) was calculated.

    • Potato yield was measured for each treatment group.

  • Statistical Analysis: Data was analyzed to determine significant differences between the treatment means[6][7].

Compatibility and Synergistic Potential

The success of integrated pest management strategies hinges on the compatibility of chemical and biological agents. Research into the combined application of this compound and biological control agents is ongoing, with some studies indicating compatibility and the potential for synergistic effects.

Compatibility with Pochonia chlamydosporia

Studies have explored the compatibility of this compound with the nematophagous fungus Pochonia chlamydosporia. While one study demonstrated that the combined treatment did not result in an additional reduction in the nematode reproduction factor compared to this compound alone, it importantly showed that P. chlamydosporia was compatible with this compound. This suggests that the biological control agent can survive and potentially contribute to long-term nematode suppression in a this compound-treated environment.

Synergistic Interactions with Plant Defense Activators

Research on Pochonia chlamydosporia has also shown that its efficacy can be enhanced when combined with plant defense activators like benzothiadiazole (BTH) or cis-jasmone[8][9]. This combination led to a significant reduction in nematode reproduction[8][9]. This highlights a potential tripartite interaction where a chemical agent (in this case, a plant defense activator rather than a direct nematicide) can enhance the performance of a biological control agent.

Experimental_Workflow_Fosthiazate_Biocontrol_Comparison cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment Application Phase cluster_posttreatment Post-Treatment Evaluation cluster_analysis Data Analysis A Field Selection (Potato Fields with G. rostochiensis) B Soil Sampling (Determine Initial Nematode Population - Pi) A->B C1 Control Group (No Treatment) B->C1 C2 This compound Application B->C2 C3 Biological Control Agent (e.g., P. lilacinus) B->C3 D Potato Cultivation C1->D C2->D C3->D E Post-Harvest Soil & Root Sampling (Determine Final Nematode Population - Pf) D->E F Yield Measurement D->F G Calculate Reproduction Factor (Rf = Pf/Pi) E->G H Compare Yield Increase F->H I Statistical Analysis G->I H->I

Caption: Experimental workflow for comparing the efficacy of this compound and biological control agents.

Signaling Pathways and Logical Relationships

The interaction between this compound, biological control agents, and the target nematode involves distinct mechanisms of action. A simplified representation of these interactions can be visualized to understand the potential for an integrated approach.

Integrated_Nematode_Management_Pathway cluster_interventions Control Interventions cluster_mechanisms Mechanisms of Action cluster_effects Effects on Nematode cluster_outcome Overall Outcome This compound This compound AChE Acetylcholinesterase Inhibition This compound->AChE Chemical Action BCA Biological Control Agent (e.g., P. lilacinus, P. chlamydosporia) Parasitism Parasitism of Eggs & Juveniles BCA->Parasitism Biological Action Competition Competition for Nutrients & Space BCA->Competition Ecological Action Paralysis Nerve Paralysis AChE->Paralysis ReducedReproduction Reduced Reproduction Parasitism->ReducedReproduction Competition->ReducedReproduction Mortality Increased Mortality Paralysis->Mortality Outcome Nematode Population Suppression ReducedReproduction->Outcome Mortality->Outcome

Caption: Logical relationships in integrated nematode management using this compound and biological control agents.

Conclusion

The available data indicates that while this compound can be more effective in rapidly reducing nematode populations in the short term, biological control agents like Paecilomyces lilacinus also contribute significantly to nematode suppression and yield protection[6][7]. The compatibility of this compound with certain biological control agents, such as Pochonia chlamydosporia, opens avenues for integrated pest management strategies. Such integrated approaches could leverage the immediate impact of chemical nematicides with the potential for long-term, sustainable control offered by biological agents. Further research focusing on the synergistic effects of combining this compound with a wider range of biological control agents, including Trichoderma spp. and Pasteuria penetrans, is warranted to optimize these integrated strategies for various cropping systems.

References

Cross-Resistance Between Fosthiazate and Other Organophosphate Nematicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nematicide resistance is a significant threat to global agriculture. Understanding the potential for cross-resistance between different chemical compounds is crucial for developing sustainable nematode management strategies and for the discovery of novel nematicides. This guide provides a comparative analysis of fosthiazate and other organophosphate nematicides, focusing on the potential for cross-resistance, the underlying biochemical mechanisms, and the experimental protocols required for its investigation.

This compound and Organophosphate Nematicides: A Shared Mode of Action

This compound is an organothiophosphate nematicide effective against a range of plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.) and cyst nematodes (Heterodera spp.)[1][2][3]. Like other organophosphate (OP) nematicides, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode's nervous system[4][5]. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.

The Insecticide Resistance Action Committee (IRAC) classifies this compound, along with other organophosphates such as ethoprophos and cadusafos, into Group 1B, all of which are AChE inhibitors[6]. This shared target site is the fundamental basis for the high probability of cross-resistance between these compounds. If a nematode population develops resistance to one organophosphate by altering the target site (AChE), it is highly likely to exhibit resistance to other organophosphates that act on the same target.

Comparative Overview of this compound and Other Organophosphate Nematicides

While direct comparative studies on cross-resistance between this compound and other organophosphate nematicides are limited in the public domain, a comparison of their properties and known resistance mechanisms can provide valuable insights for researchers.

FeatureThis compoundFenamiphosEthoprophosCadusafos
Chemical Class OrganothiophosphateOrganophosphateOrganothiophosphateOrganothiophosphate
IRAC MoA Group 1B1B1B1B
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
Nematode Spectrum Meloidogyne spp., Heterodera spp., Radopholus similis[7][8]Meloidogyne spp., Pratylenchus spp.[9][10]Meloidogyne spp., Pratylenchus spp.[8]Meloidogyne spp., Pratylenchus spp.[11]
Known Resistance Documented in M. incognita[1]Resistance suspected in some populations[9]Limited public data on resistanceResistance suspected in some populations[9]
Mechanism of Resistance Target-site mutation in ace2 gene[1]Likely target-site mutations in AChELikely target-site mutations in AChELikely target-site mutations in AChE

Biochemical Basis of Resistance: The Role of Acetylcholinesterase Mutations

The primary mechanism of resistance to organophosphate nematicides is the modification of the target enzyme, acetylcholinesterase, which reduces its sensitivity to the inhibitor. In nematodes, there are multiple genes encoding AChE, with ace-1 and ace-2 being the major ones[4].

A study on a this compound-resistant population of the root-knot nematode Meloidogyne incognita identified specific mutations in the ace2 gene[1]. These mutations are believed to alter the structure of the AChE enzyme, thereby reducing the binding affinity of this compound and conferring resistance. This finding is significant as similar mutations in acetylcholinesterase genes have been linked to organophosphate resistance in various insect species. The presence of such target-site mutations strongly suggests a high potential for cross-resistance to other organophosphate nematicides that also target AChE.

The signaling pathway diagram below illustrates the mechanism of action of organophosphate nematicides and the point of resistance.

cluster_synapse Synaptic Cleft cluster_op Organophosphate Action cluster_resistance Resistance Mechanism ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neuron Postsynaptic Neuron AChR->Neuron Signal Transmission Choline Choline AChE->Choline Acetate Acetate AChE->Acetate OP This compound & Other OPs OP->AChE Inhibits mutated_AChE Mutated AChE (ace2 gene mutation) OP->mutated_AChE Ineffective Inhibition

Caption: Mechanism of organophosphate nematicide action and resistance.

Experimental Protocol for Assessing Cross-Resistance

To definitively determine cross-resistance between this compound and other organophosphate nematicides, a structured experimental approach is required. Below is a detailed methodology for a typical in vitro cross-resistance bioassay.

Objective: To determine if a this compound-resistant nematode population exhibits resistance to other organophosphate nematicides.

Materials:

  • This compound-resistant nematode population (e.g., M. incognita)

  • Susceptible (wild-type) nematode population of the same species

  • Technical grade this compound, fenamiphos, ethoprophos, and cadusafos

  • Solvents for nematicide dilution (e.g., acetone or ethanol)

  • 24-well microtiter plates

  • Stereomicroscope

  • Incubator

Methodology:

  • Nematode Culture and Extraction:

    • Culture both resistant and susceptible nematode populations on a suitable host plant (e.g., tomato) under controlled greenhouse conditions.

    • Extract second-stage juveniles (J2) from infected roots using a standard method like the Baermann funnel technique.

    • Collect and count the J2 to prepare a suspension of a known concentration (e.g., 100 J2 per 10 µL).

  • Nematicide Stock and Working Solutions:

    • Prepare stock solutions of each nematicide in a suitable solvent.

    • Create a series of dilutions for each nematicide to establish a dose-response curve. A typical concentration range for this compound could be 0.1 to 100 mg/L[2][12].

  • Bioassay Setup:

    • In a 24-well plate, add the appropriate volume of each nematicide dilution.

    • Include a solvent-only control and a water-only control.

    • Add the nematode suspension (e.g., 100 J2) to each well.

    • Each treatment and control should have at least four replicates.

  • Incubation and Mortality Assessment:

    • Incubate the plates at a constant temperature (e.g., 25°C) for a set period (e.g., 24, 48, and 72 hours).

    • After incubation, observe the nematodes under a stereomicroscope. Consider nematodes that are immobile and do not respond to probing with a fine needle as dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Perform a probit analysis to determine the lethal concentration (LC50) value for each nematicide against both the resistant and susceptible nematode populations.

    • Calculate the resistance ratio (RR) for each nematicide by dividing the LC50 of the resistant population by the LC50 of the susceptible population. An RR value significantly greater than 1 indicates resistance.

The following diagram outlines the experimental workflow for a cross-resistance study.

cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis N_culture Nematode Culturing (Resistant & Susceptible) J2_extraction J2 Extraction N_culture->J2_extraction Plate_setup Plate Setup (24-well plates) J2_extraction->Plate_setup Nematicide_prep Nematicide Solution Prep. Nematicide_prep->Plate_setup Incubation Incubation (24, 48, 72h) Plate_setup->Incubation Mortality_assess Mortality Assessment Incubation->Mortality_assess LC50_calc LC50 Calculation (Probit Analysis) Mortality_assess->LC50_calc RR_calc Resistance Ratio (RR) Calculation LC50_calc->RR_calc Conclusion Determine Cross-Resistance RR_calc->Conclusion

Caption: Experimental workflow for a nematicide cross-resistance study.

Conclusion and Implications for Research

The available evidence strongly suggests a high potential for cross-resistance between this compound and other organophosphate nematicides due to their shared mode of action targeting acetylcholinesterase. The identification of mutations in the ace2 gene as a resistance mechanism in a this compound-resistant M. incognita population provides a clear biochemical basis for this phenomenon[1].

For researchers and drug development professionals, these findings have several key implications:

  • Resistance Management: The rotation of nematicides with different modes of action is critical to delay the development of resistance. Relying solely on different organophosphates is unlikely to be a sustainable strategy.

  • New Nematicide Discovery: There is a pressing need for novel nematicides with different target sites to combat organophosphate-resistant nematode populations.

  • Molecular Diagnostics: The identified mutations in the ace2 gene can be used to develop molecular diagnostic tools to rapidly screen nematode populations for this compound and broader organophosphate resistance.

Further direct experimental studies are necessary to quantify the extent of cross-resistance between this compound and other organophosphates in various nematode species. Such data will be invaluable for refining resistance management recommendations and guiding the development of the next generation of nematicides.

References

Safety Operating Guide

Navigating the Safe Disposal of Fosthiazate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of the organophosphorus nematicide fosthiazate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to stringent protocols is not only a matter of best practice but also a legal requirement under federal and state regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for research and development professionals.

This compound is a potent acetylcholinesterase inhibitor used to control soil-borne pests.[1] However, its toxicity necessitates careful management of all waste streams, from unused product to contaminated labware. Improper disposal can lead to the contamination of water sources and pose a significant threat to aquatic ecosystems.[1][2][3]

Regulatory Framework

In the United States, the disposal of pesticides like this compound is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) .[4][5] Once a pesticide is designated for disposal, it is classified as a waste product and falls under RCRA's jurisdiction, which mandates a "cradle-to-grave" system for hazardous waste management.[4][6] It is crucial to consult your state's environmental agency, as local regulations can be more stringent than federal laws.[7]

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe handling. The following table summarizes key quantitative data regarding its toxicity.

Hazard MetricValueSpeciesSource
Oral LD50 57 mg/kgRat[2]
Dermal LD50 861 mg/kgRat[2]
Inhalation LC50/4h 558 mg/LRat[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.-[2][3][8]

Step-by-Step this compound Disposal Procedures

This section outlines the necessary steps for the safe disposal of this compound and associated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate personal protective equipment to prevent exposure.

  • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[9][10]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[11]

  • Body Protection: Wear an impervious lab coat or apron.[9]

  • Respiratory Protection: For handling large quantities or in situations where dust or aerosols may be generated, a dust mask or a respirator with appropriate cartridges is necessary.[9][10]

Step 2: Waste Segregation and Storage

Properly segregating and storing this compound waste is crucial to prevent accidental exposure and to comply with hazardous waste regulations.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for this compound waste.

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[8][9] The storage area should be locked and inaccessible to unauthorized personnel.[8][11]

  • Compatibility: Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Disposal of Unused or Surplus this compound

Unused or surplus this compound product must be treated as hazardous waste and disposed of accordingly.

  • Professional Disposal Service: The primary and recommended method is to contact a licensed professional waste disposal company.[10] They are equipped to handle and transport hazardous materials safely.

  • Incineration: Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant is an approved disposal method.[9]

  • Prohibited Actions: Never dispose of this compound by pouring it down the drain or into any sewer system.[9] Do not contaminate water, foodstuffs, or feed during storage or disposal.[9]

Step 4: Decontamination and Disposal of Empty Containers

Empty this compound containers must be properly decontaminated before disposal to remove residual chemical.

  • Triple Rinsing:

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, as specified by local guidelines).

    • Securely replace the cap and shake the container vigorously for at least 30 seconds.[12]

    • Empty the rinsate into a designated hazardous waste container for later disposal.

    • Repeat this rinsing procedure two more times.[12][13]

  • Container Disposal: After triple rinsing, puncture the container to make it unusable for other purposes.[9] It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[9]

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, spill cleanup supplies, and labware, must be disposed of as hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container immediately after use.[9][10]

  • Spill Cleanup: Absorb spills with an inert material (e.g., sand, diatomite, or universal binders).[2] Collect the absorbed material, along with any contaminated soil, into a suitable, closed container for disposal by a licensed hazardous waste facility.[9]

  • Labware: Reusable labware should be decontaminated using appropriate procedures. Disposable labware that has been in contact with this compound should be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Fosthiazate_Disposal_Workflow start This compound Waste Generated ppe_check Step 1: Don Appropriate PPE start->ppe_check waste_type Identify Waste Type ppe_check->waste_type unused_product Unused/Surplus this compound waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container contaminated_material Contaminated Materials (PPE, Spill Debris) waste_type->contaminated_material Materials segregate_store Step 2: Segregate & Store in Labeled, Closed Container unused_product->segregate_store rinse_container Step 4: Triple Rinse Container empty_container->rinse_container contaminated_material->segregate_store dispose_product Step 3: Arrange for Disposal via Licensed Hazardous Waste Contractor segregate_store->dispose_product dispose_container Dispose of Container per Local Regulations (Recycle/Landfill) end_node Disposal Complete dispose_product->end_node puncture_container Puncture Container rinse_container->puncture_container puncture_container->dispose_container dispose_container->end_node dispose_contaminated Step 5: Dispose of as Hazardous Waste

Caption: Workflow for this compound Waste Disposal.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and preserving environmental integrity. Always refer to the specific Safety Data Sheet (SDS) for the product and consult with your institution's Environmental Health and Safety (EHS) department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.